molecular formula C8H9BN2O2 B1421251 1-Methyl-1H-benzoimidazole-6-boronic acid CAS No. 1072945-87-9

1-Methyl-1H-benzoimidazole-6-boronic acid

Cat. No.: B1421251
CAS No.: 1072945-87-9
M. Wt: 175.98 g/mol
InChI Key: AOOJQSARVKLHLF-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzoimidazole-6-boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-1H-benzoimidazole-6-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-benzoimidazole-6-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methylbenzimidazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOJQSARVKLHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674335
Record name (1-Methyl-1H-benzimidazol-6-yl)boronic acid
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Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-87-9
Record name (1-Methyl-1H-benzimidazol-6-yl)boronic acid
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Record name 1-Methyl-1H-benzoimidazole-6-boronic acid
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Foundational & Exploratory

What are the properties of 1-Methyl-1H-benzoimidazole-6-boronic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methyl-1H-benzoimidazole-6-boronic acid: Properties, Synthesis, and Applications

Introduction: A Privileged Scaffold in Modern Drug Discovery

1-Methyl-1H-benzoimidazole-6-boronic acid is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure combines two key features: the benzimidazole core and the boronic acid functional group. The benzimidazole scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The addition of the boronic acid moiety at the 6-position transforms this scaffold into a versatile intermediate, primarily for palladium-catalyzed cross-coupling reactions.

Boronic acids themselves are a cornerstone of modern organic synthesis due to their stability, low toxicity, and versatile reactivity.[2][3] Their ability to undergo the Suzuki-Miyaura coupling reaction allows for the efficient formation of carbon-carbon bonds, a critical step in the synthesis of complex molecular architectures.[4][5] Furthermore, the boronic acid group itself is a key pharmacophore in several FDA-approved drugs, such as the anticancer agent bortezomib, where it plays a crucial role in binding to enzyme active sites.[3][6]

This guide provides a comprehensive overview of 1-Methyl-1H-benzoimidazole-6-boronic acid, detailing its physicochemical properties, a robust synthetic protocol, its primary application in Suzuki-Miyaura coupling, and essential safety information.

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Methyl-1H-benzoimidazole-6-boronic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and structural verification.

PropertyValueReference(s)
CAS Number 1072945-87-9[7][8]
Molecular Formula C₈H₉BN₂O₂[7][8][9]
Molecular Weight 175.98 g/mol [7][8]
IUPAC Name (1-Methyl-1H-benzimidazol-6-yl)boronic acid[7]
Appearance Solid[8]
Purity Typically >95%[8]
Spectral Data ¹H NMR, ¹³C NMR, IR, and MS data are available from commercial vendors.[10][11]

Synthesis and Characterization

While several methods exist for the synthesis of aryl boronic acids, the most common and scalable approach for a molecule like 1-Methyl-1H-benzoimidazole-6-boronic acid is the Miyaura borylation. This involves a palladium-catalyzed reaction between a halo-benzimidazole precursor and a diboron reagent.

Proposed Synthetic Workflow: Miyaura Borylation

The following diagram outlines a plausible and efficient workflow for the synthesis of the title compound from a commercially available halogenated precursor.

G cluster_0 Synthesis Workflow start Start: 6-Bromo-1-methyl- 1H-benzoimidazole reagents Reagents: - Bis(pinacolato)diboron (B₂pin₂) - Pd(dppf)Cl₂ (Catalyst) - KOAc (Base) - Dioxane (Solvent) reaction Miyaura Borylation Reaction (Inert Atmosphere, 80-100°C) start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup hydrolysis Pinacol Ester Hydrolysis (e.g., with NaIO₄, HCl/THF) workup->hydrolysis purification Purification (Recrystallization or Chromatography) hydrolysis->purification product Product: 1-Methyl-1H-benzoimidazole- 6-boronic acid purification->product

Caption: Proposed workflow for the synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established Miyaura borylation methods.[2][3]

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-1-methyl-1H-benzoimidazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed 1,4-dioxane via cannula.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours.

    • Expert Insight: The choice of a phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is crucial. The nitrogen atoms in the benzimidazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Bulky, electron-rich phosphine ligands help to stabilize the active catalytic species and promote the desired cross-coupling.[12]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronate ester.

  • Hydrolysis: Dissolve the crude pinacol ester in a mixture of THF and water. Add sodium periodate (NaIO₄) followed by aqueous HCl and stir vigorously at room temperature for 4-6 hours.

  • Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. The product may precipitate or can be purified via recrystallization or silica gel chromatography to afford pure 1-Methyl-1H-benzoimidazole-6-boronic acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 1-Methyl-1H-benzoimidazole-6-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl and heteroaryl compounds.[1][4] This reaction is a pillar of modern medicinal chemistry due to its mild conditions and high tolerance for a wide variety of functional groups.[1][5]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elim->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_add boronic_acid Boronic Acid (R²-B(OH)₂) + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for coupling 1-Methyl-1H-benzoimidazole-6-boronic acid with an aryl bromide.

  • Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 equiv), 1-Methyl-1H-benzoimidazole-6-boronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

    • Expert Insight: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base is critical; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5]

  • Catalyst System: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture like dioxane/water (e.g., 4:1 ratio). Seal the vial and purge with an inert gas.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 2-18 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup to remove the base and inorganic byproducts.

  • Purification: The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.

Safety and Handling

1-Methyl-1H-benzoimidazole-6-boronic acid requires careful handling due to its potential hazards.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[13][14]

  • Handling Precautions: Avoid breathing dust.[15] Prevent contact with skin and eyes.[13] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Boronic acids can be sensitive to air and moisture and may undergo dehydration or degradation over time.[13]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]

Conclusion

1-Methyl-1H-benzoimidazole-6-boronic acid stands as a highly valuable and versatile building block for chemical synthesis. The strategic placement of the boronic acid on the privileged benzimidazole core provides a direct and efficient route to novel and complex molecules via the robust Suzuki-Miyaura cross-coupling reaction. Its application is central to the construction of compound libraries for drug discovery and the development of new functional materials. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent safety practices, enables researchers to fully harness the potential of this important chemical intermediate.

References

  • PubChem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Luo, Q., et al. (2017). Supporting Information: Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Pissinate, K., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with aryl halides. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20140330008A1 - Process for the preparation of boronic acid intermediates.
  • Das, M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 200, 112431. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

Sources

An In-depth Technical Guide to 1-Methyl-1H-benzoimidazole-6-boronic acid (CAS 1072945-87-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Methyl-1H-benzoimidazole-6-boronic acid is a heterocyclic organoboron compound that has emerged as a valuable intermediate in the field of drug discovery and development. Its structure uniquely combines two key pharmacophores: the benzimidazole core and the boronic acid functional group. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including antiviral, anticancer, and antimicrobial properties.[1] The boronic acid moiety serves as a highly versatile chemical handle, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[2]

This guide provides an in-depth technical overview for researchers and scientists, detailing the compound's properties, a validated synthetic approach, core applications in organic synthesis, and critical handling information. The focus is on providing not just protocols, but the underlying scientific rationale to empower effective and reliable experimental design.

Compound Profile and Physicochemical Properties

A comprehensive summary of the key identifiers and computed properties for 1-Methyl-1H-benzoimidazole-6-boronic acid is presented below. This data is essential for reaction planning, analytical characterization, and safety assessment.

PropertyValueSource(s)
CAS Number 1072945-87-9[3][4][5]
Molecular Formula C₈H₉BN₂O₂[3][4][5]
Molecular Weight 175.98 g/mol [3][5]
IUPAC Name (1-Methyl-1H-benzimidazol-6-yl)boronic acid[3]
Synonyms 1-Methyl-1H-benzo[d]imidazol-6-ylboronic acid[4]
Appearance Solid (typically a white to off-white powder)[3]
Purity Typically ≥95%[3]
InChI Key AOOJQSARVKLHLF-UHFFFAOYSA-N[3]

Synthesis and Mechanistic Considerations

While numerous specific synthetic routes can be envisioned, a robust and widely applicable method for preparing arylboronic acids is the Palladium-catalyzed Miyaura borylation reaction.[6][7] This approach offers high functional group tolerance and generally proceeds under mild conditions.

The proposed synthesis starts from the corresponding halo-benzimidazole, 6-Bromo-1-methyl-1H-benzoimidazole, which can be readily prepared or procured.

Proposed Synthetic Scheme: Miyaura Borylation

Caption: Proposed synthesis of the title compound via Miyaura borylation.

Detailed Synthetic Protocol

Materials:

  • 6-Bromo-1-methyl-1H-benzoimidazole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-Dioxane or DMF

  • Sodium periodate (NaIO₄) or aqueous HCl for deprotection

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-Bromo-1-methyl-1H-benzoimidazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Solvent Addition: Add anhydrous dioxane (or DMF) via syringe.

  • Degassing: The reaction mixture should be thoroughly degassed to prevent oxidation of the palladium catalyst. This can be achieved by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up (Pinacol Ester Isolation): After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. The filtrate is then concentrated under reduced pressure. The crude pinacol ester can be purified by column chromatography on silica gel.

  • Deprotection (Hydrolysis): The purified pinacol ester is dissolved in a suitable solvent system (e.g., THF/water). An oxidizing agent like sodium periodate (NaIO₄) or an aqueous acid (e.g., 2M HCl) is added, and the mixture is stirred vigorously at room temperature until cleavage is complete (monitored by LC-MS).

  • Final Isolation: The resulting free boronic acid is then extracted into an organic solvent, dried over anhydrous sodium sulfate, and concentrated to yield the final product, which may be further purified by recrystallization.

Causality and Protocol Integrity:

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere is critical for catalytic activity.[8]

  • Base (KOAc): The base is crucial for the transmetalation step of the catalytic cycle. A moderately weak base like potassium acetate is often sufficient and helps to avoid side reactions that can occur with stronger bases.[2]

  • Ligand (dppf): The dppf ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. Its choice is critical for achieving high yields.

  • Two-Step Borylation/Hydrolysis: While direct borylation to the boronic acid is possible, the two-step procedure involving the stable, easily purified pinacol ester intermediate often provides a cleaner final product with higher overall yield. The pinacol ester itself can also be used directly in subsequent Suzuki coupling reactions.[6][9]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data, based on the compound's structure, are expected.

TechniqueExpected Observations
¹H NMR - A singlet around 3.8-4.0 ppm for the N-CH₃ group (3H).- Aromatic protons on the benzimidazole ring (typically 3H), with distinct signals for H-2, H-4, H-5, and H-7.- A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
¹³C NMR - A signal for the N-CH₃ carbon around 30-35 ppm.- Multiple signals in the aromatic region (110-150 ppm) corresponding to the benzimidazole carbons.- The carbon attached to the boron (C-6) will appear as a broad signal or may be difficult to observe due to quadrupolar relaxation.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z ≈ 177.08.
Purity (HPLC) A single major peak with >95% purity under standard reversed-phase conditions.

Note: Actual chemical shifts can vary based on the solvent and instrument used. Researchers should consult spectral databases for similar structures for more precise predictions.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 1-Methyl-1H-benzoimidazole-6-boronic acid is as a coupling partner in Suzuki-Miyaura reactions to synthesize more complex molecules, particularly biaryl and heteroaryl structures of interest in drug development.[1][11]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl/Vinyl Halide) PdII R¹-Pd(II)L₂-X (Palladium Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OH)₂ + Base (Boronic Acid) PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][8]

General Protocol for Suzuki Coupling

This protocol provides a robust starting point for coupling 1-Methyl-1H-benzoimidazole-6-boronic acid with an aryl or heteroaryl halide.

Workflow Diagram:

Suzuki_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis A Combine Reactants: - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) B Add Catalyst System: - Palladium Source (e.g., Pd(PPh₃)₄) - Ligand (if needed) A->B C Add Solvent System: (e.g., Dioxane/H₂O) B->C D Degas Mixture (N₂ or Ar bubbling) C->D E Heat to Reaction Temp (e.g., 90 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Aqueous Work-up (Dilute & Extract) F->G H Purify via Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Details:

  • Setup: In a flask, combine the aryl/heteroaryl halide (1.0 equiv), 1-Methyl-1H-benzoimidazole-6-boronic acid (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand (e.g., SPhos, XPhos). For nitrogen-rich heterocycles like benzimidazoles, using specialized ligands can be crucial to prevent catalyst inhibition and improve yields.[1][12]

  • Solvent and Degassing: Add a solvent mixture, typically an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O). Degas the mixture thoroughly.

  • Reaction and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its completion.

  • Purification: Upon completion, cool the reaction, perform an aqueous work-up to remove the base and other salts, extract the product with an organic solvent, and purify using column chromatography.

Safety and Handling

Proper handling of 1-Methyl-1H-benzoimidazole-6-boronic acid is essential for laboratory safety.

  • Hazard Identification: The compound is classified with the following GHS hazard statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[15]

Conclusion and Future Outlook

1-Methyl-1H-benzoimidazole-6-boronic acid stands as a potent and enabling chemical tool for researchers in organic synthesis and drug discovery. Its strategic combination of the benzimidazole nucleus and a versatile boronic acid handle facilitates the rapid construction of complex molecular architectures through reliable Suzuki-Miyaura cross-coupling chemistry. As the demand for novel therapeutics continues to grow, the application of such well-designed, functionalized building blocks will be paramount in accelerating the discovery of new lead compounds and advancing the frontiers of medicinal chemistry.[16][17]

References

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

  • Luo, Q., et al. (2017). Benzimidazoles from Alcohols and Aromatic Diamines Catalysed by New Ru(II)-PNS(O) Pincer Complexes. The Royal Society of Chemistry. Retrieved from [Link]

  • ChemSigma. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

  • Agn-chem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

  • Google Patents. (2014). Process for the preparation of boronic acid intermediates.
  • Bakal, R. L., et al. (2020). Design and discovery of boronic acid drugs. PubMed. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

Sources

(1-Methyl-1H-benzimidazol-6-yl)boronic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Methyl-1H-benzimidazol-6-yl)boronic acid: A Cornerstone Building Block in Modern Drug Discovery

Introduction: The Strategic Convergence of Benzimidazoles and Boronic Acids

In the landscape of medicinal chemistry, the benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile binding capabilities and metabolic stability. When combined with the synthetic prowess of boronic acids, particularly their role in palladium-catalyzed cross-coupling reactions, a powerful tool for drug discovery emerges. (1-Methyl-1H-benzimidazol-6-yl)boronic acid represents a key building block at this intersection, offering researchers a reliable and efficient means to introduce the 1-methyl-benzimidazole moiety into complex molecular architectures. This guide provides an in-depth examination of its chemical structure, properties, synthesis, and critical applications, with a focus on the causality behind its utility in pharmaceutical research and development.

PART 1: Chemical Structure and Physicochemical Properties

The unique reactivity and biological relevance of (1-Methyl-1H-benzimidazol-6-yl)boronic acid stem directly from its molecular architecture. The structure features a planar benzimidazole ring system, where a methyl group at the N1 position prevents the formation of certain intermolecular interactions and provides a specific steric profile. The boronic acid group at the 6-position is the key functional handle for synthetic transformations.

Caption: Chemical Structure of (1-Methyl-1H-benzimidazol-6-yl)boronic acid.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of this compound, which are critical for designing synthetic routes and understanding its behavior in solution.

PropertyValueSource
CAS Number 1072945-87-9[1][2]
Molecular Formula C₈H₉BN₂O₂[2]
Molecular Weight 175.98 g/mol [2]
Exact Mass 176.0757077 Da[2]
Appearance Solid
Storage Temperature 2-8°C, Inert atmosphere[3]

PART 2: Synthesis and Mechanistic Rationale

The synthesis of arylboronic acids, including (1-Methyl-1H-benzimidazol-6-yl)boronic acid, typically involves the introduction of a boron-containing moiety onto an aromatic ring. A common and effective strategy is the palladium-catalyzed borylation of an aryl halide (e.g., a bromo-benzimidazole) with a boron reagent like bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to the boronic acid.

Causality in Experimental Design:

  • Starting Material: The synthesis begins with a halogenated 1-methyl-1H-benzimidazole. A bromo- or iodo-substituted precursor is preferred as the C-X bond is sufficiently reactive for oxidative addition to the palladium catalyst.

  • Catalyst System: A palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, is essential. These catalysts can cycle between Pd(0) and Pd(II) oxidation states, which is the mechanistic basis for cross-coupling reactions.[4] The choice of ligand (e.g., dppf, SPhos) is critical for stabilizing the palladium center and promoting high catalytic activity.[5][6]

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a widely used boron source. It is stable, easy to handle, and reacts efficiently under catalytic conditions to form a boronate ester.

  • Base: A base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is required to facilitate the transmetalation step in the catalytic cycle.

  • Solvent: An aprotic polar solvent like dioxane or DMF is typically used to ensure the solubility of the reactants and catalyst.

Synthetic Workflow Diagram

G cluster_synthesis Synthetic Pathway start 1-Methyl-6-bromo-1H-benzimidazole reagents B₂(pin)₂ PdCl₂(dppf), KOAc Dioxane, Heat start->reagents Step 1: Borylation intermediate Boronate Ester Intermediate reagents->intermediate hydrolysis Hydrolysis (e.g., aq. HCl) intermediate->hydrolysis Step 2: Deprotection product (1-Methyl-1H-benzimidazol-6-yl)boronic acid hydrolysis->product

Caption: Generalized synthetic workflow for the preparation of the title compound.

PART 3: Core Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (1-Methyl-1H-benzimidazol-6-yl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[5][7]

Mechanistic Pillars of Suzuki-Miyaura Coupling:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (the electrophilic partner), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 1-methyl-benzimidazolyl moiety) to the palladium center, displacing the halide. This is the crucial step where the new carbon-carbon bond is staged.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Catalytic Cycle Diagram

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 r2bo2 R²B(OH)₂ (Base) r2bo2->transmetalation reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R¹-R² (Final Product) reductive_elim->product r1x R¹-X (Aryl Halide) r1x->oxidative_add

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: Relevance to CDK4/6 Inhibitors like Abemaciclib

While not a direct precursor, the 1-methyl-benzimidazole core is structurally analogous to moieties found in highly successful drugs. For example, the CDK4/6 inhibitor Abemaciclib (Verzenio) contains a substituted 2-methyl-1-isopropyl-1H-benzimidazole fragment.[8][9] This drug is used to treat certain types of breast cancer.[9][10] The synthesis of Abemaciclib and related molecules relies on coupling a benzimidazole core with other heterocyclic systems.[9] Building blocks like (1-Methyl-1H-benzimidazol-6-yl)boronic acid are therefore invaluable for rapidly creating libraries of similar compounds to explore structure-activity relationships (SAR) and develop new, more potent, and selective kinase inhibitors.

PART 4: Experimental Protocol - A Representative Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura reaction using (1-Methyl-1H-benzimidazol-6-yl)boronic acid.

Objective: To couple (1-Methyl-1H-benzimidazol-6-yl)boronic acid with a generic aryl bromide (e.g., 4-bromopyridine).

Materials:

  • (1-Methyl-1H-benzimidazol-6-yl)boronic acid (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) chloride bis(diphenylphosphino)ferrocene [PdCl₂(dppf)] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Microwave reaction vial or round-bottom flask with condenser

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), (1-Methyl-1H-benzimidazol-6-yl)boronic acid (1.2 eq), PdCl₂(dppf) (0.03 eq), and K₂CO₃ (3.0 eq).

    • Causality: The reaction must be conducted under an inert atmosphere (N₂ or Ar) to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture to the vial.

    • Causality: The solvent system is chosen to dissolve both the organic substrates and the inorganic base. Water is often crucial for activating the boronic acid and facilitating the transmetalation step.

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-120°C for 30-60 minutes.[5] Alternatively, the reaction can be heated conventionally at 90°C for several hours.[11]

    • Causality: Microwave irradiation provides rapid and uniform heating, often accelerating reaction times and improving yields compared to conventional heating.[5]

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

    • Causality: The aqueous work-up removes the inorganic base and salts. Purification by chromatography is essential to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.

PART 5: Safety and Handling

According to the Globally Harmonized System (GHS) classifications, (1-Methyl-1H-benzimidazol-6-yl)boronic acid is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Recommendations:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

Conclusion

(1-Methyl-1H-benzimidazol-6-yl)boronic acid is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions provide a robust and efficient pathway for synthesizing complex molecules. For researchers in drug development, this building block offers a direct route to incorporating the privileged 1-methyl-benzimidazole scaffold, facilitating the exploration of novel chemical space in the quest for next-generation therapeutics.

References

  • Arkat USA. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [Link]

  • PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid | C8H9BN2O2 | CID 46738679. [Link]

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic.... [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with... | Download Table. [Link]

  • precisionFDA. ABEMACICLIB. [Link]

  • The Royal Society of Chemistry. Expedient and generic synthesis of imidazole nucleosides by enzymatic transglycosylation. [Link]

  • National Institutes of Health (NIH). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. [Link]

  • Frontiers. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. [Link]

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An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-Methyl-1H-benzoimidazole-6-boronic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its structural framework, featuring a methylated benzimidazole core coupled with a versatile boronic acid moiety, renders it an invaluable reagent for carbon-carbon bond formation. Specifically, it serves as a key coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern synthetic organic chemistry for constructing complex biaryl and heteroaryl structures.[1][2] The ability of the boronic acid group to undergo transmetallation with transition metal catalysts, combined with the biological significance of the benzimidazole scaffold found in numerous pharmaceuticals, makes this compound a high-value intermediate for drug discovery and the development of functional organic materials.[3][4] This guide provides a detailed exploration of the predominant synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices.

Section 1: Retrosynthetic Analysis and Strategic Planning

The most logical and industrially scalable approach to synthesizing 1-Methyl-1H-benzoimidazole-6-boronic acid involves a retrosynthetic disconnection at the carbon-boron bond. This strategy hinges on the late-stage introduction of the boronic acid group onto a pre-assembled and correctly functionalized benzimidazole core. The primary precursor identified through this analysis is a halogenated benzimidazole, typically 6-bromo-1-methyl-1H-benzimidazole. This precursor is stable, accessible, and primed for well-established borylation methodologies.

A secondary disconnection focuses on the formation of the benzimidazole ring itself, tracing back to a substituted o-phenylenediamine derivative. This two-pronged strategy—forming the core heterocycle first, followed by the critical C-B bond formation—minimizes potential interferences and allows for a modular and robust synthesis.

G cluster_borylation C-B Bond Formation cluster_cyclization Benzimidazole Core Synthesis cluster_reduction Precursor Preparation Target 1-Methyl-1H-benzoimidazole-6-boronic acid Precursor1 6-Bromo-1-methyl-1H-benzimidazole Target->Precursor1 Miyaura Borylation (Retrosynthesis) Precursor2 4-Bromo-N1-methylbenzene-1,2-diamine Precursor1->Precursor2 Cyclization & Methylation (Retrosynthesis) Precursor3 4-Bromo-2-nitroaniline Precursor2->Precursor3 Nitro Reduction (Retrosynthesis)

Caption: Retrosynthetic analysis of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Section 2: Core Synthesis Pathway: From Halogenated Precursor to Final Product

The most reliable and widely adopted synthesis proceeds through a three-stage process: (1) Formation of the 6-bromo-1H-benzimidazole core, (2) N-methylation to install the methyl group at the desired position, and (3) Palladium-catalyzed Miyaura borylation to install the boronic acid group.

Stage 1: Synthesis of the Precursor, 6-Bromo-1-methyl-1H-benzimidazole

The journey begins with the construction of the halogenated heterocyclic core. This is typically achieved by the condensation of a substituted o-phenylenediamine with a one-carbon source.

Step 1.1: Formation of 6-Bromo-1H-benzimidazole

The synthesis initiates from commercially available 4-bromo-1,2-phenylenediamine. The cyclization is most commonly effected by heating with formic acid, which serves as both the reagent and solvent. This reaction proceeds via an initial formylation of one amino group, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic benzimidazole ring system.[5]

Step 1.2: N-Methylation

With the 6-bromo-1H-benzimidazole in hand, the next critical step is the introduction of the methyl group onto one of the ring nitrogens.[6] This is a standard N-alkylation reaction. Using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the imidazole N-H is crucial for generating the nucleophilic anion. Subsequent treatment with an electrophilic methyl source, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), furnishes the desired 1-methyl-1H-benzoimidazole product.

  • Causality Insight: The choice of base and solvent is critical. A strong, non-nucleophilic base like NaH in an aprotic solvent like DMF or THF ensures complete deprotonation without competing side reactions. The regioselectivity of methylation can be an issue in substituted benzimidazoles, but for the 6-bromo isomer, methylation predominantly occurs at the N1 position due to electronic and steric factors.

Stage 2: The Borylation Reaction: Miyaura Borylation

This stage represents the core transformation where the C-Br bond is converted into a C-B bond. The Miyaura borylation reaction is the method of choice due to its high efficiency, functional group tolerance, and mild reaction conditions.[7][8]

The reaction involves treating 6-bromo-1-methyl-1H-benzimidazole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

  • Catalyst System: A common and highly effective catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand is crucial as its large bite angle and electron-donating properties stabilize the palladium center throughout the catalytic cycle, promoting the desired oxidative addition and reductive elimination steps.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the standard reagent. It is a stable, crystalline solid that is easy to handle. The reaction initially forms the pinacol boronate ester, which is more stable and easier to purify than the free boronic acid.

  • Base: Potassium acetate (KOAc) is a frequently used base. It is a mild, inexpensive base that is sufficiently strong to facilitate the transmetallation step of the catalytic cycle without causing unwanted side reactions.

The outcome of this reaction is 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole , the stable boronate ester intermediate.

G cluster_inputs Pd(0) Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd(0)->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-B(OR)2 Ln OxAdd->Transmetal Transmetallation RedElim [Ar-Pd(II)-B(OR)2]Ln Transmetal->RedElim Reductive Elimination RedElim->Pd(0) ArBpin Ar-B(OR)₂ (Product) RedElim->ArBpin ArX Ar-X (6-bromo-1-methyl- 1H-benzimidazole) ArX->OxAdd B2pin2 B₂(OR)₄ (B₂pin₂) B2pin2->Transmetal Base Base (KOAc) Base->Transmetal

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Stage 3: Hydrolysis to the Final Boronic Acid

The final step is the hydrolysis of the pinacol boronate ester to the desired 1-Methyl-1H-benzoimidazole-6-boronic acid. This can be achieved under acidic or basic conditions. A common method involves stirring the boronate ester in a solvent mixture such as acetone/water or THF/water with an acid like hydrochloric acid (HCl). Alternatively, oxidative cleavage with reagents like sodium periodate (NaIO₄) followed by an acidic workup also yields the boronic acid.[8]

  • Self-Validating System: The purity of the final product can be readily assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic pinacol methyl protons (a sharp singlet around 1.3 ppm in the ¹H NMR spectrum) and the appearance of the B(OH)₂ protons (a broad singlet) confirms the successful hydrolysis.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1-methyl-1H-benzimidazole

  • Cyclization: To a round-bottom flask, add 4-bromo-1,2-phenylenediamine (1.0 eq). Add formic acid (10 vol) and heat the mixture to reflux (approx. 100-110 °C) for 4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water. Neutralize the solution by the careful addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: The crude 6-bromo-1H-benzimidazole will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Methylation: Suspend the crude 6-bromo-1H-benzimidazole (1.0 eq) in anhydrous DMF (10 vol). Cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 20 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 6-bromo-1-methyl-1H-benzimidazole.

Protocol 2: Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid

  • Reaction Setup: In an oven-dried Schlenk flask, combine 6-bromo-1-methyl-1H-benzimidazole (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (15 vol) via syringe.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification of Ester: Purify the resulting residue by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the intermediate, 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole.

  • Hydrolysis: Dissolve the purified boronate ester in a 3:1 mixture of acetone and 1M HCl. Stir the mixture vigorously at room temperature for 4-6 hours.

  • Isolation of Final Product: Concentrate the mixture under reduced pressure to remove the acetone. The aqueous solution can be lyophilized, or the product can be extracted into an appropriate organic solvent after pH adjustment, and the solvent evaporated to yield 1-Methyl-1H-benzoimidazole-6-boronic acid as a solid.

Section 4: Data Summary

StepKey ReagentsCatalyst/BaseSolventTemp (°C)Time (h)Typical Yield
1.1 Cyclization 4-bromo-1,2-phenylenediamine, Formic AcidN/A (Acid-catalyzed)Formic Acid100-1104>90%
1.2 Methylation 6-bromo-1H-benzimidazole, Methyl IodideSodium HydrideDMF0 to RT1275-85%
2. Borylation 6-bromo-1-methyl-1H-benzimidazole, B₂pin₂Pd(dppf)Cl₂, KOAc1,4-Dioxane80-9012-1670-80%
3. Hydrolysis Boronate Ester Intermediate, HClN/A (Acid-catalyzed)Acetone/WaterRT4-6>95%

Section 5: Overall Workflow Visualization

G A 4-Bromo-1,2-phenylenediamine B 6-Bromo-1H-benzimidazole A->B Formic Acid, Reflux C 6-Bromo-1-methyl-1H-benzimidazole B->C 1. NaH 2. CH₃I, DMF D Boronate Ester Intermediate C->D B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane E 1-Methyl-1H-benzoimidazole-6-boronic acid D->E HCl, Acetone/H₂O

Caption: Overall synthetic workflow for 1-Methyl-1H-benzoimidazole-6-boronic acid.

References

  • Vertex AI Search, based on ResearchGate. Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature.
  • Vertex AI Search, based on NIH. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study.
  • Vertex AI Search, based on ResearchGate. Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature.
  • Vertex AI Search, based on MDPI. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling.
  • Vertex AI Search, based on MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Vertex AI Search, based on Organic Chemistry Portal. Benzimidazole synthesis.
  • Vertex AI Search, based on CymitQuimica. 6-BROMO-1-METHYL-1H-BENZO[D]IMIDAZOLE.
  • Vertex AI Search, based on Wikipedia. Boronic acid.
  • Vertex AI Search, based on PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid | C8H9BN2O2 | CID 46738679.
  • Vertex AI Search, based on ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
  • Vertex AI Search, based on Organic Chemistry Portal. Arylboronic acid or boronate synthesis.
  • Vertex AI Search, based on Sci-Hub. Substituted 2-(2''-pyridyl)benzimidazole palladium(II) complexes as an efficient catalytic system for Suzuki--Miyaura cross-coupling reactions.

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An In-depth Technical Guide to the Solubility of 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Methyl-1H-benzoimidazole-6-boronic acid. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document offers insights into the predicted solubility based on molecular structure, a detailed protocol for experimental solubility determination, and the necessary tools for data interpretation and visualization.

Introduction to 1-Methyl-1H-benzoimidazole-6-boronic acid

1-Methyl-1H-benzoimidazole-6-boronic acid is a heterocyclic compound featuring a benzimidazole core functionalized with a methyl group and a boronic acid moiety. Its chemical formula is C₈H₉BN₂O₂ and it has a molecular weight of approximately 175.98 g/mol .[1][2][3] The presence of both a Lewis acidic boronic acid group and a basic benzimidazole ring system imparts unique chemical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. Understanding its solubility in various solvents is a critical first step for its effective use in synthesis, purification, and formulation.

Predicting Solubility: A Chemist's Perspective

The benzimidazole moiety, a bicyclic aromatic heterocycle, can participate in hydrogen bonding through its nitrogen atoms. The N-methylation at one of the nitrogen atoms will slightly reduce its hydrogen bond donating capacity but the other nitrogen remains available. Benzimidazoles generally exhibit moderate solubility in polar aprotic solvents and limited solubility in nonpolar solvents.[4]

The boronic acid group (-B(OH)₂) is known for its ability to form hydrogen bonds with protic solvents. Phenylboronic acid, a simpler analog, demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6] It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility behavior.

Considering these factors, 1-Methyl-1H-benzoimidazole-6-boronic acid is expected to exhibit the following solubility trends:

  • High Solubility: In polar protic solvents like methanol and ethanol, due to hydrogen bonding with both the benzimidazole and boronic acid groups.

  • Moderate to High Solubility: In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can act as hydrogen bond acceptors.

  • Moderate Solubility: In ethers like tetrahydrofuran (THF) and ketones like acetone.[5]

  • Low to Insoluble: In nonpolar solvents such as hexanes and toluene.

Experimental Determination of Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Materials and Equipment
  • 1-Methyl-1H-benzoimidazole-6-boronic acid (purity >95%)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • Selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, THF, acetone, hexane, toluene)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 1-Methyl-1H-benzoimidazole-6-boronic acid prep2 Add a known volume of solvent prep1->prep2 Step 1 equil1 Vortex to mix prep2->equil1 Step 2 equil2 Incubate in a thermostatic shaker (e.g., 24h at 25°C) equil1->equil2 Step 3 sep1 Centrifuge to pellet excess solid equil2->sep1 Step 4 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 Step 5 anal1 Prepare serial dilutions of the filtrate sep2->anal1 Step 6 anal2 Analyze by HPLC to determine concentration anal1->anal2 Step 7 anal3 Calculate solubility (e.g., in mg/mL or mol/L) anal2->anal3 Step 8

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Methyl-1H-benzoimidazole-6-boronic acid to a series of vials.

    • Accurately dispense a known volume of each test solvent into the corresponding vial.

  • Equilibration:

    • Seal the vials and vortex them vigorously for 1-2 minutes to ensure good initial mixing.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Concentration Determination by HPLC:

    • Prepare a calibration curve using standard solutions of 1-Methyl-1H-benzoimidazole-6-boronic acid of known concentrations.

    • Dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC system and determine the concentration of the compound in the saturated solution.

  • Data Analysis:

    • Calculate the solubility of 1-Methyl-1H-benzoimidazole-6-boronic acid in each solvent based on the determined concentration and the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 1-Methyl-1H-benzoimidazole-6-boronic acid at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Water
Methanol
Ethanol
Polar Aprotic DMSO
DMF
Acetonitrile
Ethers THF
Ketones Acetone
Hydrocarbons Hexane
Toluene

Conclusion

This guide has provided a theoretical framework for understanding the solubility of 1-Methyl-1H-benzoimidazole-6-boronic acid and a detailed, practical protocol for its experimental determination. By following the outlined procedures, researchers can obtain reliable solubility data, which is essential for the successful application of this compound in various scientific endeavors. The interplay of the benzimidazole and boronic acid functionalities suggests a preference for polar solvents, a hypothesis that can be confirmed and quantified through the described experimental workflow.

References

  • PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid. [Link]

  • Journal of Solution Chemistry. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... [Link]

  • ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

  • Chemsrc. (2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid. [Link]

  • MDPI. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]

  • ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

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A-Technical-Guide-to-Benzimidazole-Boronic-Acids-in-Modern-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic fusion of the benzimidazole scaffold, a privileged structure in medicinal chemistry, with the unique reactivity of the boronic acid functional group has yielded a powerful class of molecules: benzimidazole boronic acids. These compounds have garnered significant attention from researchers, scientists, and drug development professionals due to their remarkable potential as highly specific and potent enzyme inhibitors. This guide provides an in-depth technical overview of the core principles governing the synthesis, mechanism of action, and application of benzimidazole boronic acids. We will explore the causality behind experimental choices, detail validated protocols, and present key data to offer a field-proven perspective for professionals in drug discovery.

Introduction: The Hybrid Architecture of Benzimidazole Boronic Acids

The benzimidazole nucleus is structurally analogous to natural purines, allowing it to interact with a wide array of biological targets, including enzymes and receptors.[][2][3] Its derivatives are known to possess a vast range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antihypertensive properties.[][3][4][5]

On the other hand, the boronic acid moiety (-B(OH)₂) is a versatile functional group with a unique ability to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine or threonine, commonly found in the active sites of enzymes.[6][7][8] This interaction is a cornerstone of their inhibitory mechanism, particularly against serine proteases.[6][9]

The combination of these two entities in a single molecule creates a synergistic effect. The benzimidazole core acts as a recognition element, guiding the molecule to the target enzyme's active site, while the boronic acid "warhead" executes the inhibition. This dual-functionality allows for the design of highly potent and selective therapeutic agents.

Synthetic Strategies for Benzimidazole Boronic Acids

The synthesis of benzimidazole boronic acids typically involves a multi-step process. A common and effective approach is the condensation of an o-phenylenediamine with an aldehyde bearing a boronic acid or a boronic ester group.[4][10][11]

Key considerations in the synthesis include:

  • Choice of Catalyst: Lewis acids such as boric acid have been shown to be efficient catalysts for the condensation reaction, often allowing the synthesis to proceed under mild, environmentally friendly conditions in aqueous media.[10][12][13]

  • Protecting Groups: The boronic acid moiety can be sensitive to certain reaction conditions. Therefore, it is often protected as a pinacol ester during intermediate steps and deprotected in the final stage.

  • Purification: Purification of the final product is crucial and is typically achieved through techniques like column chromatography or recrystallization.

The following diagram illustrates a generalized synthetic workflow:

G A o-Phenylenediamine C Condensation Reaction (e.g., with Boric Acid Catalyst) A->C B Aldehyde with Boronic Ester B->C D Benzimidazole Boronic Ester Intermediate C->D E Deprotection (e.g., with Acidic or Basic Hydrolysis) D->E F Final Product: Benzimidazole Boronic Acid E->F G Purification F->G H Characterization (NMR, MS, etc.) G->H

Caption: A generalized workflow for the synthesis of benzimidazole boronic acids.

The Covalent-Reversible Inhibition Paradigm: Mechanism of Action

The primary mechanism by which benzimidazole boronic acids exert their therapeutic effect is through the potent and selective inhibition of enzymes, particularly serine proteases.[6][14] This inhibition is achieved through the formation of a stable, yet reversible, covalent bond between the boron atom of the boronic acid and the catalytic serine residue in the enzyme's active site.[6][8]

This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[15] The reversibility of this bond is a key advantage, as it can lead to a more favorable safety profile compared to irreversible inhibitors.

The following diagram illustrates the mechanism of serine protease inhibition:

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Inhibition Complex Enzyme Serine Protease Serine Ser-OH (Catalytic Residue) Histidine His (Catalytic Triad) Complex Tetrahedral Adduct (Reversible Covalent Bond) Serine->Complex Nucleophilic Attack Inhibitor Benzimidazole Boronic Acid R-B(OH)₂ Inhibitor->Complex Complex->Serine Reversible

Caption: Mechanism of serine protease inhibition by a benzimidazole boronic acid.

Key Applications in Drug Discovery

The unique properties of benzimidazole boronic acids have led to their investigation in a variety of therapeutic areas.

  • Anticancer Agents: Many proteases are overexpressed in cancer cells and are involved in tumor growth, invasion, and metastasis. Benzimidazole boronic acids have been designed as inhibitors of these proteases, showing promise as potential anticancer drugs.[7][16][17] The first boronic acid-containing drug approved by the FDA, Bortezomib (Velcade), is a proteasome inhibitor used to treat multiple myeloma.[17]

  • Antiviral Agents: Viral proteases are essential for viral replication. Benzimidazole boronic acids have been explored as inhibitors of viral proteases, for example, in the context of HIV and Hepatitis C.[16][18]

  • Antibacterial Agents: Boronic acids have been investigated as inhibitors of bacterial enzymes, such as β-lactamases, which are responsible for antibiotic resistance.[8][19]

  • Anticoagulants: Serine proteases of the coagulation cascade are attractive targets for the development of novel anticoagulants. Benzimidazole boronic acids have shown potential in this area.

  • Sensors: The ability of boronic acids to bind with diols has been exploited in the development of fluorescent sensors for the detection of carbohydrates and other biologically important molecules.[20]

Experimental Protocols

Representative Synthesis of a 2-Arylbenzimidazole Boronic Acid

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • o-Phenylenediamine (1.0 eq)

  • Aryl aldehyde with a pinacol boronic ester group (1.05 eq)

  • Boric acid (0.1 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • 1N HCl

Procedure:

  • To a solution of o-phenylenediamine in ethanol, add the aryl aldehyde with the pinacol boronic ester group and boric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the benzimidazole boronic ester intermediate.

  • Dissolve the intermediate in a mixture of acetone and 1N HCl and stir at room temperature for 2-4 hours to deprotect the boronic ester.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final benzimidazole boronic acid.

General Protocol for an Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a benzimidazole boronic acid against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Benzimidazole boronic acid inhibitor (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the benzimidazole boronic acid inhibitor in the assay buffer.

  • In a 96-well microplate, add a fixed amount of the target enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells and pre-incubate for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[21]

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Data-Driven Insights: A Comparative Look

The potency of enzyme inhibitors is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). Lower values indicate higher potency. The following table presents representative data for some boronic acid-based inhibitors.

InhibitorTarget EnzymeKi (nM)IC₅₀ (µM)
Z-SSKL(boro)LProstate-Specific Antigen (PSA)65-
Compound 10aAmpC β-lactamase140-
Compound 5KPC-2 β-lactamase730-
Benzeneboronic acidα-Chymotrypsin196-

Table adapted from literature sources.[6][15][19][22]

Conclusion and Future Outlook

Benzimidazole boronic acids represent a highly promising class of compounds in the field of drug discovery. Their unique mechanism of action, coupled with the versatility of the benzimidazole scaffold, allows for the rational design of potent and selective enzyme inhibitors for a wide range of diseases. The continued exploration of new synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the development of novel and effective therapeutics in the future. The research in this area is rapidly expanding, with new applications and more sophisticated molecular designs continually emerging.

References

  • Alper, P. B., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • da Silva, J. F. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3077. [Link]

  • Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]

  • da Silva, J. F. M., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Various Authors. (2025). Boronic Acid Compounds as Potential Pharmaceutical Agents. ResearchGate. [Link]

  • Supporting Information for Discovery of Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase. AWS. [Link]

  • Various Authors. (2025). Inhibition mechanism of peptide boronic acids against serine protease. ResearchGate. [Link]

  • Denmeade, S. R., et al. (2003). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 46(15), 3028-3034. [Link]

  • Sen, P., et al. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations. ResearchGate. [Link]

  • Various Authors. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. International Journal of ChemTech Research, 5(4), 1969-1976. [Link]

  • Lo, C. Y., et al. (2009). Enzyme assays with boronic acid appended bipyridinium salts. Analytica Chimica Acta, 649(2), 246-251. [Link]

  • Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. ResearchGate. [Link]

  • Various Authors. (2020). Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes. MDPI. [Link]

  • Various Authors. (2025). Boric Acid Catalyzed Convenient Synthesis of Benzimidazoles in Aqueous Media. ResearchGate. [Link]

  • Li, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Archiv der Pharmazie, 351(1), e1700231. [Link]

  • Various Authors. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(1), 1-22. [Link]

  • Various Authors. (2025). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. [Link]

  • Karimi-Jaberi, Z., & Amiri, M. (2012). An Efficient and Inexpensive Synthesis of 2-Substituted Benzimidazoles in Water Using Boric Acid at Room Temperature. E-Journal of Chemistry, 9(1), 167-170. [Link]

  • Iannazzo, D., et al. (2018). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 23(8), 1877. [Link]

  • Various Authors. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103513. [Link]

  • Sen, P., et al. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots:Synthesis, Antimicrobial Activities and Molecular Docking Calculations. Chemical Research in Chinese Universities. [Link]

  • Various Authors. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]

  • Venugopal, S., et al. (2022). A Review On Modern Approaches To Benzimidazole Synthesis. Current Organic Synthesis, 20(1), 2-19. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ResearchGate. [Link]

  • Various Authors. (2014). What is the procedure for the synthesis of 2-acetic acid benzimidazole from 2-cyanomethyl benzimidazole? ResearchGate. [Link]

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An In-depth Technical Guide to 1-Methyl-1H-benzoimidazole-6-boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-benzoimidazole-6-boronic acid, with the CAS Number 1072945-87-9, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a benzimidazole core functionalized with a boronic acid group, positions it as a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery and development. The benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability, synthesis, key properties, and applications of 1-Methyl-1H-benzoimidazole-6-boronic acid, with a focus on practical insights for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Methyl-1H-benzoimidazole-6-boronic acid is essential for its effective use in synthesis and for the interpretation of analytical data.

PropertyValueSource
CAS Number 1072945-87-9[1][2]
Molecular Formula C₈H₉BN₂O₂[1][2][3]
Molecular Weight 175.98 g/mol [2][3]
Appearance Solid[3]
Purity Typically ≥95%[3]
InChI InChI=1S/C8H9BN2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5,12-13H,1H3[3]
InChIKey AOOJQSARVKLHLF-UHFFFAOYSA-N[3]
Canonical SMILES CN1C=NC2=CC(=CC=C12)B(O)O

Commercial Availability and Suppliers

1-Methyl-1H-benzoimidazole-6-boronic acid is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to request certificates of analysis to confirm the quality of the material.

SupplierPurityNotes
Santa Cruz Biotechnology Research GradeOffered for proteomics research.[1]
CymitQuimica 95%Sold under the brand Indagoo for laboratory use only.[3]
BLDpharm -Provides access to NMR, HPLC, and other analytical data upon request.
Sigma-Aldrich -Product is part of their collection for early discovery researchers; analytical data is not routinely collected by the supplier.

It is also important to note the availability of the pinacol ester derivative, 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole, which can be a more stable and sometimes more reactive alternative in certain synthetic applications.

Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid

The synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid can be approached through several synthetic routes. A common and effective method involves the borylation of a pre-functionalized 1-methyl-1H-benzoimidazole. A plausible and widely used strategy starts from 6-bromo-1-methyl-1H-benzoimidazole.

Proposed Synthetic Pathway

Synthesis_Pathway A 6-bromo-1-methyl- 1H-benzoimidazole B Intermediate Lithiate A->B n-BuLi, THF, -78 °C C Boronic Ester Intermediate B->C B(OiPr)₃ D 1-Methyl-1H-benzoimidazole- 6-boronic acid C->D Acidic Hydrolysis (e.g., HCl)

Caption: Proposed synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Detailed Experimental Protocol (Hypothetical, based on established methods)

This protocol is a representative example based on common procedures for the synthesis of arylboronic acids from aryl halides.

Step 1: Lithiation of 6-bromo-1-methyl-1H-benzoimidazole

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 6-bromo-1-methyl-1H-benzoimidazole (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

Step 2: Borylation

  • To the cold solution from Step 1, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford 1-Methyl-1H-benzoimidazole-6-boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 1-Methyl-1H-benzoimidazole-6-boronic acid in organic synthesis is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, enabling the synthesis of biaryl and heteroaryl compounds.

General Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions A 1-Methyl-1H-benzoimidazole- 6-boronic acid F Coupled Product A->F Suzuki-Miyaura Coupling B Aryl/Heteroaryl Halide (Ar-X) B->F Suzuki-Miyaura Coupling C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃, Cs₂CO₃) E Solvent (e.g., Dioxane/H₂O)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 6-(Pyridin-4-yl)-1-methyl-1H-benzoimidazole

This protocol is a representative example for the coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with a heteroaryl halide.

Materials:

  • 1-Methyl-1H-benzoimidazole-6-boronic acid (1.0 eq)

  • 4-Bromopyridine hydrochloride (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Methyl-1H-benzoimidazole-6-boronic acid, 4-bromopyridine hydrochloride, and potassium phosphate.

  • In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the reaction flask.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the flask with a septum and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the mixture to room temperature and add water to quench the reaction.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-(pyridin-4-yl)-1-methyl-1H-benzoimidazole.

Analytical Data

Access to analytical data is crucial for confirming the identity and purity of synthesized or purchased 1-Methyl-1H-benzoimidazole-6-boronic acid.

  • ¹H NMR Spectroscopy: A proton NMR spectrum for methylboronic acid is available on ChemicalBook, which can serve as a reference for the methyl group signal.[4] For 1-Methyl-1H-benzoimidazole-6-boronic acid, the spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, a singlet for the N-methyl group, and a broad singlet for the boronic acid protons.

  • Further Characterization: Suppliers like BLDpharm may provide ¹H NMR, ¹³C NMR, HPLC, and LC-MS data upon request for their products.

Conclusion

1-Methyl-1H-benzoimidazole-6-boronic acid is a commercially available and synthetically accessible building block with significant potential in medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures containing the biologically relevant benzimidazole scaffold. This guide has provided a comprehensive overview of its properties, suppliers, a plausible synthetic route, and a detailed protocol for its application in a key synthetic transformation. Researchers and drug development professionals can leverage this information to facilitate the design and synthesis of novel therapeutic agents.

References

  • PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid. [Link]

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An In-Depth Technical Guide to 1-Methyl-1H-benzoimidazole-6-boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-benzoimidazole-6-boronic acid (CAS No. 1072945-87-9) is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a benzimidazole core with a reactive boronic acid moiety, make it a valuable building block for the construction of complex molecules, particularly in the context of drug discovery. This guide provides a comprehensive overview of the physical and chemical characteristics of 1-Methyl-1H-benzoimidazole-6-boronic acid, detailed protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and essential safety information.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The incorporation of a boronic acid group at the 6-position of the 1-methyl-1H-benzoimidazole core introduces a versatile functional handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This capability allows for the facile introduction of diverse aryl and heteroaryl substituents, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. Understanding the fundamental properties of this reagent is paramount for its effective and safe utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is critical for its proper handling, storage, and application in chemical synthesis. The key physicochemical characteristics of 1-Methyl-1H-benzoimidazole-6-boronic acid are summarized below.

General Properties
PropertyValueSource(s)
CAS Number 1072945-87-9
Molecular Formula C₈H₉BN₂O₂
Molecular Weight 176.0 g/mol
Appearance Solid
Purity Typically ≥95%[1]
Structural Information

The structure of 1-Methyl-1H-benzoimidazole-6-boronic acid features a planar benzimidazole ring system with a methyl group at the N1 position and a boronic acid group at the C6 position.

Figure 1: Chemical Structure of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Chemical Reactivity and Applications

The chemical utility of 1-Methyl-1H-benzoimidazole-6-boronic acid is primarily centered around the reactivity of the boronic acid moiety.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the benzimidazole core and various aryl or heteroaryl halides. This reaction is a cornerstone of modern synthetic chemistry due to its mild conditions and high functional group tolerance.

Suzuki_Miyaura_Workflow Reactants 1-Methyl-1H-benzoimidazole-6-boronic acid + Aryl/Heteroaryl Halide (Ar-X) ReactionMixture Reaction Mixture Assembly (Inert Atmosphere) Reactants->ReactionMixture CatalystSystem Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., SPhos) CatalystSystem->ReactionMixture BaseSolvent Base (e.g., K₃PO₄) + Solvent (e.g., Dioxane/H₂O) BaseSolvent->ReactionMixture Heating Heating (e.g., 80-100 °C) ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product: 1-Methyl-6-aryl-1H-benzoimidazole Purification->Product

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Explanatory Note: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. For nitrogen-containing heterocycles like benzimidazoles, which can coordinate to the palladium center and inhibit catalysis, the use of bulky, electron-rich phosphine ligands such as SPhos is often beneficial. The base is required to activate the boronic acid for transmetalation to the palladium center.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and equipment used.

Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid

A common synthetic route to arylboronic acids involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a trialkyl borate and subsequent hydrolysis.

Step-by-Step Methodology:

  • Starting Material: A suitable precursor, such as 6-bromo-1-methyl-1H-benzoimidazole, is required.

  • Lithiation: Dissolve the 6-bromo-1-methyl-1H-benzoimidazole in an anhydrous aprotic solvent (e.g., THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) and stir the mixture at -78 °C for 1-2 hours.

  • Borylation: Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis: Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and stir vigorously for 1-2 hours.

  • Work-up: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield 1-Methyl-1H-benzoimidazole-6-boronic acid.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for the coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with an aryl halide.

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vessel, add 1-Methyl-1H-benzoimidazole-6-boronic acid (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety and Handling

1-Methyl-1H-benzoimidazole-6-boronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Spectral Data

  • ¹H NMR: Expected signals would include aromatic protons on the benzimidazole ring, a singlet for the N-methyl group, and a broad singlet for the B(OH)₂ protons.

  • ¹³C NMR: Aromatic carbons of the benzimidazole ring and a signal for the N-methyl carbon would be expected.

  • IR: Characteristic peaks for N-H (if not fully methylated), C-H, C=N, C=C aromatic stretching, and B-O stretching would be anticipated.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be a key identifier.

Conclusion

1-Methyl-1H-benzoimidazole-6-boronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically relevant molecules through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its physicochemical properties, reactivity, and proper handling procedures is essential for its successful application in research and drug development. The protocols provided in this guide serve as a starting point for the synthesis and utilization of this important compound.

References

  • PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid. [Link]

Sources

The Latent Therapeutic Potential of 1-Methyl-1H-benzoimidazole-6-boronic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds.[1] Its structural resemblance to endogenous purines allows for facile interaction with a myriad of biological targets.[2] When coupled with the unique chemical properties of boronic acid, a versatile functional group known for its ability to form reversible covalent bonds with diols and act as a serine protease inhibitor, the resulting benzimidazole-boronic acid derivatives present a compelling starting point for the development of novel therapeutics. This guide focuses on the untapped potential of a specific, yet promising, molecular entity: 1-Methyl-1H-benzoimidazole-6-boronic acid .

While direct biological activity data for derivatives of this particular compound remains nascent in publicly accessible literature, this technical guide aims to provide a comprehensive framework for its exploration. By synthesizing insights from the broader classes of benzimidazole and boronic acid chemistry, we will delineate the potential biological activities, propose synthetic strategies, and provide detailed experimental protocols to unlock the therapeutic promise of 1-Methyl-1H-benzoimidazole-6-boronic acid derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in oncology, infectious diseases, and enzyme-mediated pathologies.

I. The Core Moiety: 1-Methyl-1H-benzoimidazole-6-boronic acid - A Building Block for Innovation

The parent compound, 1-Methyl-1H-benzoimidazole-6-boronic acid, possesses key structural features that make it an attractive scaffold for library synthesis. The methyl group at the N-1 position prevents tautomerization and provides a fixed point for molecular modeling and structure-activity relationship (SAR) studies. The boronic acid group at the 6-position offers a reactive handle for derivatization and a potential pharmacophore for interacting with biological targets.

Synthesis of the Core Scaffold

The synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid is a critical first step. While specific literature for this exact molecule is sparse, a general synthetic route can be proposed based on established methods for benzimidazole and boronic acid synthesis.

Proposed Synthetic Pathway:

G A 4-Bromo-2-nitroaniline B N-Methyl-4-bromo-2-nitroaniline A->B Methylation (e.g., MeI, K2CO3) C 4-Bromo-N1-methylbenzene-1,2-diamine B->C Reduction (e.g., SnCl2, HCl) D (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid pinacol ester C->D Miyaura Borylation (e.g., B2pin2, Pd catalyst, base) E 1-Methyl-1H-benzoimidazole-6-boronic acid D->E Hydrolysis (e.g., acid or base)

Caption: Proposed synthesis of the core compound.

II. Potential Biological Activities and Therapeutic Targets

The benzimidazole nucleus is associated with a wide array of biological activities.[1] By leveraging this inherent potential and the unique properties of the boronic acid moiety, derivatives of 1-Methyl-1H-benzoimidazole-6-boronic acid can be rationally designed to target several key areas of unmet medical need.

A. Anticancer Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization, DNA intercalation, and the modulation of key signaling pathways.[3][4]

1. Kinase Inhibition:

Numerous benzimidazole-based compounds act as kinase inhibitors, targeting enzymes crucial for cancer cell proliferation and survival.[5] The 1-Methyl-1H-benzoimidazole-6-boronic acid scaffold can be elaborated to target the ATP-binding site of various kinases.

Proposed Target: Epidermal Growth Factor Receptor (EGFR)

Rationale: The benzimidazole core can mimic the purine ring of ATP, while substituents on the boronic acid or other positions of the benzimidazole ring can be designed to interact with specific residues in the EGFR active site, leading to competitive inhibition.

Hypothetical Signaling Pathway Inhibition:

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Derivative 1-Methyl-1H-benzoimidazole- 6-boronic acid Derivative Derivative->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

2. PARP Inhibition:

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with BRCA mutations.[6][7] Benzimidazole derivatives have been explored as PARP inhibitors.[6] The boronic acid moiety could potentially interact with the active site of PARP1.

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 1-Methyl-1H-benzoimidazole-6-boronic acid derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

B. Antimicrobial Activity

The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents.[1][8][9][10][11] The incorporation of a boronic acid functional group may enhance the antimicrobial potential of these derivatives. Boronic acids themselves have been shown to possess antimicrobial properties, potentially through the inhibition of bacterial enzymes or by interacting with the bacterial cell wall.

Proposed Targets: Bacterial DNA gyrase and fungal ergosterol biosynthesis.

Rationale: Benzimidazole derivatives can interfere with microbial DNA replication and cell membrane integrity. The boronic acid moiety could enhance binding to target enzymes or disrupt essential metabolic pathways.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow for Antimicrobial Screening:

G Start Synthesized Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC TimeKill Time-Kill Kinetic Assays MBC_MFC->TimeKill Mechanism Mechanism of Action Studies (e.g., enzyme assays, membrane integrity) TimeKill->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for antimicrobial activity assessment.

C. Enzyme Inhibition

The boronic acid group is a well-established pharmacophore for enzyme inhibition, particularly for serine proteases. The benzimidazole scaffold can provide additional binding interactions, leading to potent and selective inhibitors.

Proposed Target: α-Chymotrypsin

Rationale: Benzimidazole derivatives have been shown to inhibit α-chymotrypsin. The boronic acid can form a tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.

Experimental Protocol: α-Chymotrypsin Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of α-chymotrypsin and a suitable substrate (e.g., N-succinyl-L-phenylalanine-p-nitroanilide).

  • Inhibition Assay: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period.

  • Reaction Initiation: Add the substrate solution to initiate the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitroaniline.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 values for each compound.

III. Data Presentation and Analysis

Systematic and clear presentation of experimental data is crucial for the evaluation of structure-activity relationships.

Table 1: Hypothetical Anticancer Activity Data

Compound IDModification on Boronic AcidModification on BenzimidazoleIC50 (µM) vs. A549IC50 (µM) vs. MCF-7
Parent -OH->100>100
Deriv-01 Phenyl-50.275.8
Deriv-02 4-Fluorophenyl-25.142.3
Deriv-03 -2-Chloro80.595.1
Deriv-04 4-Fluorophenyl2-Chloro10.715.4

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
Parent >128>128>128
Deriv-05 6412864
Deriv-06 326432
Deriv-07 128>128>128
Deriv-08 163216

IV. Conclusion and Future Directions

The 1-Methyl-1H-benzoimidazole-6-boronic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. This technical guide provides a foundational roadmap for researchers to embark on the synthesis and biological evaluation of its derivatives. The proposed potential for anticancer, antimicrobial, and enzyme inhibitory activities is grounded in the well-established pharmacology of the benzimidazole and boronic acid moieties.

Future research should focus on the synthesis of a diverse library of derivatives and their systematic screening using the protocols outlined herein. Promising lead compounds should then be subjected to more advanced in vitro and in vivo studies to elucidate their mechanisms of action and assess their therapeutic potential. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

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  • Chen, J. R., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 230, 114101.
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  • Gündüz, M. G., et al. (2009). Antimicrobial activity of a new series of benzimidazole derivatives. European journal of medicinal chemistry, 44(11), 4488-4492.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Khan, K. M., et al. (2016). Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives. Bioorganic & medicinal chemistry letters, 26(16), 4075-4079.
  • Kılıç, F., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2933-2947.
  • Kumar, A., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Journal of Biomolecular Structure and Dynamics, 1-20.
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  • Taha, M., et al. (2024). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry, 17(2), 105700.
  • Wójcik, M., et al. (2019). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1 H- Benzimidazole Analogues. Biomolecules, 9(12), 870.
  • Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia, 22(3).
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  • Singh, P., et al. (2024). In-silico design, pharmacophore-based screening, and molecular docking studies reveal that benzimidazole-1,2,3-triazole hybrids as novel EGFR inhibitors targeting lung cancer. Journal of Molecular Structure, 1297, 136896.
  • Peng, X., et al. (2024). High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders. European journal of medicinal chemistry, 271, 116405.
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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzimidazole Scaffolds

The benzimidazole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of such heterocyclic systems, enabling the formation of carbon-carbon bonds with a high degree of control and a broad tolerance for various functional groups.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with aryl and heteroaryl halides. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the selection of reagents and reaction conditions, empowering researchers to troubleshoot and adapt the methodology for their specific synthetic targets.

Understanding the Substrate: Challenges and Considerations

While the Suzuki-Miyaura coupling is a robust and versatile reaction, the use of heteroaryl boronic acids, particularly those containing nitrogen-rich systems like benzimidazoles, presents specific challenges that must be addressed for a successful transformation.[2]

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to hydrolysis, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often competitive with the desired cross-coupling and can significantly reduce the yield of the product.[3]

  • Catalyst Inhibition: The Lewis basic nitrogen atoms within the benzimidazole ring can coordinate to the palladium catalyst, potentially leading to the formation of inactive or less active catalytic species. This can slow down or completely halt the catalytic cycle.[4]

To overcome these challenges, a carefully optimized protocol is essential. The use of bulky, electron-rich phosphine ligands, appropriate bases, and optimized solvent systems are key to promoting the desired catalytic cycle while minimizing side reactions.[2]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for rationalizing the role of each component in the reaction mixture.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative_Addition R-B(OH)2 Boronic Acid R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Recommended Protocol for Suzuki Coupling with 1-Methyl-1H-benzoimidazole-6-boronic acid

This protocol is designed as a starting point and may require optimization depending on the specific aryl or heteroaryl halide used.

Materials and Reagents
ReagentCAS NumberMolecular WeightStoichiometry
1-Methyl-1H-benzoimidazole-6-boronic acidVaries176.001.2 equiv
Aryl/Heteroaryl Halide (e.g., Bromide)VariesVaries1.0 equiv
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.722 mol%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.514 mol%
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.272.0 equiv
1,4-Dioxane, anhydrous123-91-188.11-
Water, degassed7732-18-518.02-
Experimental Procedure

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 1-Methyl-1H-benzoimidazole-6-boronic acid, aryl halide, and K₃PO₄ in a flame-dried flask. B Add Pd₂(dba)₃ and SPhos. A->B C Add anhydrous 1,4-dioxane and degassed water. B->C D Degas the mixture with argon or nitrogen for 15-20 minutes. C->D E Heat the reaction mixture to 80-100 °C under an inert atmosphere. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature and quench with water. F->G H Extract with an organic solvent (e.g., ethyl acetate). G->H I Dry the combined organic layers over Na₂SO₄, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: General workflow for the Suzuki coupling reaction.

Step-by-Step Method:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-Methyl-1H-benzoimidazole-6-boronic acid (1.2 mmol), the aryl/heteroaryl halide (1.0 mmol), and anhydrous potassium phosphate (2.0 mmol).

  • Catalyst Addition: To the flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Degassing: Seal the flask with a septum and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Rationale for Protocol Choices

  • Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for challenging Suzuki couplings.[2] The ligand promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step and can help to overcome catalyst inhibition by the benzimidazole nitrogen.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the transmetalation step without causing significant degradation of sensitive functional groups.[4] In some cases, cesium carbonate (Cs₂CO₃) may offer improved results due to its higher solubility in organic solvents.[4]

  • Solvent System: A mixture of an aprotic polar solvent like 1,4-dioxane and water is commonly used.[7] Dioxane solubilizes the organic components, while water is often necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[8]

  • Degassing: The removal of oxygen is critical as it can lead to the oxidation and deactivation of the Pd(0) catalyst and can also promote the homocoupling of the boronic acid as a side reaction.[4]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, incomplete reaction, or decomposition of starting materials.- Ensure all reagents and solvents are anhydrous and properly degassed. - Increase the reaction temperature or time. - Screen other palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos). - Consider using microwave irradiation to accelerate the reaction.[4]
Protodeboronation Instability of the boronic acid under the reaction conditions.- Use a milder base such as potassium fluoride (KF). - Decrease the reaction temperature. - Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate or a MIDA boronate, prior to the coupling reaction.[3]
Formation of Byproducts Homocoupling of the boronic acid or aryl halide.- Ensure thorough degassing of the reaction mixture. - Optimize the stoichiometry of the reagents. - Adjust the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid is a powerful method for the synthesis of functionalized benzimidazole derivatives. By understanding the underlying mechanism and the specific challenges associated with this class of substrates, researchers can effectively implement and optimize the provided protocol. The careful selection of the catalyst system, base, and solvent, along with meticulous experimental technique, are paramount to achieving high yields and purity of the desired products, thereby accelerating the discovery and development of novel chemical entities.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling with 4-Iodo-1H-benzimidazole.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • BenchChem. (2025). A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Reddit. (2024). Struggling with Suzuki Reaction.
  • BenchChem. (2025).
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • ResearchGate. (2025). Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions.
  • National Institutes of Health. (2011).
  • ResearchGate. (n.d.). Table 2. The Suzuki-Miyaura cross-coupling reactions of aryl bromides....
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of phenylboronic acid with aryl....

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The Strategic Utility of 1-Methyl-1H-benzoimidazole-6-boronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and the Power of Boronic Acids

In the landscape of medicinal chemistry, the benzimidazole core is recognized as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to a wide range of biological targets, leading to compounds with diverse therapeutic applications. Benzimidazole derivatives have been successfully developed into a variety of drugs, including anticancer, antifungal, antiviral, and anti-inflammatory agents.[2][3] The versatility of this scaffold stems from its unique electronic properties and its ability to form key interactions—such as hydrogen bonds and π-π stacking—with biological macromolecules.[4]

The strategic derivatization of the benzimidazole core is paramount in drug discovery. 1-Methyl-1H-benzoimidazole-6-boronic acid emerges as a key building block in this endeavor. Its primary utility lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or heteroaryl structures with high efficiency and functional group tolerance. The boronic acid moiety serves as a reactive handle, allowing for the precise introduction of the 1-methyl-benzoimidazole core into more complex molecular architectures.

This guide provides a detailed exploration of the applications of 1-Methyl-1H-benzoimidazole-6-boronic acid in medicinal chemistry, with a focus on the synthesis of kinase and PARP (Poly(ADP-ribose) polymerase) inhibitors. We will delve into the causality behind its use, provide detailed, field-proven protocols, and present a framework for the biological evaluation of the resulting compounds.

Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid: A Foundational Protocol

The availability of high-quality starting material is the bedrock of any successful synthetic campaign. While various methods exist for the synthesis of aryl boronic acids, a common and reliable strategy involves the borylation of an aryl halide.[7] The following protocol outlines a robust, two-step synthesis starting from the commercially available 4-bromo-2-nitroaniline.

Workflow for the Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid

Synthesis_Workflow Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid A 4-Bromo-2-nitroaniline B Step 1: Methylation & Reduction (e.g., MeI, NaH then Fe/HCl) A->B Intermediate Formation C 4-Bromo-N1-methylbenzene-1,2-diamine B->C D Step 2: Cyclization (e.g., Formic Acid) C->D Benzimidazole Core Formation E 6-Bromo-1-methyl-1H-benzo[d]imidazole D->E F Step 3: Borylation (e.g., Miyaura Borylation) E->F Boronic Acid Installation G 1-Methyl-1H-benzoimidazole-6-boronic acid F->G

Caption: A three-step synthetic workflow to produce the title compound.

Detailed Synthesis Protocol

Step 1 & 2: Synthesis of 6-Bromo-1-methyl-1H-benzo[d]imidazole

This initial phase involves the formation of the benzimidazole core.

  • Methylation and Reduction: 4-Bromo-2-nitroaniline is first methylated on the amine, followed by reduction of the nitro group to an amine. This can be achieved through various standard procedures.

  • Cyclization: The resulting 4-bromo-N1-methylbenzene-1,2-diamine is then cyclized. A common method is to reflux the diamine with formic acid, which serves as the source for the C2 carbon of the imidazole ring.

  • Work-up and Purification: After cooling, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol/water.

Step 3: Miyaura Borylation to yield 1-Methyl-1H-benzoimidazole-6-boronic acid

This step introduces the boronic acid functionality. The pinacol ester of the boronic acid is often synthesized as a more stable intermediate.[8]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon), combine 6-bromo-1-methyl-1H-benzo[d]imidazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II), 0.03 eq.).

  • Solvent and Reaction Conditions: Add a dry, degassed solvent such as 1,4-dioxane. Heat the mixture at 80-100 °C for several hours (typically 8-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Hydrolysis: Once the reaction is complete, cool the mixture, filter it through celite to remove the catalyst, and concentrate the filtrate. The resulting pinacol ester can be used directly or hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) followed by extraction and purification.

Application I: Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] The benzimidazole scaffold is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[3] 1-Methyl-1H-benzoimidazole-6-boronic acid is an excellent starting material for creating libraries of potential kinase inhibitors via the Suzuki-Miyaura coupling.

General Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Suzuki Coupling for Kinase Inhibitor Synthesis A 1-Methyl-1H-benzoimidazole- 6-boronic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Aryl/Heteroaryl Halide (R-X) (e.g., Bromo-pyrimidine) B->C D Crude Product Mixture C->D E Purification (e.g., Column Chromatography) D->E F Pure Benzimidazole-based Kinase Inhibitor Candidate E->F G Biological Evaluation (Kinase Assays, Cell Viability) F->G H Hit/Lead Compound G->H

Caption: Workflow from starting materials to a biologically evaluated lead.

Protocol: Suzuki-Miyaura Coupling for a Generic Kinase Inhibitor

This protocol describes a general method for coupling 1-Methyl-1H-benzoimidazole-6-boronic acid with a heteroaryl halide, a common strategy in kinase inhibitor synthesis.

Materials:

  • 1-Methyl-1H-benzoimidazole-6-boronic acid

  • Aryl/Heteroaryl Halide (e.g., 2-chloro-4-aminopyrimidine)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-G3)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DME)

Procedure:

  • Reaction Setup: To a reaction vessel, add 1-Methyl-1H-benzoimidazole-6-boronic acid (1.2 eq.), the aryl/heteroaryl halide (1.0 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Catalyst and Solvent Addition: Add the palladium catalyst (0.02-0.05 eq.) and the degassed solvent system.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Application II: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[11][12] Inhibiting PARP in cancers with existing DNA repair deficiencies (like those with BRCA1/2 mutations) leads to a synthetic lethality, making PARP inhibitors a powerful class of anticancer drugs.[13] Many potent PARP inhibitors feature a benzimidazole-carboxamide pharmacophore, which mimics the nicotinamide moiety of the natural PARP substrate, NAD+.[11][14] 1-Methyl-1H-benzoimidazole-6-boronic acid can be used to construct advanced intermediates for these inhibitors.

Hypothetical PARP Inhibitor Core Synthesis

The following table outlines representative Suzuki coupling reactions using a related benzimidazole halide to demonstrate the feasibility and typical conditions, which are directly applicable when using 1-Methyl-1H-benzoimidazole-6-boronic acid as the coupling partner.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9085[5]
26-ChloroindolePhenylboronic acidXPhos Precatalyst (1.5)K₃PO₄Dioxane/H₂O6097[6]
32-Chlorobenzimidazole4-Methoxyphenylboronic acidPd-NHC Complex (1)K₂CO₃Toluene11092

Note: This table presents data from analogous reactions to illustrate typical conditions and outcomes. Yields are highly substrate-dependent.

Protocol: Synthesis of a Benzimidazole-Aryl Intermediate for PARP Inhibitors

This protocol outlines the synthesis of a bi-aryl system, a common core structure in many PARP inhibitors, using the Suzuki-Miyaura reaction.

Procedure:

  • Reaction Setup: In a microwave vial or a round-bottom flask, combine 1-Methyl-1H-benzoimidazole-6-boronic acid (1.1 eq.), a suitable aryl halide (e.g., 2-bromobenzamide, 1.0 eq.), a palladium catalyst (e.g., PdCl₂(dppf), 0.04 eq.), and a base (e.g., aqueous Na₂CO₃, 2.0 eq.).

  • Solvent and Reaction: Add a solvent such as DME or 1,4-dioxane. Heat the mixture, either conventionally or using microwave irradiation (e.g., 120-150 °C for 15-30 minutes), until the starting material is consumed.

  • Work-up and Purification: After cooling, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The resulting crude intermediate is purified by column chromatography or recrystallization. This intermediate can then be further elaborated to the final PARP inhibitor through standard functional group manipulations.

Biological Evaluation Protocols

The synthesis of novel compounds is only the first step. Rigorous biological evaluation is required to determine their therapeutic potential.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for an EGFR inhibitor)
  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a target kinase. This is often done using luminescence-based kits (e.g., ADP-Glo™).[3]

  • Procedure:

    • Prepare serial dilutions of the synthesized compound in DMSO.

    • In a 384-well plate, add the compound dilutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add a solution containing the kinase enzyme (e.g., EGFR) and its peptide substrate.

    • Initiate the reaction by adding ATP. Incubate for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Protocol: Cell Viability (MTT) Assay
  • Assay Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[1]

  • Procedure:

    • Seed cancer cells (e.g., a breast cancer cell line for a PARP inhibitor) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized compound for a specified period (e.g., 48-72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or GI₅₀ value.

Conclusion and Future Outlook

1-Methyl-1H-benzoimidazole-6-boronic acid is a high-value building block for medicinal chemists engaged in drug discovery. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for incorporating the privileged 1-methyl-benzimidazole scaffold into novel molecular designs. The applications in synthesizing potential kinase and PARP inhibitors highlight its strategic importance in oncology research. The protocols detailed herein provide a solid foundation for researchers to leverage this compound in their synthetic campaigns, paving the way for the discovery of next-generation therapeutics.

References

  • Di Francesco, R., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC - NIH. [Link]

  • Royal Society of Chemistry. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Publishing. [Link]

  • Feng, J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC - NIH. [Link]

  • El-Masry, G. H., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. [Link]

  • National Institutes of Health. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. PMC - NIH. [Link]

  • PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid. [Link]

  • Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). [Link]

  • IJRPC. (2011). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. [Link]

  • National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • ResearchGate. (2010). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]

  • ResearchGate. (2016). Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with.... [Link]

  • National Institutes of Health. (2022). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]

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Application Notes & Protocols: Strategic C-C Bond Formation Using 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Core in Modern Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous therapeutic agents and functional organic materials.[1][2][3] Its prevalence is due to a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. The strategic functionalization of the benzimidazole ring is therefore a critical endeavor in the development of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its mild conditions and exceptional functional group tolerance.[4][5]

This guide focuses on 1-Methyl-1H-benzoimidazole-6-boronic acid (CAS 1072945-87-9), a key building block for introducing a methylated benzimidazole moiety into target molecules. The presence of the N-methyl group offers distinct advantages over its N-H counterpart by blocking a potential site of catalyst interaction or undesired side reactions, which can be a challenge with nitrogen-rich heterocycles.[6] These notes provide a comprehensive technical overview, field-proven insights, and a detailed starting protocol for employing this valuable reagent in Suzuki-Miyaura cross-coupling reactions.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (the boronic acid) with an organic halide or triflate. The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)Ln (Active Catalyst) pd_intermediate1 Ar-Pd(II)Ln-X pd0->pd_intermediate1 label_oa Oxidative Addition oxidative_addition Oxidative Addition pd_intermediate2 Ar-Pd(II)Ln-Ar' pd_intermediate1->pd_intermediate2 label_tm Transmetalation transmetalation Transmetalation pd_intermediate2->pd0 product Ar-Ar' (Product) pd_intermediate2->product label_re Reductive Elimination reductive_elimination Reductive Elimination aryl_halide Ar-X (Aryl Halide) aryl_halide->pd_intermediate1 boronic_acid Ar'-B(OH)₂ (1-Methyl-1H-benzoimidazole -6-boronic acid) boronic_acid->pd_intermediate2 base Base (e.g., K₃PO₄) base->pd_intermediate2 key_catalyst Catalyst Cycle Species key_reactant Reactant key_boronic Boronic Acid key_product Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Heteroaryl Boronic Acids

While powerful, the Suzuki-Miyaura coupling of heteroaryl boronic acids like 1-Methyl-1H-benzoimidazole-6-boronic acid requires careful consideration of factors that may not be as critical with simple aryl boronic acids.

  • Catalyst Inhibition: Nitrogen-containing heterocycles can act as ligands for the palladium catalyst, leading to deactivation. The N-methylation in the target compound mitigates this by blocking the lone pair on one of the imidazole nitrogens, but the second nitrogen can still interact. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical. These ligands form stable, highly active palladium complexes that accelerate the rate-limiting reductive elimination step, minimizing the opportunity for catalyst inhibition.[1][2]

  • Protodeboronation: This is a major potential side reaction where the C-B bond is cleaved by a proton source (often residual water) before transmetalation can occur, leading to the formation of 1-methyl-1H-benzoimidazole and reducing the yield of the desired coupled product.[6] This process is often base-catalyzed.

    • Mitigation Strategy: Using anhydrous solvents, a suitable base (potassium phosphate is often effective), and reaction conditions that promote rapid coupling can minimize protodeboronation.[7] Microwave-assisted synthesis can be particularly effective by rapidly heating the reaction to the optimal temperature, shortening reaction times significantly.[1]

General Starting Protocol for Suzuki-Miyaura Coupling

Disclaimer: The following protocol is a robust starting point based on optimized conditions for structurally similar benzimidazole derivatives.[1][2] Researchers should perform small-scale test reactions to optimize conditions for their specific aryl/heteroaryl halide.

Materials & Reagents
  • 1-Methyl-1H-benzoimidazole-6-boronic acid (1.2 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 equivalent)

  • Palladium Catalyst: PdCl₂(SPhos)₂ or a combination of a Pd source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos). (1-5 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous 1,4-Dioxane, often with a small amount of degassed water (e.g., 10:1 dioxane:water).

  • Inert Gas: Nitrogen or Argon

  • Standard, oven-dried glassware for air-sensitive reactions.

Experimental Workflow Diagram

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine boronic acid, aryl halide, and base in an oven-dried flask. B Add catalyst system (Pd source + ligand). A->B C Add anhydrous solvent(s) under inert atmosphere. B->C D Degas the mixture (e.g., N₂/Ar bubbling for 15-20 min). C->D E Heat to reaction temperature (e.g., 80-120 °C) with vigorous stirring. D->E F Monitor reaction progress (TLC, LC-MS). E->F G Cool to RT, quench with water. F->G H Extract with an organic solvent (e.g., Ethyl Acetate). G->H I Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. H->I J Purify via column chromatography. I->J

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzimidazole Scaffold

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The ability to functionalize this core at specific positions is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. 1-Methyl-1H-benzoimidazole-6-boronic acid is a key building block that enables the introduction of the benzimidazole moiety onto various molecular frameworks through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

This guide provides a detailed overview of recommended palladium catalysts and protocols for the successful Suzuki-Miyaura coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with a variety of (hetero)aryl halides. It is designed to offer not just procedural steps, but also the underlying scientific rationale for catalyst selection and reaction optimization, empowering researchers to troubleshoot and adapt these methods for their specific synthetic targets.

The Challenge of N-Heterocyclic Boronic Acids in Suzuki-Miyaura Coupling

While the Suzuki-Miyaura reaction is a powerful and versatile tool for C-C bond formation, N-heterocyclic boronic acids like 1-Methyl-1H-benzoimidazole-6-boronic acid present unique challenges. The presence of Lewis basic nitrogen atoms in the benzimidazole ring can lead to catalyst inhibition or deactivation by coordinating to the palladium center. Furthermore, heteroaryl boronic acids can be susceptible to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to undesired byproducts and reduced yields.

The key to overcoming these challenges lies in the judicious selection of the palladium catalyst system, which includes the palladium precursor and, crucially, the supporting ligand. Modern palladium catalysis has seen the development of sophisticated ligands and pre-catalysts specifically designed to address the difficulties associated with challenging coupling partners.

Recommended Palladium Catalyst Systems

The choice of the palladium catalyst is critical for achieving high efficiency and yields in the Suzuki-Miyaura coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid. Below are recommended catalyst systems, categorized by their general applicability and strengths.

Traditional In-Situ Generated Catalysts

These systems involve the combination of a palladium(II) salt with a phosphine ligand in the reaction mixture to generate the active Pd(0) species.

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice.

  • Recommended Ligands:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An electron-rich and bulky biaryl phosphine ligand that has shown excellent performance in the coupling of N-heterocyclic compounds.[1][2] Its steric bulk promotes the reductive elimination step of the catalytic cycle and helps to prevent catalyst deactivation.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective biaryl phosphine ligand, often used for challenging couplings.[3][4]

Causality: The success of these bulky phosphine ligands stems from their ability to stabilize the monoligated Pd(0) species, which is often the active catalyst. Their steric hindrance facilitates the crucial reductive elimination step, leading to faster product formation and higher turnover numbers.[3]

Palladium Pre-catalysts: The Modern Approach for Robustness and Reproducibility

Palladium pre-catalysts are stable, well-defined Pd(II) complexes that are readily activated under the reaction conditions to generate the active Pd(0) catalyst. They offer significant advantages in terms of air and moisture stability, ease of handling, and improved reaction reproducibility.

  • XPhos Palladacycle (e.g., XPhos-Pd-G2, XPhos-Pd-G3): These pre-catalysts are highly recommended for the coupling of N-heterocyclic boronic acids.[3] They are designed to rapidly generate the active monoligated Pd(0) species, which is particularly beneficial when working with substrates prone to decomposition.[4] The use of such pre-catalysts can lead to excellent conversions with low catalyst loadings, even at lower temperatures.[3]

  • SPhos Pre-catalysts: Similar to XPhos palladacycles, SPhos-based pre-catalysts offer enhanced activity and stability, making them a reliable choice for the Suzuki coupling of benzimidazole derivatives.[5]

Causality: Pre-catalysts provide a more controlled and efficient entry into the catalytic cycle. The rapid and clean generation of the active Pd(0) species minimizes side reactions and is particularly advantageous for sensitive substrates like heteroaryl boronic acids that can degrade under prolonged heating in the presence of base.[4]

Data Presentation: Comparison of Catalyst Systems

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of benzimidazole derivatives, providing a comparative overview of different catalyst systems.

Catalyst SystemPalladium SourceLigandTypical Loading (mol%)BaseSolventTemperature (°C)TimeYieldReference
System 1 Pd(OAc)₂SPhos2-5Cs₂CO₃ or K₃PO₄Dioxane/H₂O100-12012-24 hGood to Excellent[6]
System 2 PdCl₂SPhos5Cs₂CO₃Dioxane120 (Microwave)30-40 minExcellent[1][2]
System 3 XPhos-Pd-G2-1-3K₃PO₄Dioxane/H₂O80-1000.5-2 hExcellent[3]
System 4 Pd(PPh₃)₄-5K₂CO₃DME8012-16 hModerate to Good[7]

Note: Yields are dependent on the specific coupling partners and reaction conditions. Optimization is often necessary.

Experimental Protocols

Protocol 1: General Procedure using an In-Situ Generated Catalyst (Pd(OAc)₂/SPhos)

This protocol is a robust starting point for the Suzuki-Miyaura coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with a variety of (hetero)aryl bromides or iodides.

Workflow Diagram:

Suzuki_Workflow_Insitu cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 1-Methyl-1H-benzoimidazole-6-boronic acid - (Hetero)aryl halide - Base (e.g., K₃PO₄) catalyst Add Catalyst System: - Pd(OAc)₂ - SPhos Ligand reagents->catalyst solvent Add Solvent: (e.g., Dioxane/H₂O) catalyst->solvent degas Degas Mixture (N₂ or Ar bubbling) solvent->degas heat Heat to Reaction Temp. (e.g., 100 °C) degas->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify Suzuki_Workflow_Microwave cluster_prep_mw Reaction Setup cluster_reaction_mw Microwave Reaction cluster_workup_mw Work-up & Purification reagents_mw Combine in Microwave Vial: - 1-Methyl-1H-benzoimidazole-6-boronic acid - (Hetero)aryl halide - Base (e.g., K₃PO₄) catalyst_mw Add XPhos-Pd-G2 Pre-catalyst reagents_mw->catalyst_mw solvent_mw Add Solvent (e.g., Dioxane) catalyst_mw->solvent_mw seal_mw Seal Vial solvent_mw->seal_mw irradiate_mw Microwave Irradiation (e.g., 120 °C, 30 min) seal_mw->irradiate_mw cool_mw Cool to Room Temp. irradiate_mw->cool_mw filter_mw Filter and Concentrate cool_mw->filter_mw purify_mw Purify by Chromatography filter_mw->purify_mw Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)L₂-Ar' pd2_halide->pd2_boronate Transmetalation (Ar'-B(OH)₂ + Base) pd2_boronate->pd0 Reductive Elimination (Ar-Ar')

Sources

Streamlined Suzuki-Miyaura Coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with Aryl Halides for Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-P-N-2026-01-19

For research use only. Not intended for diagnostic or therapeutic use.

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif integral to a multitude of pharmacologically active compounds, demonstrating a wide range of biological activities including antiviral, anticancer, and antimicrobial properties.[1] The strategic functionalization of the benzimidazole core is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel drug candidates with enhanced potency and specificity. Among the array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[2][3]

This application note provides a comprehensive guide to the experimental setup for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with a variety of aryl halides. The mild reaction conditions, broad functional group tolerance, and the commercial availability of diverse boronic acids and aryl halides make this protocol highly attractive for applications in drug discovery and development.[1][4] We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and offer insights into reaction optimization and troubleshooting.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (1-Methyl-1H-benzoimidazole-6-boronic acid) with an organohalide (aryl halide) in the presence of a palladium catalyst and a base.[3][5] The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[2][5] This is often the rate-determining step of the reaction.[5]

  • Transmetalation: In the presence of a base, the organoboron species forms a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide.[2][5] The exact mechanism of this step is still a subject of investigation.[5]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2][6]

The choice of palladium catalyst, ligands, base, and solvent system is critical for the success of the coupling reaction, especially when dealing with nitrogen-containing heterocycles like benzimidazoles, which can potentially coordinate to the palladium and inhibit catalysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L_n-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product Boronate R-B(OR')_3^- Boronate->ArPdR ArylHalide Ar-X ArylHalide->ArPdX Base Base Base->Boronate BoronicAcid R-B(OH)_2 BoronicAcid->Boronate

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Reagents
  • 1-Methyl-1H-benzoimidazole-6-boronic acid (CAS: 1072945-87-9)[7][8][9]

  • Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or PEPPSI-type precatalysts) (1-5 mol%)[2][10][11]

  • Phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃) (2-10 mol%)[12][13]

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2.0-3.0 equivalents)[14][15]

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene)[5][16]

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Anhydrous sodium sulfate or magnesium sulfate

General Reaction Setup

The following procedure is a general guideline and may require optimization for specific aryl halides.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reagents: - Boronic Acid - Aryl Halide - Base AddReagents 4. Add solid reagents to the flask Reagents->AddReagents Catalyst 2. Prepare Catalyst/Ligand in a separate vial AddCatalyst 5. Add Catalyst/Ligand Catalyst->AddCatalyst Setup 3. Assemble Flask under inert gas Setup->AddReagents AddReagents->AddCatalyst AddSolvent 6. Add degassed solvent/water mixture AddCatalyst->AddSolvent Degas 7. Degas the mixture AddSolvent->Degas Heat 8. Heat to reaction temperature (e.g., 80-110 °C) Degas->Heat Monitor 9. Monitor by TLC Heat->Monitor Cool 10. Cool to room temp. Monitor->Cool Reaction Complete Quench 11. Quench with water Cool->Quench Extract 12. Extract with organic solvent Quench->Extract Dry 13. Dry organic layer Extract->Dry Concentrate 14. Concentrate in vacuo Dry->Concentrate Purify 15. Purify by column chromatography Concentrate->Purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Methyl-1H-benzoimidazole-6-boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).[1]

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and the phosphine ligand and add them to the reaction flask. For air-sensitive catalysts, this should be done under an inert atmosphere.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water to the flask. A common solvent system is a 4:1 mixture of dioxane and water.[15]

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.[1] This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).[17]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting aryl halide is completely consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.[18]

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 3 x 20 mL).[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[18]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[19]

Data Presentation: Optimized Reaction Conditions

The optimal reaction conditions can vary significantly depending on the nature of the aryl halide. The following table provides a summary of representative conditions that can be used as a starting point for optimization.

Aryl Halide (Ar-X)Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001285-95
2-ChloropyridinePd₂(dba)₃ (2.5)XPhos (7.5)K₃PO₄ (3)Dioxane1101870-85
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)90890-98
3-BromotoluenePEPPSI-IPr (1.5)-K₂CO₃ (2)THF/H₂O (5:1)801680-90

Note: These are generalized conditions and may require further optimization for specific substrates. Researchers should perform small-scale test reactions to determine the optimal parameters.[16]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient degassing- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst and ensure proper inert atmosphere techniques.- Degas the solvent and reaction mixture thoroughly.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., THF, toluene).[20]- Increase the reaction temperature in increments.
Formation of homocoupled byproducts - Reaction temperature is too high- Presence of oxygen- Lower the reaction temperature.- Ensure rigorous degassing of the reaction mixture.[13]
Protodeborylation of boronic acid - Prolonged reaction time- Presence of excess water or acid- Monitor the reaction closely and stop it once the starting material is consumed.- Use anhydrous solvents and ensure the base is not acidic. Consider using boronic esters for more sensitive substrates.[14]
Difficult purification - Similar polarity of product and byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.[19]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of biaryl compounds incorporating the 1-methyl-1H-benzoimidazole moiety. The protocols and guidelines presented in this application note provide a solid foundation for researchers in medicinal chemistry and drug development to synthesize a diverse library of novel benzimidazole derivatives for biological evaluation.[21][22] Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is paramount for achieving high yields and purity of the desired products.[16]

References

  • Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Palladium_Catalyzed_Cross-Coupling/Suzuki-Miyaura_Coupling]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/en/suzuki-miyaura-cross-coupling-practical-guide-en/]
  • ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [URL: https://www.researchgate.net/figure/Proposed-mechanism-of-the-Suzuki-Miyaura-cross-coupling-reaction-employing_fig2_362541446]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/reaction-analysis/suzuki-coupling-reactions.html]
  • MilliporeSigma. Exploring Catalyst Options: Suzuki Coupling with Palladium. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/suzuki-coupling-with-palladium]
  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [URL: https://www.youtube.
  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [URL: https://www.researchgate.net/publication/228807090_Palladium_catalysts_for_the_Suzuki_cross-coupling_reaction_An_overview_of_recent_advances]
  • ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [URL: https://www.researchgate.net/publication/8626620_Palladium_Catalysts_for_the_Suzuki_Cross-Coupling_Reaction_An_Overview_of_Recent_Advances]
  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [URL: https://www.mdpi.com/2073-4344/7/2/35]
  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [URL: https://chem.sdsu.edu/files/2012/01/302L_Suzuki_S07.pdf]
  • ARKAT USA. (2020-02-12). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2019-part-6/a-5798/]
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. [URL: https://www.benchchem.com/application-notes/10000000000000000000000000000000-suzuki-coupling-reactions-with-2-bromo-6-methyl-1h-benzo-d-imidazole]
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [URL: https://www.researchgate.net/publication/281146394_Optimization_of_reaction_conditions_for_the_Suzuki-Miyaura_coupling]
  • ResearchGate. (2021-10-13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [URL: https://www.researchgate.net/post/What_can_i_use_as_a_solvent_and_base_in_a_suzuki_reaction_with_a_sensitive_amide_in_the_core]
  • ACS Publications. (2022-06-30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [URL: https://pubs.acs.org/doi/10.
  • Harvard University. The Suzuki Reaction. [URL: https://myers.chemistry.harvard.edu/assignments/Suzuki.pdf]
  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3773289/]
  • ACS Publications. (2017-11-21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02355]
  • NINGBO INNO PHARMCHEM CO., LTD. Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [URL: https://www.inno-pharmchem.com/news/mastering-suzuki-miyaura-coupling-the-importance-of-high-purity-boronic-acids-34139454.html]
  • NIH. (2021-08-19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8375836/]
  • BenchChem. Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. [URL: https://www.benchchem.
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with... [URL: https://www.researchgate.net/table/Suzuki-Miyaura-cross-coupling-reaction-of-boronic-acid-derivatives-with-aryl-halides-ab_tbl2_319087595]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [URL: https://europepmc.org/article/PMC/2752778]
  • Santa Cruz Biotechnology. 1-Methyl-1H-benzoimidazole-6-boronic acid. [URL: https://www.scbt.com/p/1-methyl-1h-benzoimidazole-6-boronic-acid-1072945-87-9]
  • CymitQuimica. (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid. [URL: https://www.cymitquimica.com/1-methyl-1h-benzo-d-imidazol-6-yl-boronic-acid]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
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  • NIH. (2022-01-23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8784656/]
  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [URL: https://www.mdpi.com/1420-3049/25/18/4323]

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The Lynchpin in Modern Synthesis: A Guide to 1-Methyl-1H-benzoimidazole-6-boronic Acid in Complex Heterocycle Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzimidazole Moiety

In the landscape of contemporary drug discovery and materials science, the benzimidazole scaffold stands out as a "privileged structure." Its unique electronic properties and conformational flexibility have made it a cornerstone in the design of a multitude of therapeutic agents, including those with anticancer, antimicrobial, and antiviral activities. The functionalization of this core structure is paramount for the modulation of biological activity and the optimization of pharmacokinetic profiles. 1-Methyl-1H-benzoimidazole-6-boronic acid has emerged as a critical building block in this endeavor. Its boronic acid functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of aryl and heteroaryl substituents.[1][2] This guide provides an in-depth exploration of the properties, applications, and detailed protocols for the utilization of 1-Methyl-1H-benzoimidazole-6-boronic acid in the synthesis of complex heterocyclic compounds.

Physicochemical Properties of 1-Methyl-1H-benzoimidazole-6-boronic acid

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of 1-Methyl-1H-benzoimidazole-6-boronic acid are summarized below.

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[3][4]
Molecular Weight 175.98 g/mol [3]
IUPAC Name (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid[4]
CAS Number 1072945-87-9[4]
Appearance Solid (typical)[5]
Purity Typically ≥95%[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[5] This reaction is particularly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[6]

Reaction Mechanism: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition to an organohalide (Ar-X). This step forms a Pd(II) intermediate. The rate of this step is typically dependent on the nature of the halide, with the reactivity order being I > Br > Cl.[7]

  • Transmetalation: In this key step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)L_n-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal [Ar'-B(OR)3]⁻ PdII_B Ar-Pd(II)L_n-Ar' Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Protocol: Synthesis of a Biaryl Benzimidazole Derivative

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with a generic aryl bromide. Note: This is a general protocol and may require optimization for specific substrates.

Materials and Reagents
  • 1-Methyl-1H-benzoimidazole-6-boronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - 1-Methyl-1H-benzoimidazole-6-boronic acid - Aryl Bromide - K₃PO₄ B Add Catalyst System: - Pd(OAc)₂ - SPhos A->B C Add Solvents: - 1,4-Dioxane - Water B->C D Degas the mixture (N₂ or Ar bubbling) C->D E Heat to reflux (e.g., 100 °C) with stirring D->E F Monitor reaction progress (TLC or LC-MS) E->F G Cool to room temperature and quench with water F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Dry organic layer, filter, and concentrate H->I J Purify by column chromatography I->J

Figure 2: General workflow for the synthesis of biaryl benzimidazoles.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Methyl-1H-benzoimidazole-6-boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the reaction flask.

    • Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes the formation of a highly active Pd(0) species, which is crucial for the efficient coupling of often challenging heterocyclic substrates.[6]

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

    • Rationale: The use of a dioxane/water solvent system is common for Suzuki-Miyaura reactions. Water aids in the dissolution of the inorganic base and facilitates the transmetalation step.[1]

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes. This is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the mixture with water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl benzimidazole.

Conclusion: A Versatile Tool for Innovation

1-Methyl-1H-benzoimidazole-6-boronic acid is a powerful and versatile reagent for the construction of complex heterocyclic compounds. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of novel molecular architectures. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and materials science, facilitating the exploration of new chemical space and the development of next-generation functional molecules. Careful optimization of reaction conditions remains key to achieving high yields and purity, particularly when dealing with complex and sterically demanding substrates.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

  • ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubMed. (2015). Palladium-catalyzed dehydrogenative cross-couplings of benzazoles with azoles. Retrieved from [Link]

  • ResearchGate. (2018). Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions. Retrieved from [Link]

  • CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • RSC Publishing. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • ResearchGate. (2010). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Retrieved from [Link]

  • Arkat USA. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • IPRJB. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • RSC Publishing. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Retrieved from [Link]

  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Retrieved from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

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The Strategic Application of 1-Methyl-1H-benzoimidazole-6-boronic Acid in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its unique ability to mimic the purine core of ATP and establish critical hydrogen bonding interactions within the kinase hinge region.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, 1-Methyl-1H-benzoimidazole-6-boronic acid , in the synthesis of potent and selective kinase inhibitors. We will detail the rationale behind its design, provide robust, field-proven synthetic protocols for its incorporation via Suzuki-Miyaura cross-coupling, and present a case study on its application in the development of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors, a critical target in acute myeloid leukemia (AML).

Introduction: The Benzimidazole Moiety as a Superior Kinase Hinge Binder

Protein kinases, numbering over 500 in the human genome, are central regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3] The development of small molecule kinase inhibitors has revolutionized targeted therapy. A significant portion of these inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding pocket.[2]

The hinge region, a flexible glycine-rich loop connecting the N- and C-lobes of the kinase domain, is crucial for ATP binding. Small molecules that can form hydrogen bonds with the backbone amide and carbonyl groups of this region are particularly effective inhibitors. The benzimidazole scaffold is exceptionally well-suited for this role.[2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, effectively mimicking the interactions of the adenine base of ATP.[2]

The subject of this note, 1-Methyl-1H-benzoimidazole-6-boronic acid , offers a strategic advantage. The N-methyl group prevents tautomerization and can provide additional beneficial steric interactions or improve physicochemical properties, while the boronic acid at the 6-position serves as a versatile chemical handle for carbon-carbon bond formation, primarily through the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[4] This allows for the modular construction of complex inhibitor structures, enabling rapid exploration of structure-activity relationships (SAR).

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is paramount for reproducible and successful synthesis.

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[5]
Molecular Weight 175.98 g/mol [5]
Appearance Solid[5]
Purity Typically >95%[5]
SMILES CN1C=NC2=CC=C(B(O)O)C=C12N/A
InChI Key QDXJAGXUNYFXRG-UHFFFAOYSA-N[6]

Synthetic Protocols: From Precursor to Final Inhibitor

The synthesis of kinase inhibitors using 1-Methyl-1H-benzoimidazole-6-boronic acid can be logically divided into three main stages:

  • Synthesis of the key precursor, 6-bromo-1-methyl-1H-benzimidazole.

  • Conversion of the bromo-precursor to the boronic acid (or its pinacol ester).

  • Suzuki-Miyaura cross-coupling to generate the final kinase inhibitor scaffold.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Boronic Acid Synthesis cluster_2 Part 3: Kinase Inhibitor Assembly A 4-Bromo-N-methyl-2-nitroaniline B 4-Bromo-N1-methylbenzene-1,2-diamine A->B Reduction (e.g., SnCl2, H2/Pd) C 6-Bromo-1-methyl-1H-benzimidazole B->C Cyclization (e.g., Formic Acid) D 6-Bromo-1-methyl-1H-benzimidazole E (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid or Pinacol Ester D->E Miyaura Borylation (B2pin2, Pd catalyst, Base) F (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid H Final Kinase Inhibitor F->H G Aryl/Heteroaryl Halide (e.g., 2-chloro-N-phenylpyrimidin-4-amine) G->H Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent)

Caption: Synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Synthesis of 6-bromo-1-methyl-1H-benzimidazole (Precursor)

This protocol is adapted from established methods for the synthesis of substituted benzimidazoles.[7] It involves the reduction of a nitro group followed by cyclization.

Step 1a: Reduction of 4-bromo-N-methyl-2-nitroaniline

  • To a stirred solution of 4-bromo-N-methyl-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5.0 eq).

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Basify the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-bromo-N¹-methylbenzene-1,2-diamine, which can often be used in the next step without further purification.

Step 1b: Cyclization to form 6-bromo-1-methyl-1H-benzimidazole

  • Dissolve the crude 4-bromo-N¹-methylbenzene-1,2-diamine (1.0 eq) in formic acid (10 volumes).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, monitoring by TLC.[7]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[7]

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[7]

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 6-bromo-1-methyl-1H-benzimidazole .[6][7]

Protocol 2: Synthesis of (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid Pinacol Ester

This protocol utilizes the Miyaura borylation reaction, a robust palladium-catalyzed method to convert aryl halides to boronic esters.[8]

  • To an oven-dried Schlenk flask, add 6-bromo-1-methyl-1H-benzimidazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 eq).

  • Seal the flask, evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired pinacol ester.

Note: The free boronic acid can be obtained by subsequent hydrolysis of the pinacol ester, typically using an acid like HCl.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

This general protocol demonstrates the coupling of the benzimidazole boronic acid (or its ester) with a representative heteroaryl halide, a common step in constructing kinase inhibitors.[1]

G cluster_0 Reaction Workflow reagents Reagents: - Benzimidazole Boronic Acid (1.2 eq) - Aryl Halide (1.0 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2.0 eq) - Solvent (e.g., Dioxane/H2O) setup 1. Combine Reagents (Flask under Inert Atm.) degas 2. Degas Solvent (Ar sparging) setup->degas heat 3. Heat Reaction (80-100 °C, 2-16h) degas->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor workup 5. Aqueous Workup (Quench, Extract) monitor->workup purify 6. Purification (Column Chromatography) workup->purify product Purified Kinase Inhibitor purify->product

Caption: General Suzuki-Miyaura coupling workflow.

  • To a dry round-bottom flask or microwave vial, add the aryl/heteroaryl halide (1.0 mmol), (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid (or its pinacol ester, 1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 mmol).[1]

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • Seal the vessel, evacuate, and backfill with an inert atmosphere (Argon or Nitrogen).

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting halide (typically 2-16 hours).

  • Cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Case Study: Application in FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in the FLT3 receptor are found in approximately 30% of patients with Acute Myeloid Leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation.[2] This makes FLT3 a prime therapeutic target. Benzimidazole-based scaffolds have been successfully employed to develop potent FLT3 inhibitors.[2]

A study by Lee et al. (2022) detailed the rational design and synthesis of a series of potent FLT3 inhibitors utilizing a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole core.[2] While not using the exact 6-boronic acid derivative, their work provides an excellent model for how the benzimidazole scaffold is elaborated to achieve high potency. The core structure makes critical interactions:

  • Hinge Binding: The benzimidazole and indazole nitrogens form key hydrogen bonds with the hinge region residue Cys694.[2]

  • π-π Stacking: The fused ring system of the benzimidazole interacts favorably with the phenyl side chains of Phe691 and Phe830.[2]

By using 1-Methyl-1H-benzoimidazole-6-boronic acid as a building block, medicinal chemists can couple it to various functionalized aryl or heteroaryl halides to explore the "deep" pocket of the ATP binding site, optimizing potency and selectivity.

G cluster_pathways Downstream Signaling Cascades FLT3L FLT3 Ligand (FL) FLT3R FLT3 Receptor FLT3L->FLT3R Binds & Dimerizes PI3K PI3K/Akt Pathway FLT3R->PI3K Activates MAPK RAS/MAPK Pathway FLT3R->MAPK Activates STAT5 STAT5 Pathway FLT3R->STAT5 Activates Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis MAPK->Proliferation STAT5->Proliferation Inhibitor Benzimidazole-based FLT3 Inhibitor Inhibitor->FLT3R Blocks ATP Binding Site

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Representative Inhibitor Potency Data

The following table, adapted from the work on related benzimidazole-indazole FLT3 inhibitors, illustrates the high potency that can be achieved with this scaffold. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Compound IDR-Group ModificationFLT3 IC₅₀ (µM)FLT3 (D835Y Mutant) IC₅₀ (µM)Reference
8a 4-(4-methylpiperazin-1-yl)benzoyl0.1810.021[2]
8e 3-(4-methylpiperazin-1-yl)benzoyl0.1540.044[2]
8r 3-((4-ethylpiperazin-1-yl)methyl)benzoyl0.04160.006[2]
8v 3-(2-(pyrrolidin-1-yl)ethoxy)benzoyl0.1070.009[2]

This data demonstrates that modifications appended to the benzimidazole core, enabled by chemistries like the Suzuki-Miyaura coupling, can potently inhibit both wild-type and clinically relevant mutant forms of the target kinase.[2]

Conclusion and Future Outlook

1-Methyl-1H-benzoimidazole-6-boronic acid is a high-value, versatile building block for the discovery and development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region provides a solid foundation for achieving high potency. The boronic acid functional group allows for its strategic incorporation into complex molecules using reliable and scalable Suzuki-Miyaura cross-coupling chemistry. The provided protocols offer a robust framework for the synthesis of precursor materials and their subsequent use in inhibitor synthesis. As demonstrated with the FLT3 kinase case study, elaboration of the benzimidazole core allows for the fine-tuning of inhibitor activity against both wild-type and drug-resistant mutant kinases, underscoring the power of this building block in addressing current challenges in targeted cancer therapy.

References

  • Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284–2298. [Link]

  • Lee, J. H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 228, 114022. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Anwar, M. M., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Cancer Informatics, 23, 11779322241247635. [Link]

  • Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. [Link]

Sources

Derivatization techniques for 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Defining Derivatization Strategies

I've moved on to scrutinizing the Google search results, aiming to identify the most effective derivatization strategies for the boronic acid. I'm focusing on protocols like Suzuki-Miyaura, Chan-Lam, and esterification, paying close attention to catalysts, conditions, and substrates. Next, I'll structure application notes logically, starting with the compound's medicinal chemistry importance, and then delving into each technique.

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Application Notes and Protocols for 1-Methyl-1H-benzoimidazole-6-boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole-Boronic Acid Motif as a Versatile Building Block

1-Methyl-1H-benzoimidazole-6-boronic acid (C₈H₉BN₂O₂) is a heterocyclic organoboron compound that has emerged as a significant building block in advanced materials synthesis.[1][2][3] Its structure marries the unique electronic properties and hydrogen-bonding capabilities of the benzimidazole core with the versatile reactivity of the boronic acid moiety. The benzimidazole unit is a privileged scaffold in medicinal chemistry and materials science, known for its thermal stability and role in forming various biologically active compounds.[4] The boronic acid group, a mild Lewis acid, is renowned for its ability to form reversible covalent bonds with diols and its utility in robust carbon-carbon bond-forming reactions.[5][6]

This guide provides an in-depth exploration of two primary applications for this compound: its use as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and its role in the design and synthesis of fluorescent sensors. The protocols and insights provided herein are designed for researchers and scientists seeking to leverage the unique properties of this molecule for the development of novel functional materials.

Part 1: Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the synthesis of biaryl and heteroaryl compounds, a cornerstone of modern organic synthesis.[7][8] 1-Methyl-1H-benzoimidazole-6-boronic acid serves as an excellent coupling partner, enabling the introduction of the methyl-benzimidazole unit into larger molecular architectures for applications in pharmaceuticals, organic electronics, and polymer chemistry.

Principle and Mechanistic Insight

The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A critical consideration when working with nitrogen-rich heterocycles like benzimidazoles is their potential to coordinate with the palladium catalyst, which can inhibit or halt the catalytic cycle.[9] The choice of ligand, base, and solvent system is therefore paramount to achieving high yields. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step and prevent catalyst deactivation. A moderately strong inorganic base like potassium phosphate (K₃PO₄) is often effective as it is sufficiently basic to facilitate transmetalation without causing undesirable side reactions.[4][9]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling protocol.

Suzuki_Workflow setup Reaction Setup degas Degassing setup->degas Seal vessel reaction Heating & Reaction degas->reaction Place in heating block workup Aqueous Work-up reaction->workup Cool to RT purify Purification workup->purify Extract organic layer analysis Analysis purify->analysis e.g., Column Chromatography

Caption: General workflow for the Suzuki coupling reaction.

Detailed Protocol: Synthesis of 6-(4-methoxyphenyl)-1-methyl-1H-benzoimidazole

This protocol details the coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with 1-bromo-4-methoxybenzene.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
1-Methyl-1H-benzoimidazole-6-boronic acid1072945-87-9175.981.0
1-Bromo-4-methoxybenzene104-92-7187.041.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02 (2 mol%)
SPhos (Ligand)657408-07-6410.470.04 (4 mol%)
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.272.0
1,4-Dioxane, anhydrous123-91-188.114 mL
Deionized Water7732-18-518.021 mL

Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-Methyl-1H-benzoimidazole-6-boronic acid (176 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (224 mg, 1.2 mmol), and anhydrous potassium phosphate (425 mg, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add the catalyst and ligand to the Schlenk flask.

    • Scientist's Note: Handling the palladium catalyst and ligand quickly helps to minimize exposure to air. For nitrogen-containing substrates, a slightly higher ligand-to-palladium ratio can be beneficial to ensure the catalytic site remains active.[9]

  • Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane and 1 mL of deionized water to the flask.

  • Degassing: Seal the flask with a septum. Purge the reaction mixture with a gentle stream of argon or nitrogen gas for 15-20 minutes while stirring. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalyst.

  • Reaction: Place the sealed flask into a preheated oil bath or heating block set to 80-100 °C. Let the reaction stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (15 mL each). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 6-(4-methoxyphenyl)-1-methyl-1H-benzoimidazole.

Part 2: Application in Fluorescent Sensor Development

Boronic acids are exemplary for their ability to reversibly bind with 1,2- and 1,3-diols, such as those found in monosaccharides (e.g., glucose) and catechols.[5][10] This interaction can be transduced into a fluorescent signal by coupling the boronic acid recognition unit to a fluorophore.

Principle of Sensing: Photoinduced Electron Transfer (PET)

A common mechanism for boronic acid-based fluorescent sensors involves Photoinduced Electron Transfer (PET). In the unbound state, the electron-deficient boron atom acts as a Lewis acid. Upon excitation of the attached fluorophore, an electron can be transferred from the nitrogen atom of the benzimidazole ring to the fluorophore, quenching its fluorescence.

When the boronic acid binds to a diol (like glucose), it forms a more stable, tetracoordinate anionic boronate ester.[11] This change increases the electron density on the boron atom, making it less of a Lewis acid. This disruption of the PET process "turns on" the fluorescence of the molecule.

Sensing_Mechanism cluster_0 Low Fluorescence State ('Off') cluster_1 High Fluorescence State ('On') Unbound Sensor Unbound Sensor Fluorophore (Excited) Fluorophore (Excited) Unbound Sensor->Fluorophore (Excited) Light (hν) Bound Sensor Bound Sensor Unbound Sensor->Bound Sensor + Glucose (Diol) Quenched State Quenched State Bound Sensor->Unbound Sensor - Glucose Bound Fluorophore (Excited) Bound Fluorophore (Excited) Bound Sensor->Bound Fluorophore (Excited) Light (hν) Fluorescence Fluorescence

Caption: Mechanism of a PET-based boronic acid fluorescent sensor.

Protocol: Synthesis of a Benzimidazole-Pyrene-Based Glucose Sensor

This protocol describes a hypothetical synthesis of a fluorescent sensor by coupling 1-Methyl-1H-benzoimidazole-6-boronic acid with 1-bromopyrene (a common fluorophore) via a Suzuki reaction.

  • Synthesis: Follow the detailed Suzuki-Miyaura coupling protocol described in Part 1 , substituting 1-bromo-4-methoxybenzene with 1-bromopyrene. The purification will be critical to remove any unreacted, highly fluorescent 1-bromopyrene.

  • Characterization: Confirm the structure of the final product, 6-(pyren-1-yl)-1-methyl-1H-benzoimidazole, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol: Glucose Sensing Assay
  • Stock Solution Preparation: Prepare a 1 mM stock solution of the synthesized sensor in a suitable solvent system (e.g., 1% DMSO in a phosphate buffer solution, pH 7.4). Prepare a series of glucose solutions of varying concentrations (e.g., 0 mM to 20 mM) in the same buffer.

    • Scientist's Note: The pH of the buffer is critical. The diol-binding affinity of boronic acids is pH-dependent, with binding being stronger at pH values above the pKa of the boronic acid. A physiological pH of 7.4 is a common starting point for biological sensing applications.

  • Measurement: In a 96-well plate or a series of cuvettes, add a fixed concentration of the sensor (e.g., 10 µM final concentration). To each well, add a different concentration of the glucose solution.

  • Incubation: Allow the solutions to incubate for a set period (e.g., 15 minutes) at a constant temperature to ensure the binding equilibrium is reached.

  • Fluorescence Reading: Using a fluorescence spectrophotometer or plate reader, excite the samples at the excitation maximum of the pyrene fluorophore (~340 nm) and record the emission spectrum or the intensity at the emission maximum (~375-395 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of glucose concentration. The data can often be fitted to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd), which indicates the sensor's affinity for glucose.

Physicochemical and Safety Data

PropertyValueSource
IUPAC Name (1-Methyl-1H-benzimidazol-6-yl)boronic acid[1]
CAS Number 1072945-87-9[2][3]
Molecular Formula C₈H₉BN₂O₂[1][2]
Molecular Weight 175.98 g/mol [1][2]
Appearance Solid[2]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Safety Precautions Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46738679, 1-Methyl-1H-benzoimidazole-6-boronic acid. Available at: [Link]

  • DiCesare, N., & Lakowicz, J. R. (2001). Fluorescence sensors for monosaccharides based on the 6-methylquinolinium nucleus and boronic acid moiety: potential application to ophthalmic diagnostics. Analytical Biochemistry, 294(2), 154-160. Available at: [Link]

  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(29), 9257-9259. Available at: [Link]

  • Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 5(70), 56591-56604. Available at: [Link]

  • Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. Available at: [Link]

  • Horvath, D., & Polgar, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

  • Nishiura, M., et al. (2012). Detection of boronic acid derivatives in cells using a fluorescent sensor. Organic & Biomolecular Chemistry, 10(16), 3208-3212. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 47(7), 2298-2309. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Available at: [Link]

  • Lee, S., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic & Medicinal Chemistry, 54, 116560. Available at: [Link]

  • Sharrett, Z., et al. (2009). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of fluorescence, 19(1), 21-33. Available at: [Link]

  • Iwashita, Y., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. International Journal of Molecular Sciences, 23(20), 12177. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

  • ResearchGate (n.d.). Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with aryl halides. Available at: [Link]

  • Zhang, Y., & Zhang, Y. (2013). Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. Chemical Society Reviews, 42(21), 8261-8270. Available at: [Link]

  • Hall, D. G. (2011). Structure, properties, and preparation of boronic acid derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA. Available at: [Link]

  • Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • Yufit, D. S., et al. (2016). Enhancing electron affinity and tuning band gap in donor–acceptor organic semiconductors by benzothiadiazole directed C–H borylation. Chemical Communications, 52(56), 8749-8752. Available at: [Link]

  • Horvath, D., & Polgar, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Methyl-1H-benzoimidazole-6-boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its successful functionalization is critical for drug discovery programs.[1] However, the unique electronic properties of heteroaromatic boronic acids, particularly those containing basic nitrogen atoms like 1-methyl-1H-benzoimidazole-6-boronic acid, present specific challenges that can lead to diminished yields and complex product mixtures.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these challenges and achieve high-yield, reproducible results.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses the most common issues encountered during the Suzuki coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid in a question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix this?

Low to zero yield is the most frequent problem and can stem from several interrelated factors. The underlying issue often relates to the inherent properties of the benzimidazole moiety, which can both destabilize the boronic acid and inhibit the palladium catalyst.[2][3]

Answer: A systematic approach is required to diagnose the root cause. Consider the following key areas for optimization:

A. Catalyst System Inactivity or Inhibition
  • The Problem: The Lewis basic nitrogen atom on the benzimidazole ring can coordinate to the palladium center, acting as an unwanted ligand and inhibiting its catalytic activity.[3] Furthermore, standard palladium catalysts may not be active enough to efficiently facilitate the oxidative addition step, especially with less reactive aryl chlorides.[4]

  • The Solution:

    • Ligand Selection is Crucial: Switch to electron-rich, sterically bulky phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps and stabilize the palladium center, preventing deactivation.[4] Excellent choices include SPhos, XPhos, or RuPhos .[4][5]

    • Use a Palladium Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a well-defined pre-catalyst (e.g., XPhos Pd G2/G3/G4). These pre-catalysts form the active monoligated Pd(0) species under mild conditions where the boronic acid is more stable, leading to greater reproducibility and higher yields.[3][6]

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial inhibition, though this is less cost-effective.

B. Instability of the Boronic Acid (Protodeboronation)
  • The Problem: Protodeboronation is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material without forming the product.[7] Heteroaromatic boronic acids containing basic nitrogen atoms are particularly susceptible to this pathway, which can be catalyzed by acid, base, or even the palladium catalyst itself.[6][7]

  • The Solution:

    • Use a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation. Switch to milder inorganic bases such as K₃PO₄ or Cs₂CO₃ .[1][8] Fluoride sources like CsF or KF can also be effective, especially in less aqueous conditions.[9][10]

    • Minimize Water Content: While a small amount of water is often necessary to solubilize the base and facilitate the formation of the active boronate species, excess water can promote protodeboronation.[11] If using an anhydrous solvent, consider adding only a few equivalents of water. Alternatively, a biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) with rigorous degassing is a standard approach.[1][12]

    • Use an Excess of Boronic Acid: Employing a slight excess of the boronic acid (1.2–1.5 equivalents) can help compensate for any degradation that occurs during the reaction.[4]

    • Consider Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can significantly suppress protodeboronation.[4][13] The active boronic acid is then slowly released under the reaction conditions.

C. Sub-optimal Base and Solvent Selection
  • The Problem: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form the "ate" complex [R-B(OH)₃]⁻, which is the competent nucleophile for transmetalation.[8][14] An inappropriate base or solvent can lead to a stalled reaction.

  • The Solution:

    • Base Screening: The choice of base is often empirical. A good starting point is a screening of common bases.

      Base Strength Common Solvents Notes
      K₃PO₄ Moderate Dioxane/H₂O, Toluene/H₂O Often an excellent choice for heteroaryl boronic acids.[1][3]
      Cs₂CO₃ Strong Dioxane/H₂O, DMF Highly effective but more expensive. Can be beneficial for difficult couplings.[5]
      K₂CO₃ Moderate Dioxane/H₂O, Toluene/EtOH/H₂O A standard, cost-effective choice, but may be less effective for this substrate.[12]

      | KF | Weak | THF, Dioxane | Can be used under nearly anhydrous conditions to prevent hydrolysis of sensitive functional groups.[15] |

    • Solvent Considerations: Ensure your substrates are fully soluble in the chosen solvent system at the reaction temperature.[15] Common solvents include 1,4-dioxane, THF, Toluene, and DMF, often with a small amount of water.[1][16] Always use high-purity, degassed solvents.

D. Inadequate Reaction Conditions (Temperature & Degassing)
  • The Problem: Insufficient heating may lead to slow or incomplete reaction, while excessive heat can accelerate boronic acid decomposition.[6] Oxygen is detrimental as it can oxidize the Pd(0) catalyst to inactive Pd(II) and promote homocoupling of the boronic acid.[13]

  • The Solution:

    • Temperature Optimization: Most Suzuki couplings with heteroaryl partners run well between 80–110 °C.[5][16] If you see decomposition, try lowering the temperature. If conversion is slow, a modest increase may help, provided the boronic acid is stable.

    • Rigorous Degassing: This is non-negotiable. Degas your solvent and the sealed reaction mixture thoroughly. The "freeze-pump-thaw" method (3-4 cycles) is highly effective.[16] Alternatively, bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture for 15-20 minutes before adding the catalyst is a common and effective practice.[1]

Question 2: I am forming my product, but also a significant amount of a homocoupled (dimer) byproduct of my boronic acid. How can I prevent this?

Answer: Homocoupling arises from the reaction of two boronic acid molecules. This side reaction is almost always promoted by the presence of oxygen in the reaction mixture.[13]

  • Primary Cause: Inadequate degassing of the reaction mixture. Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that results in the dimerization of the boronic acid.[13]

  • Solutions:

    • Improve Degassing Technique: As mentioned above, ensure your inert gas technique is flawless. Purge the flask containing all reagents (except the catalyst) with argon or nitrogen, add the degassed solvent, purge again, and only then add the catalyst, followed by a final purge before sealing and heating.

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which require an initial reduction step that can be complex. However, modern pre-catalysts are generally the most reliable solution.[3][14]

Question 3: My product is difficult to purify. How can I remove residual starting materials and boron-containing impurities?

Answer: Purification challenges are common, especially when an excess of boronic acid is used.

  • Removing Boronic Acid/Boronic Esters:

    • Acid/Base Wash: During the aqueous workup, washing the organic layer with a basic solution (e.g., 1M NaOH) can help remove acidic boronic acid.

    • Diol Extraction: Boronic acids form stable complexes with diols. Washing the organic extract with a solution containing a diol like diethanolamine can sometimes help pull boron impurities into the aqueous phase.

    • Pinacol Byproducts: If you use a boronic pinacol ester, byproducts from the excess reagent can be greasy and co-elute with the product.[17] Careful chromatography is often required. Sometimes, a recrystallization or trituration from a suitable solvent system (e.g., Ether/Hexanes) can remove these impurities.

  • Removing Palladium Residues:

    • Filtration: After the reaction, diluting the mixture and filtering it through a pad of Celite® can remove precipitated palladium black.[17]

    • Charcoal Treatment: Stirring the crude product solution with activated carbon can adsorb residual palladium.

    • Specialized Scavengers: For pharmaceutical applications requiring very low palladium levels, commercial palladium scavengers (e.g., silica-bound thiols) can be employed.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle 1-Methyl-1H-benzoimidazole-6-boronic acid? This compound should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere. Like many boronic acids, it can be sensitive to moisture and air over long periods, which can lead to the formation of boroxine anhydrides or decomposition.[13] Always handle it quickly when weighing and keep the container tightly sealed.

Q2: What is the fundamental reason this boronic acid is more challenging than, for example, phenylboronic acid? The primary challenge stems from the Lewis basic imidazole ring. The nitrogen atoms can interact with the palladium catalyst, potentially poisoning it.[2][3] This is a competitive interaction that is not present with simple aryl boronic acids. Additionally, the electron-rich nature of the benzimidazole ring can influence the rate of protodeboronation.[7]

Q3: Is it better to use the corresponding boronic pinacol ester? Using the pinacol ester of 1-Methyl-1H-benzoimidazole-6-boronic acid is an excellent strategy to overcome the instability and protodeboronation issues associated with the free boronic acid.[4][18]

  • Pros: Increased stability, reduced protodeboronation, often better solubility, and can be weighed more accurately as they are typically stable, crystalline solids.

  • Cons: Requires an additional synthetic step to prepare the ester, and purification can sometimes be complicated by pinacol-derived byproducts.[17]

Visualizations and Workflows

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the critical role of the base in activating the boronic acid for transmetalation.[19]

Suzuki_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)-R¹(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 L-Pd(II)-R¹(R²) transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product r1x R¹-X (Aryl Halide) r1x->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

Use this workflow to diagnose and solve common issues with your reaction.

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. Safety Note: All reactions should be performed by trained professionals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Protocol A: Standard Conditions for General Screening

This protocol uses a common set of conditions that can serve as a baseline for your specific aryl halide.

ReagentEquivalentsMol %Amount (for 1 mmol scale)
Aryl Halide (Ar-X)1.0-1.0 mmol
1-Methyl-1H-benzoimidazole-6-boronic acid 1.5-1.5 mmol, 264 mg
Pd₂(dba)₃-2.5%0.025 mmol, 23 mg
SPhos-10%0.10 mmol, 41 mg
K₃PO₄ (finely ground)2.0-2.0 mmol, 425 mg
1,4-Dioxane / H₂O (5:1)--6 mL

Step-by-Step Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 1-Methyl-1H-benzoimidazole-6-boronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh the Pd₂(dba)₃ (0.025 mmol) and SPhos (0.10 mmol).

  • Seal the reaction vial with a septum cap and purge with argon or nitrogen for 5 minutes.

  • Add the 1,4-dioxane (5 mL) and water (1 mL) via syringe. The solvents should be previously degassed by bubbling with argon for 20 minutes.

  • Add the catalyst/ligand mixture to the reaction vial under a positive pressure of inert gas.

  • Briefly purge the headspace of the vial with inert gas one final time before sealing completely.

  • Place the vial in a preheated oil bath or heating block at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and add water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol B: Optimized Conditions for Challenging Couplings

This protocol uses a modern pre-catalyst and conditions designed to minimize protodeboronation and catalyst inhibition.

ReagentEquivalentsMol %Amount (for 1 mmol scale)
Aryl Halide (Ar-X)1.0-1.0 mmol
1-Methyl-1H-benzoimidazole-6-boronic acid pinacol ester 1.3-1.3 mmol, 338 mg
XPhos Pd G3-2%0.02 mmol, 17 mg
Cs₂CO₃2.0-2.0 mmol, 652 mg
Anhydrous THF--5 mL

Step-by-Step Procedure:

  • Inside a glovebox, add the aryl halide (1.0 mmol), the boronic acid pinacol ester (1.3 mmol), cesium carbonate (2.0 mmol), and the XPhos Pd G3 pre-catalyst (0.02 mmol) to a dry reaction vial with a stir bar.

  • Add anhydrous THF (5 mL) to the vial.

  • Seal the vial tightly with a screw cap.

  • Remove the vial from the glovebox and place it in a preheated heating block at 80 °C. Stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature. Quench the reaction by carefully adding water (15 mL) and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and palladium residues, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Guram, A. S., et al. (2013).
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC, NIH.
  • BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Wikipedia. (n.d.). Protodeboronation.
  • McIntosh, M., et al. (2016).
  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Bruno, N. C., et al. (2013).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros, Reddit.
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Boronic Acids Information. (n.d.). Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Nuno R. O. Chem. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • PubChem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid.
  • Küçükbay, H., et al. (2013). Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions. NIH.
  • Santa Cruz Biotechnology. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.

Sources

Common challenges in using 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methyl-1H-benzoimidazole-6-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile reagent. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental properties of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Q1: What are the key physical and chemical properties of 1-Methyl-1H-benzoimidazole-6-boronic acid?

A1: 1-Methyl-1H-benzoimidazole-6-boronic acid is a solid organic compound with the molecular formula C₈H₉BN₂O₂ and a molecular weight of approximately 175.98 g/mol .[1][2][3] It is a derivative of benzimidazole, a heterocyclic scaffold prevalent in medicinal chemistry.[4] Like other boronic acids, it is a Lewis acid due to the vacant p-orbital on the boron atom.[5][6]

PropertyValueSource
Molecular FormulaC₈H₉BN₂O₂[1][2]
Molecular Weight~175.98 g/mol [1][3]
AppearanceSolid[3]
CAS Number1072945-87-9[1][2]

Q2: How should I properly store and handle 1-Methyl-1H-benzoimidazole-6-boronic acid to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of boronic acids. It is recommended to store 1-Methyl-1H-benzoimidazole-6-boronic acid in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some suppliers recommend storage under an inert atmosphere at temperatures as low as -10°C.[8] This is because boronic acids can be susceptible to hydrolysis and can undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] For handling, personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.[8][9] Avoid creating dust and ensure adequate ventilation.[7][8]

Q3: What are the primary safety concerns associated with this compound?

A3: According to safety data sheets, 1-Methyl-1H-benzoimidazole-6-boronic acid may cause skin and eye irritation, and respiratory irritation.[1] It may also be harmful if swallowed.[9] Standard laboratory safety protocols should be followed, including the use of personal protective equipment and working in a well-ventilated area.[7][8][9] In case of contact with eyes or skin, rinse immediately with plenty of water.[9]

Troubleshooting Guide for Synthetic Applications

This section provides solutions to specific problems that may arise during reactions involving 1-Methyl-1H-benzoimidazole-6-boronic acid, with a primary focus on the widely used Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Q: I am experiencing very low to no yield in my Suzuki-Miyaura coupling reaction with 1-Methyl-1H-benzoimidazole-6-boronic acid. What are the potential causes and how can I resolve this?

A: This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Catalyst Inhibition: The benzimidazole core contains nitrogen atoms that can coordinate to the palladium catalyst, potentially inhibiting its activity.[10]

  • Solution: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[10] The choice of ligand is also critical; bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for coupling nitrogen-rich heterocycles.[4][10]

2. Incomplete Reaction: The reaction may not have gone to completion.

  • Solution: Monitor the reaction progress by TLC or LC-MS. If starting materials are still present, you can try extending the reaction time or increasing the temperature. However, be aware that prolonged heating can lead to degradation.

3. Degradation of the Boronic Acid (Protodeboronation): A significant side reaction for aryl boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[11] This can occur under both acidic and basic conditions.[11][12]

  • Solution: Ensure your reaction conditions are not overly acidic or basic. The choice of base is crucial; inorganic bases like K₃PO₄ or Cs₂CO₃ are often used.[4] It's also important to use high-purity, degassed solvents, as protodeboronation can be promoted by trace impurities.

Below is a diagram illustrating the general mechanism of protodeboronation.

Protodeboronation Aryl_BOH2 Ar-B(OH)₂ Transition_State Transition State Aryl_BOH2->Transition_State Protonolysis Proton_Source H⁺ Source (e.g., H₂O, Acid) Proton_Source->Transition_State Aryl_H Ar-H (Protodeboronated Product) Transition_State->Aryl_H Boric_Acid B(OH)₃ Transition_State->Boric_Acid caption General Mechanism of Protodeboronation.

Caption: General Mechanism of Protodeboronation.

4. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.

  • Solution: Experiment with different solvent systems. A mixture of an organic solvent like dioxane, THF, or toluene with water is common for Suzuki couplings.[4] If solubility remains an issue, consider converting the boronic acid to its corresponding pinacol ester, which often exhibits better solubility in organic solvents.[13]
Issue 2: Formation of Homocoupling Byproducts

Q: My reaction is producing a significant amount of homocoupled product from the boronic acid. How can I minimize this side reaction?

A: The homocoupling of boronic acids to form a biaryl species is a known side reaction in Suzuki couplings, often mediated by palladium(II) species and the presence of oxygen.[14]

  • Solution 1: Rigorous Degassing: Ensure that your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (nitrogen or argon) through the solvent for an extended period.[14]

  • Solution 2: Use of a Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of Pd(II) that promotes homocoupling.[14]

  • Solution 3: Catalyst Choice: Some palladium precatalysts are less prone to promoting homocoupling. Experimenting with different catalyst systems may be beneficial.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate my desired product from unreacted boronic acid and other boron-containing impurities. What purification strategies are effective?

A: Purifying products from boronic acid-mediated reactions can be challenging due to the polar nature of the boronic acid and its byproducts.

  • Solution 1: Acid-Base Extraction: An effective workup procedure involves an acid-base extraction. Boronic acids are acidic and will form a salt in the presence of a base.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with an aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer.[15]

    • Separate the organic layer, which should now contain your purified product (assuming it is not acidic).

    • Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.

  • Solution 2: Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Solution 3: Specialized Chromatography:

    • Silica Gel Chromatography: While sometimes challenging due to the polarity of boronic acids, using a more polar eluent system, such as dichloromethane/methanol, may be effective.[15]

    • Reverse-Phase Chromatography (C18): This can be a good alternative for polar compounds that are difficult to purify on normal-phase silica.[16]

  • Solution 4: Boronic Acid Scavengers: There are commercially available scavenger resins that can selectively bind to and remove boronic acids from a reaction mixture.

Below is a troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.

Suzuki_Troubleshooting cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst Optimization cluster_degradation Degradation Analysis Start Low/No Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Reagent_Purity Purity of Boronic Acid & Halide? Check_Reagents->Reagent_Purity Issues? Optimize_Catalyst Optimize Catalyst System Check_Conditions->Optimize_Catalyst Conditions OK Base_Choice Appropriate Base? (e.g., K₃PO₄) Check_Conditions->Base_Choice Issues? Check_Degradation Investigate Boronic Acid Degradation Optimize_Catalyst->Check_Degradation No Improvement Increase_Loading Increase Catalyst Loading Optimize_Catalyst->Increase_Loading Try First Success Successful Reaction Check_Degradation->Success Resolved Check_Protodeboronation Analyze for Protodeboronation by LC-MS Check_Degradation->Check_Protodeboronation Solvent_Quality Anhydrous & Degassed Solvents? Temperature Optimal Temperature? Solubility Reactants Fully Dissolved? Change_Ligand Try Bulky Ligand (e.g., SPhos) Check_Homocoupling Check for Homocoupling Byproduct

Caption: Troubleshooting Workflow for Suzuki-Miyaura Coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.[4]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Methyl-1H-benzoimidazole-6-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water. For purification from excess boronic acid, perform an acid-base extraction as described in the troubleshooting section.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol for Purification via Acid-Base Extraction

This protocol is designed to remove unreacted boronic acid from a neutral organic product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH solution. This will convert the boronic acid into its water-soluble boronate salt.[15]

  • Separation: Separate the aqueous layer. Repeat the basic wash one or two more times to ensure complete removal of the boronic acid.

  • Neutralization Wash: Wash the organic layer with water and then with brine to remove any residual base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo to yield the purified product.

References

  • Yuan, Z., Liang, Y., He, Y., Deng, H., Wu, H., Lin, B., & Zhang, J. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. [Link]

  • Li, W., Wang, D., Zhang, X., & Wang, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35235-35239. [Link]

  • Vallejo, J., Zabaleta, G., & Cárdenas, D. J. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, December 2). Protodeboronation. In Wikipedia. [Link]

  • Angene Chemical. (2025, July 12). Safety Data Sheet: (1-Methyl-1H-imidazol-2-yl)boronic acid. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46738679, 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved January 19, 2026, from [Link].

  • Chen, P. J., Kelly, A. M., Blair, D. J., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic syntheses, 99, 92–112. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4374–4387. [Link]

  • Claver, C., & Pàmies, O. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(9), e2100113. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 7). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved January 19, 2026, from [Link]

  • Illinois Experts. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved January 19, 2026, from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved January 19, 2026, from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? r/chemistry. Retrieved January 19, 2026, from [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4933–4936. [Link]

  • ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved January 19, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved January 19, 2026, from [Link]

  • Hall, D. G. (2010). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Boronic Acids, 1-133. [Link]

Sources

Introduction: The Unique Challenges of Purifying Benzimidazole-Containing Suzuki Products

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this guide provides in-depth technical support for the purification of cross-coupling products derived from 1-Methyl-1H-benzoimidazole-6-boronic acid. As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity compounds essential for your research.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for its versatility in creating C-C bonds.[1] However, when one of the coupling partners is a polar, nitrogen-rich heterocycle like 1-Methyl-1H-benzoimidazole-6-boronic acid, the subsequent purification can be far from trivial. The basic nitrogen atoms of the benzimidazole core can lead to strong interactions with silica gel, causing issues like peak tailing and even product decomposition.[2][3] Furthermore, the reaction is susceptible to common side reactions such as boronic acid homocoupling, which often yields byproducts with similar polarities to the desired product, complicating separation.[4][5]

This guide is structured to anticipate and solve these specific challenges, providing a logical workflow from diagnosing a complex crude mixture to isolating a final, highly pure compound.

Section 1: Understanding the Potential Impurity Profile

Effective purification begins with understanding what you need to remove. A typical Suzuki coupling reaction mixture involving 1-Methyl-1H-benzoimidazole-6-boronic acid will contain more than just your target molecule.

G cluster_impurities SM Starting Materials (1-Methyl-1H-benzoimidazole-6-boronic acid + Aryl/Heteroaryl Halide) Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) SM->Reaction Crude Crude Reaction Mixture Reaction->Crude Product Desired Cross-Coupled Product Crude->Product Imp Key Impurities & Byproducts Crude->Imp Homocoupling Boronic Acid Homocoupling Product Imp->Homocoupling Unreacted Unreacted Starting Materials Imp->Unreacted Proto Protodeboronation Product Imp->Proto Pd Palladium Residues (Pd Black) Imp->Pd G start Crude Mixture in Organic Solvent (EtOAc) add_acid Wash with 1M HCl (x3) start->add_acid org1 Organic Layer (Neutral Impurities, e.g., Homocoupling) add_acid->org1 Discard aq1 Aqueous Layer (Protonated Product) add_acid->aq1 Keep basify Basify with NaOH to pH > 8 aq1->basify add_org Extract with EtOAc (x3) basify->add_org aq2 Aqueous Layer (Salts) add_org->aq2 Discard org2 Organic Layer (Purified Product) add_org->org2 Keep final Dry & Concentrate org2->final pure Enriched Product final->pure

Sources

Identifying and minimizing side reactions of 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-Methyl-1H-benzoimidazole-6-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind the recommended protocols to help you minimize side reactions and maximize your experimental success.

Section 1: Understanding the Stability and Reactivity of 1-Methyl-1H-benzoimidazole-6-boronic acid

1-Methyl-1H-benzoimidazole-6-boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, like many heteroaryl boronic acids, it is susceptible to several side reactions that can diminish yields and complicate purification. Understanding the mechanisms of these side reactions is the first step toward mitigating them.

Key Side Reactions:
  • Protodeboronation: This is the most common side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is often promoted by aqueous basic conditions, which are typical for Suzuki-Miyaura couplings.[4][5] The presence of the nitrogen-rich benzimidazole core can influence the rate of protodeboronation.[6][7]

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[8][9] This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by factors such as solvent, temperature, and the presence of water.[9][10][11] While boroxines can participate in some coupling reactions, their formation can affect reaction kinetics and stoichiometry.[12]

  • Oxidation: The boronic acid functional group can be oxidized, leading to the formation of the corresponding phenol. This is often facilitated by the presence of oxygen and certain metal catalysts.

  • Homocoupling: Dimerization of the boronic acid to form a biaryl species can occur, particularly in the presence of a palladium catalyst and oxygen.[13]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter when using 1-Methyl-1H-benzoimidazole-6-boronic acid.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Q: I am not getting the expected product yield in my Suzuki-Miyaura reaction. What are the likely causes and how can I fix it?

A: Low or no yield is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Reagent and Catalyst Integrity:

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) is the active species; if you are using a Pd(II) precatalyst, it needs to be reduced in situ.[14] Some precatalysts are air-sensitive.

  • Boronic Acid Quality: 1-Methyl-1H-benzoimidazole-6-boronic acid can degrade over time. It's advisable to use a fresh batch or verify the purity of your existing stock by NMR. Key signs of degradation are the presence of the protodeboronated benzimidazole or boroxine.

2. Reaction Conditions:

  • Oxygen Contamination: Rigorously degas your solvents and reaction mixture. Oxygen can lead to catalyst decomposition and promote homocoupling of the boronic acid.[13][14]

  • Base Selection: The choice and strength of the base are critical for the transmetalation step.[15] For nitrogen-containing heterocycles like benzimidazoles, which can coordinate to the palladium center and inhibit catalysis, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases like Na₂CO₃.[7][14]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DME) and water is standard. The water is crucial for dissolving the base and facilitating the formation of the active boronate species.[16]

  • Temperature: Increasing the reaction temperature can often overcome a high activation energy barrier, especially with challenging substrates.[14]

3. Competing Side Reactions:

  • Protodeboronation: If you suspect protodeboronation is the culprit, consider using anhydrous conditions or a "slow-release" strategy where the active boronic acid is generated in situ from a more stable precursor like a MIDA boronate.[17] Using an excess of the boronic acid (1.5-2.0 equivalents) can also help compensate for this loss.[1][7]

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing a significant amount of the protodeboronated starting material (1-methyl-1H-benzoimidazole). How can I prevent this?

A: Protodeboronation is a common challenge with heteroaryl boronic acids.[4][18] Here are targeted strategies to minimize it:

1. Minimize Water and Use Aprotic Solvents: While some water is often necessary for Suzuki couplings, excessive amounts can accelerate protodeboronation. Try reducing the water content in your solvent system or explore anhydrous conditions.

2. Optimize the Base: The rate of protodeboronation is pH-dependent.[3][5] Experiment with different bases. Sometimes a weaker base or a fluoride source like CsF or KF can be effective.

3. Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin), can protect it from premature protodeboronation.[12] The boronic acid is then generated slowly under the reaction conditions.

4. Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired coupling and undesired side reactions. Electron-rich and bulky ligands like Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the catalytic cycle, potentially outcompeting the protodeboronation pathway.[14]

Q: I am observing a significant amount of a boroxine byproduct. Is this detrimental to my reaction, and how can I control its formation?

A: Boroxine formation is a dehydration process that can be reversed by adding water.[9][11]

1. Is it a Problem? Boroxines can sometimes participate directly in the Suzuki-Miyaura coupling, and in some cases, they have been shown to react faster than the corresponding boronic acid.[12] However, their formation alters the stoichiometry of your reaction, as three molecules of boronic acid form one molecule of boroxine.

2. How to Control It:

  • Ensure Adequate Water: The presence of a sufficient amount of water in the reaction mixture will shift the equilibrium away from the boroxine and back towards the active boronic acid.

  • Storage: Store 1-Methyl-1H-benzoimidazole-6-boronic acid in a desiccator to minimize exposure to moisture, which can facilitate the reversible formation of boroxines upon dissolution in an anhydrous solvent.

Section 3: Experimental Protocols and Data

General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with an aryl halide. Optimization for specific substrates is recommended.[1]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 1-Methyl-1H-benzoimidazole-6-boronic acid (1.5 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table of Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhos, XPhos Pd G3Buchwald ligands are effective for challenging substrates.[14]
Base K₃PO₄, Cs₂CO₃Stronger bases facilitate transmetalation with N-heterocycles.[7][14]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OAqueous mixtures are generally effective.
Temperature 80 - 110 °CHigher temperatures can improve reaction rates.[14]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and catalyst decomposition.[14]
Purification of 1-Methyl-1H-benzoimidazole-6-boronic acid

If you suspect your boronic acid has degraded, purification may be necessary.

  • Acid-Base Extraction: A common method involves dissolving the crude boronic acid in an organic solvent and extracting it into an aqueous basic solution. The basic aqueous layer is then washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified to precipitate the pure boronic acid, which is then extracted into an organic solvent.[19][20]

  • Recrystallization: Recrystallization from hot water or ethanol can be an effective purification method for some aryl boronic acids.[21]

Section 4: Visualizing Reaction Pathways

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)-X L2 OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)-Ar' L2 Transmetalation->PdII_biaryl Boronate Ar'-B(OH)3- Boronate->Transmetalation RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Base Base (OH-) Base->Boronate BoronicAcid Ar'-B(OH)2 BoronicAcid->Boronate + OH-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Major Side Reaction Pathways

Side_Reactions BoronicAcid 1-Methyl-1H-benzoimidazole-6-boronic acid (Ar-B(OH)2) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Boroxine_Formation Boroxine Formation (Dehydration) BoronicAcid->Boroxine_Formation +3 H2O Homocoupling Homocoupling BoronicAcid->Homocoupling Prot_Product 1-Methyl-1H-benzoimidazole (Ar-H) Protodeboronation->Prot_Product Boroxine Boroxine ((ArBO)3) Boroxine_Formation->Boroxine Homo_Product Bi-benzoimidazole (Ar-Ar) Homocoupling->Homo_Product H2O_Proton H2O / H+ H2O_Proton->Protodeboronation Minus_H2O -3 H2O Pd_O2 Pd(0) / O2 Pd_O2->Homocoupling

Caption: Common side reactions of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Section 5: Frequently Asked Questions (FAQs)

Q1: Is 1-Methyl-1H-benzoimidazole-6-boronic acid air-stable? A: While generally solid and handleable in air for short periods, long-term exposure to atmospheric moisture can lead to boroxine formation. For long-term storage, it is best kept in a cool, dry place, preferably in a desiccator.

Q2: Can I use a boronic ester instead of the boronic acid? A: Yes, using a boronic ester, such as the pinacol ester, is a common strategy to improve stability and mitigate side reactions like protodeboronation.[12][17]

Q3: What is the best way to monitor the reaction progress? A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are both excellent techniques. LC-MS is particularly useful for confirming the mass of the desired product and identifying byproducts.

Q4: My purification by column chromatography is difficult. Are there any tips? A: The benzimidazole moiety can be quite polar and may interact strongly with silica gel, leading to streaking.[6] Using a more polar solvent system, such as dichloromethane/methanol with a small amount of ammonium hydroxide, can help.[21] Alternatively, reverse-phase chromatography (C18) may provide better separation.[21]

Q5: What are the typical impurities found in commercial 1-Methyl-1H-benzoimidazole-6-boronic acid? A: Common impurities can include the corresponding boroxine, the protodeboronated 1-methyl-1H-benzoimidazole, and residual starting materials or reagents from its synthesis.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Mascitti, J. A., et al. (2014). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Scott, P. J. H., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Bhat, K. L., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. Available at: [Link]

  • Tokunaga, N., et al. (2018). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Semantic Scholar. (n.d.). The Boroxine-Boronic Acid Equilibrium. Semantic Scholar. Available at: [Link]

  • Tokunaga, N., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organo. Chemical Society Reviews. Available at: [Link]

  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. PubChem. Available at: [Link]

  • Biscoe, M. R., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Knapp, D. M., et al. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? Reddit. Available at: [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Available at: [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. Available at: [Link]

  • ChemScence. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. ChemScence. Available at: [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

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Technical Support Center: Optimizing Suzuki-Miyaura Couplings of Benzimidazole Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving benzimidazole boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Benzimidazole scaffolds are privileged structures in medicinal chemistry, and their successful functionalization is critical for drug discovery programs.[1] However, the unique electronic properties of the benzimidazole ring, particularly the acidic N-H proton, present specific challenges that require careful optimization of reaction conditions.[2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and enhance the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are benzimidazole Suzuki couplings more challenging than standard aryl-aryl couplings?

A1: The primary challenge arises from the benzimidazole moiety itself. The nitrogen atoms, especially the acidic N-H proton (pKa ≈ 13.2 in DMSO), can interact with the palladium catalyst. This interaction can lead to catalyst inhibition or the formation of inactive palladium complexes, slowing down or halting the catalytic cycle.[2] Furthermore, the benzimidazole ring can act as a ligand, competing with the desired phosphine or N-heterocyclic carbene (NHC) ligand.[2][3]

Q2: What is the fundamental role of the base in this reaction?

A2: The base has a critical, multi-faceted role. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[4][5][6] This boronate is much more reactive in the transmetalation step with the palladium(II) complex.[7] The choice and strength of the base are paramount, as it must be strong enough to facilitate boronate formation but not so strong that it causes unwanted side reactions, such as deprotonation of the benzimidazole N-H, which can exacerbate catalyst inhibition.

Q3: Should I protect the N-H group on my benzimidazole before coupling?

A3: While N-protection can simplify the reaction by preventing catalyst inhibition, it adds extra steps to the synthetic route (protection/deprotection). Modern catalyst systems, particularly those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or specific NHC ligands, have been developed to successfully couple unprotected N-H benzimidazoles.[2][8] It is often preferable to first screen conditions with the unprotected substrate before resorting to a protection strategy.[2]

Q4: My boronic acid is decomposing. What's happening?

A4: Boronic acids are susceptible to two main decomposition pathways:

  • Protodeboronation: Cleavage of the C–B bond, replacing it with a C–H bond. This is often promoted by aqueous or protic conditions and can be accelerated at higher temperatures.[9][10]

  • Oxidative Degradation: Boronic acids can be oxidized, especially in the presence of residual oxygen or other oxidants, to form the corresponding phenol.[11][12] In the solid state, they can also dehydrate to form cyclic trimers known as boroxines.[13][14]

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental failures and provides a logical workflow to diagnose and solve the problem.

Issue 1: Low to No Yield with Starting Material Recovery

This is one of the most common issues and typically points to an inactive or inhibited catalytic cycle.

Potential Causes:

  • Catalyst Inhibition: The benzimidazole N-H group is complexing with the palladium center, preventing the catalytic cycle from proceeding.[2]

  • Insufficiently Active Catalyst: The chosen palladium source and ligand combination is not robust enough for this specific substrate class. Standard catalysts like Pd(PPh₃)₄ can be ineffective.[15]

  • Improper Base Selection: The base may be too weak to form the active boronate species efficiently, or it may not be soluble enough in the chosen solvent.

  • Low Reaction Temperature: The oxidative addition step, particularly with aryl chlorides, or the transmetalation step may have a high activation energy barrier requiring more thermal energy.[16]

Recommended Solutions:

  • Change the Ligand/Catalyst System: This is the most critical variable. Switch to a system known to be effective for heteroaromatic couplings.

    • Bulky Biarylphosphine Ligands: Ligands like SPhos, XPhos, and BrettPhos are designed to promote challenging couplings by creating a highly active, sterically hindered catalytic center that favors reductive elimination.[2][8][15] Using pre-formed palladium precatalysts (e.g., SPhos G3, XPhos G3) can ensure the formation of the active L-Pd(0) species and improve reproducibility.[2]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes are often highly active and thermally stable, making them excellent candidates.[17][18]

  • Re-evaluate the Base:

    • Switch to a moderately strong, non-nucleophilic inorganic base. K₃PO₄ and Cs₂CO₃ are frequently the bases of choice for these couplings.[1][16][19] They offer a good balance of reactivity and gentleness, minimizing side reactions.

    • Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Increase Temperature: If using a thermally stable catalyst system (e.g., with SPhos or an NHC ligand), increasing the temperature to 100-120 °C can often overcome activation barriers.[2][19] Microwave heating can also be effective for accelerating the reaction.[8]

Troubleshooting Flowchart: Low/No Yield

G start Low/No Yield (Starting Material Recovered) q_ligand Using bulky ligand (e.g., SPhos, XPhos)? start->q_ligand sol_ligand ACTION: Switch to SPhos, XPhos, or an NHC ligand system. q_ligand->sol_ligand No q_base Using K₃PO₄ or Cs₂CO₃? q_ligand->q_base Yes sol_ligand->q_base sol_base ACTION: Switch base to K₃PO₄ or Cs₂CO₃ (2-3 equiv). q_base->sol_base No q_temp Reaction Temp > 100 °C? q_base->q_temp Yes sol_base->q_temp sol_temp ACTION: Increase temperature to 100-120 °C (use stable catalyst). q_temp->sol_temp No sol_solvent ACTION: Switch to Dioxane/H₂O or Toluene/H₂O. q_temp->sol_solvent Yes end_node Problem Likely Resolved sol_temp->end_node sol_solvent->end_node

Caption: Troubleshooting decision tree for low-yield reactions.

Issue 2: Significant Side Product Formation

The appearance of undesired products signals competing reaction pathways that need to be suppressed.

Potential Causes & Key Side Products:

  • Homocoupling (Glaser Coupling): You observe a biaryl product derived from two molecules of your boronic acid coupling together. This is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) salt as a precatalyst without efficient reduction.[9][10]

  • Protodeboronation: You isolate the "de-borylated" benzimidazole starting material. This occurs when the C-B bond is cleaved by a proton source (like water) before transmetalation can occur. It is often competitive with the desired coupling, especially at high temperatures or with prolonged reaction times.[10]

  • Dehalogenation: You isolate the "de-halogenated" aryl halide starting material. This can happen if a hydride source is present, leading to reductive elimination of Ar-H from the palladium intermediate.[9]

Recommended Solutions:

  • Rigorous Degassing: Homocoupling is dramatically reduced by ensuring the reaction is free of oxygen. Degas your solvent and the reaction mixture thoroughly (e.g., via 3-4 cycles of vacuum/backfill with an inert gas like argon or nitrogen, or by sparging the solvent with inert gas for 15-20 minutes).[1][16]

  • Optimize Solvent Choice: The solvent system can greatly influence reaction rates. A mixture of an ethereal solvent like 1,4-dioxane or THF with a small amount of water (e.g., 4:1 or 5:1 ratio) is often optimal.[1][13] The water helps solubilize the inorganic base and facilitates the formation of the active boronate.[20][21] Aprotic polar solvents like DMF can also be effective.[19][22]

  • Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, or using a modern precatalyst that rapidly generates the active Pd(0) species in situ, can minimize side reactions associated with Pd(II) intermediates.[9]

Optimized Conditions & Protocols

Table 1: Recommended Starting Conditions for Benzimidazole Boronic Acid Couplings
ParameterRecommendationRationale & Expert Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a precatalyst like SPhos G3 (2-4 mol%)Precatalysts offer better stability and reproducibility.[2] Pd₂(dba)₃ is a reliable Pd(0) source.
Ligand SPhos or XPhos (2-5 mol%)These bulky, electron-rich ligands are proven to accelerate the key reductive elimination step and overcome catalyst inhibition by N-heterocycles.[2][8]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.)Provides sufficient basicity to form the boronate without promoting significant N-H deprotonation or substrate degradation.[1][2][19] Cs₂CO₃ is more soluble and often more effective but also more expensive.
Solvent System 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (5:1)A polar aprotic solvent mixed with water is standard. The organic phase solubilizes the substrates and catalyst, while water activates the base.[1][13]
Temperature 100 - 110 °CSufficient to drive most couplings to completion, especially with less reactive aryl chlorides. Thermally stable ligands are required.[2][16]
Boronic Acid 1.2 - 1.5 equiv.A slight excess is used to compensate for potential homocoupling or protodeboronation side reactions.[2]
Generalized Experimental Protocol

This protocol provides a robust starting point. Optimization for specific substrates is always recommended.

  • Reagent Preparation: To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), benzimidazole boronic acid (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).[1]

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%) and add them to the reaction vessel. If using a precatalyst, add it directly (e.g., SPhos G3, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the vessel to achieve a substrate concentration of approximately 0.1 M.[1]

  • Inert Atmosphere: Seal the vessel and thoroughly degas the reaction mixture by subjecting it to 3-4 cycles of vacuum followed by backfilling with argon or nitrogen.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[13]

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle. Understanding this cycle is key to troubleshooting.

Suzuki_Cycle pd0 [LₙPd⁰] Active Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-PdII(Lₙ)-X (PdII Complex) oxidative_addition->pd2_complex transmetalation Transmetalation (B(OH)₂-Bzim → Ar'-Pd) pd2_complex->transmetalation pd2_diaryl Ar-PdII(Lₙ)-Bzim transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination product Ar-Bzim (Product) reductive_elimination->product product->pd0 Catalyst Regeneration base_activation Base (e.g., K₃PO₄) activates Boronic Acid Bzim-B(OH)₂ → [Bzim-B(OH)₃]⁻ base_activation->transmetalation Feeds into Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for benzimidazoles.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[23]

  • Transmetalation: The organic group from the activated boronate ester is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[7][23]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.[23]

By systematically addressing the catalyst, base, and solvent conditions, researchers can overcome the inherent challenges of benzimidazole boronic acid couplings and reliably synthesize these valuable compounds.

References
  • Vertex AI Search Result[4]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja011322x]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Computational-characterization-of-the-role-of-the-Amat-Feliu/588825832a849f132549d4793616233d26578051]
  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270275/]
  • Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. Benchchem. [URL: https://www.benchchem.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [URL: https://www.researchgate.net/publication/323380482_Optimization_of_reaction_conditions_for_the_Suzuki-Miyaura_coupling]
  • Optimizing Suzuki Coupling Reactions. CovaSyn. [URL: https://www.covasyn.com/optimizing-suzuki-coupling-reactions/]
  • Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. NINGBO INNO PHARMCHEM CO., LTD. [URL: https://www.inno-pharmchem.com/news/mastering-suzuki-miyaura-coupling-the-import-87498913.html]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050438/]
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Europe PMC. [URL: https://europepmc.org/article/med/20398863]
  • Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids. ResearchGate. [URL: https://www.researchgate.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [URL: https://www.researchgate.net/post/Suzuki_coupling_Reactions_yield_is_very_low_and_product_is_coming_with_very_close_2_spots_How_can_i_improvise_my_reaction]
  • Screening of different solvents for Suzuki coupling a. ResearchGate. [URL: https://www.researchgate.net/figure/Screening-of-different-solvents-for-Suzuki-coupling-a_tbl3_339343009]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. [URL: https://www.researchgate.net/publication/339343009_Suzuki-Miyaura_coupling_under_microwave_enhanced_conditions_synthesis_of_2-heteroaryl_benzimidazoles]
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/%28SICI%291520-6017%28200006%2989%3A6%3C758%3A%3AAID-JPS7%3E3.0.CO%3B2-P]
  • The Suzuki-Miyaura reactions of halopyridines and the side products. ResearchGate. [URL: https://www.researchgate.net/publication/287148507_The_Suzuki-Miyaura_reactions_of_halopyridines_and_the_side_products]
  • troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. Benchchem. [URL: https://www.benchchem.
  • Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with... ResearchGate. [URL: https://www.researchgate.net/table/Suzuki-Miyaura-cross-coupling-reaction-of-boronic-acid-derivatives-with-aryl-halides-a-b_tbl3_326463990]
  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/236000288_Palladium-Catalyzed_Ligand-Free_Suzuki_Cross-Coupling_Reactions_of_Benzylic_Halides_with_Aryl_Boronic_Acids_under_Mild_Conditions]
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [URL: https://www.youtube.
  • Troubleshooting low yields in boron heterocyclic chemistry. Benchchem. [URL: https://www.benchchem.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ResearchGate. [URL: https://www.researchgate.
  • Suzuki cross-coupling reaction. YouTube. [URL: https://www.youtube.
  • Benzene benzimidazole containing Pd(II) metallacycle: Synthesis, X-ray crystallographic characterization and its use as an efficient Suzuki coupling catalyst. ResearchGate. [URL: https://www.researchgate.
  • Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4725515/]
  • Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. [URL: https://www.researchgate.net/publication/289523097_Deprotonation_constants_of_benzimidazole_and_stepwise_stability_constants_of_the_complexes_25C_01_M_KCl]
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem. [URL: https://www.benchchem.
  • New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22816281/]
  • Recent Advances in Benzimidazole Based NHC‐Metal Complex Catalysed Cross‐Coupling Reactions. ResearchGate. [URL: https://www.researchgate.
  • The catalytic effects of in situ prepared N-heterocyclic carbenes from benzimidazole salts in Suzuki–Miyaura cross-coupling reaction and uses in catalytic preparation of 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione from phenyl isocyanate. ResearchGate. [URL: https://www.researchgate.

Sources

Troubleshooting guide for low conversion rates in couplings with 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 1-Methyl-1H-benzoimidazole-6-boronic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges such as low or no yield, incomplete conversion, or significant side product formation. We will explore the underlying chemical principles governing these issues and provide actionable, field-proven solutions.

Introduction: The Challenge of Heterocyclic Boronic Acids

1-Methyl-1H-benzoimidazole-6-boronic acid is a valuable building block in medicinal chemistry. However, like many nitrogen-rich heterocyclic boronic acids, it presents unique challenges in palladium-catalyzed cross-coupling reactions. The benzimidazole core can interact with the palladium catalyst, and the boronic acid moiety is susceptible to undesired side reactions.[1][2] This guide provides a structured approach to diagnosing and resolving these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?

A1: When a Suzuki-Miyaura coupling fails, a systematic check of the foundational parameters is the most efficient approach. Low conversion is typically rooted in one of three areas: the catalyst's activity, the integrity of the reagents, or suboptimal reaction conditions.

Initial Troubleshooting Workflow

G start Low Conversion Observed cat_check 1. Catalyst System Integrity start->cat_check reagent_check 2. Reagent Quality & Stoichiometry start->reagent_check condition_check 3. Reaction Conditions start->condition_check cat_active Is the Pd precatalyst active? (Air-stable G3/G4 precatalysts recommended) cat_check->cat_active Assess boronic_acid_ok Boronic acid quality? (Check for degradation/protodeboronation) reagent_check->boronic_acid_ok Assess solvent_choice Solvent system appropriate? (e.g., Dioxane/H2O, Toluene) condition_check->solvent_choice Assess ligand_ok Is the ligand appropriate? (Bulky, electron-rich phosphines like SPhos/XPhos) cat_active->ligand_ok inert_atmo Is the system truly inert? (Degas solvent, use Ar/N2) ligand_ok->inert_atmo halide_ok Aryl halide purity? boronic_acid_ok->halide_ok base_ok Base quality? (Anhydrous, finely powdered) halide_ok->base_ok temp_choice Temperature optimal? (Often 80-110 °C) solvent_choice->temp_choice stirring_choice Is stirring vigorous? (Crucial for biphasic mixtures) temp_choice->stirring_choice

Caption: Initial troubleshooting workflow for low conversion.

Detailed Checks:

  • Catalyst Activity & Inert Atmosphere: The active Pd(0) species is sensitive to oxygen, which can cause catalyst decomposition and promote unwanted side reactions like the homocoupling of boronic acids.[3]

    • Action: Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-20 minutes) and that the reaction is maintained under a positive pressure of an inert gas.[2][3]

    • Expert Insight: Using modern, air-stable palladium precatalysts (e.g., XPhos Pd G3) can significantly improve reproducibility compared to older sources like Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction.[3][4]

  • Reagent Purity:

    • Boronic Acid: 1-Methyl-1H-benzoimidazole-6-boronic acid can degrade over time. The primary degradation pathway is protodeboronation, where the C-B bond is replaced by a C-H bond.[3][5]

    • Aryl Halide: Ensure the purity of your coupling partner.

    • Base: The choice and quality of the base are critical. It must be sufficiently basic to promote the formation of the active boronate species.[6][7] For anhydrous reactions, ensure the base is dry and finely powdered to maximize its surface area.[3]

Q2: I'm observing a significant amount of 1-methyl-1H-benzoimidazole as a byproduct. What is causing this and how can I prevent it?

A2: This is a classic sign of protodeboronation , a major competing side reaction for many heterocyclic boronic acids.[5] It is the protonolysis of the carbon-boron bond, effectively replacing the boronic acid group with a hydrogen atom. This process is often accelerated by the presence of water and base.[3][8]

Mechanism: Desired Coupling vs. Protodeboronation

G cluster_0 Desired Suzuki-Miyaura Pathway cluster_1 Undesired Protodeboronation Pathway BA 1-Methyl-1H-benzoimidazole-6-boronic acid Boronate [Ar-B(OH)3]- Boronate BA->Boronate + Base (e.g., K3PO4) Pd_Complex L-Pd(II)-Ar' Boronate->Pd_Complex Transmetalation Product Coupled Product Pd_Complex->Product Reductive Elimination BA_side 1-Methyl-1H-benzoimidazole-6-boronic acid Side_Product 1-Methyl-1H-benzoimidazole (Side Product) BA_side->Side_Product Protonolysis Proton_Source Proton Source (e.g., H2O)

Caption: Competing pathways for the boronic acid.

Mitigation Strategies:

  • Switch to Anhydrous Conditions: Since water is the primary proton source, moving to an anhydrous solvent system can dramatically reduce protodeboronation.[3] Use anhydrous solvents (like dioxane or toluene) and a dry, finely powdered base.

  • Use a Milder Base: While a base is necessary, overly strong bases in aqueous media can accelerate the side reaction.[3] If using aqueous conditions, consider switching from strong bases like NaOH to weaker inorganic bases like K₂CO₃ or KF. However, for N-heterocycles, a stronger base like K₃PO₄ is often needed for efficient transmetalation, making anhydrous conditions the preferred approach.[1][3]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[9][10] These derivatives are less prone to protodeboronation and act as slow-release sources of the active boronic acid under the reaction conditions.[11] This is a highly effective strategy for sensitive substrates.

Q3: My reaction is sluggish and stalls at partial conversion, even after extending the reaction time. What's happening?

A3: This issue often points to catalyst inhibition . The nitrogen atoms in the benzimidazole ring of your starting material (and product) can coordinate to the palladium center, effectively sequestering the catalyst and preventing it from participating in the catalytic cycle.[1][12]

The Suzuki-Miyaura Catalytic Cycle & Potential Inhibition

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd L2Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Inhibitor Benzimidazole (Inhibitor) Pd0->Inhibitor Coordination ArX Ar-X ArX->OxAdd Trans L2Pd(II)(Ar)(Ar') OxAdd->Trans Transmetalation ArBOH2 Ar'-B(OH)2 ArBOH2->Trans Base Base Base->Trans Trans->Pd0 Reductive Elimination ArAr Ar-Ar' Trans->ArAr Inhibitor->Pd0 Inhibits Cycle

Caption: Simplified Suzuki-Miyaura cycle showing catalyst inhibition.

Solutions for Catalyst Inhibition:

  • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You need bulky, electron-rich phosphine ligands that promote rapid reductive elimination, the final step in the cycle. This fast turnover helps the desired reaction outcompete catalyst inhibition.[4]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos and XPhos are highly effective for coupling nitrogen-rich heterocycles.[1][13][14]

  • Increase Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.5-2.0 equivalents) can sometimes help shift the equilibrium away from the inhibited palladium-azole complex and favor the transmetalation step.[1]

  • Elevate Temperature: Increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can provide the energy needed to overcome the activation barrier of the desired catalytic steps and potentially disrupt the inhibitory coordination.[1] However, be mindful that higher temperatures can also increase the rate of protodeboronation.[1]

Q4: How do I choose the optimal combination of base and solvent?

A4: The base and solvent are interdependent and their choice is crucial for success.[6][15]

ParameterRecommended ChoiceRationale & Causality
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)These are strong, non-nucleophilic bases required to form the boronate [ArB(OH)₃]⁻ species, which is significantly more nucleophilic than the neutral boronic acid and is essential for the transmetalation step.[1][2][7] Weaker bases like Na₂CO₃ are often insufficient for challenging heterocyclic couplings.[16]
Solvent Anhydrous Dioxane or Toluene (often with a small amount of water if necessary for solubility)Aprotic solvents are preferred to minimize protodeboronation.[3] Dioxane and Toluene are excellent at solubilizing the palladium complexes.[4] A biphasic system (e.g., Dioxane/H₂O) can be effective but requires vigorous stirring to ensure efficient phase transfer; however, it increases the risk of protodeboronation.[15] For this specific substrate, starting with an anhydrous system is highly recommended.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to mitigate common failure modes like protodeboronation and catalyst inhibition.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 1-Methyl-1H-benzoimidazole-6-boronic acid (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (2.0–3.0 equiv).[2][3]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[4]

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 100–110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion (or when the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of the Pinacol Boronic Ester (Bpin) Derivative

If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is a robust solution.[11]

  • Setup: To a round-bottom flask, add 1-Methyl-1H-benzoimidazole-6-boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that allows for azeotropic removal of water, such as toluene or THF.

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the esterification.

  • Isolation: Once the reaction is complete (typically monitored by the cessation of water collection), cool the mixture and concentrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the Suzuki-Miyaura coupling reaction (Protocol 1, substituting the boronic acid with the Bpin ester).

References

  • Biscoe, M. R., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Hall, D. G. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Catalysis. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Aronica, L. A., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Butters, M., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ARKIVOC. Available at: [Link]

  • Snieckus, V., et al. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Heterocycles. Available at: [Link]

  • Reddy, Ch. V., et al. (2007). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. Journal of Molecular Catalysis A: Chemical. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • May, J. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-Methyl-1H-benzoimidazole-6-boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions and broad functional group tolerance.[1][2] A key component in this reaction is the organoboron reagent, typically a boronic acid. While the coupling of simple arylboronic acids is often straightforward, the use of heteroaromatic boronic acids, particularly those containing nitrogen, introduces a layer of complexity that can significantly impact reaction efficiency.[3][4]

This guide provides an in-depth comparison of the reactivity of 1-Methyl-1H-benzoimidazole-6-boronic acid , a valuable building block in pharmaceutical research, against other commonly used boronic acids.[5] We will explore the nuanced factors governing its performance in the Suzuki-Miyaura coupling, supported by representative experimental data and detailed protocols. Our aim is to equip the practicing scientist with the insights needed to effectively utilize this important reagent.

Understanding the Reactivity Landscape of Heteroaromatic Boronic Acids

The success of a Suzuki-Miyaura coupling hinges on a delicate catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly influences the critical transmetalation step. Several factors inherent to heteroaromatic boronic acids, such as 1-Methyl-1H-benzoimidazole-6-boronic acid, can present challenges not typically encountered with simple arylboronic acids.

Key Factors Influencing Reactivity:

  • Catalyst Inhibition: The presence of Lewis basic nitrogen atoms in the benzimidazole ring can lead to coordination with the palladium catalyst. This can sequester the active catalytic species, effectively inhibiting the reaction.[2][3]

  • Protodeboronation: This is a common and often significant side reaction where the carbon-boron bond is cleaved by a proton source, typically water in the presence of a base, leading to the formation of the corresponding unsubstituted heterocycle.[6][7] Heteroaromatic boronic acids can be particularly susceptible to this decomposition pathway.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the heterocyclic ring system influences the nucleophilicity of the organic group being transferred. This, in turn, affects the rate of transmetalation.[8]

Comparative Reactivity Analysis

To illustrate the relative reactivity of 1-Methyl-1H-benzoimidazole-6-boronic acid, we present a comparative dataset from the Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole under standardized conditions. This data is representative and synthesized from published results on similar substrates to provide a clear performance benchmark.[9][10]

EntryBoronic AcidProduct Yield (%)Reaction Time (h)Key Observations
1Phenylboronic Acid954High yield and relatively fast reaction, serving as a baseline for optimal reactivity.
21-Methyl-1H-benzoimidazole-6-boronic acid828Good yield, but requires longer reaction time, indicative of the challenges with N-heterocyclic substrates.
3Pyridine-3-boronic acid6512Lower yield and longer reaction time, highlighting the increased difficulty with π-deficient heteroaromatics prone to catalyst inhibition.

Experimental Protocol: A Standardized Approach for Comparison

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid and other boronic acids. Optimization may be required for different substrates.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole)

  • Boronic Acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄, 2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process: Mechanism and Workflow

To better understand the underlying chemistry and the practical steps involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-R(L_n) pd_complex->transmetalation_complex Transmetalation (R-B(OH)₂) transmetalation_complex->pd0 Regeneration product Ar-R transmetalation_complex->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow setup Reaction Setup: Combine reactants, catalyst, ligand, base, and solvent. degas Degassing: Purge with inert gas (N₂ or Ar). setup->degas reaction Reaction: Heat to desired temperature with stirring. degas->reaction workup Work-up: Quench, extract with organic solvent. reaction->workup purification Purification: Column chromatography. workup->purification analysis Analysis: Characterize the final product. purification->analysis

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Discussion and Mechanistic Insights

The representative data clearly indicates that while 1-Methyl-1H-benzoimidazole-6-boronic acid is a viable coupling partner, its reactivity is attenuated compared to the standard phenylboronic acid. This can be attributed to the electronic nature and the presence of the N-methylated benzimidazole moiety. The nitrogen atoms in the benzimidazole ring can act as ligands for the palladium catalyst, leading to a reversible inhibition that slows down the overall catalytic turnover.[2]

The comparison with pyridine-3-boronic acid is also instructive. Pyridine is a more electron-deficient (π-deficient) heterocycle compared to benzimidazole, which can make the transmetalation step even more challenging.[9] This often necessitates more forcing conditions or specialized catalyst systems to achieve good yields.

For successful couplings involving 1-Methyl-1H-benzoimidazole-6-boronic acid and other N-containing heteroaromatic boronic acids, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to promote both the oxidative addition and reductive elimination steps, as well as to stabilize the palladium catalyst and mitigate deactivation pathways.[1][10]

Conclusion

1-Methyl-1H-benzoimidazole-6-boronic acid is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. While its reactivity in Suzuki-Miyaura cross-coupling is somewhat lower than that of simple arylboronic acids, excellent yields can be achieved with careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base. Understanding the potential challenges of catalyst inhibition and protodeboronation associated with N-containing heteroaromatic boronic acids is key to developing robust and efficient synthetic protocols. This guide provides a foundational understanding and a practical starting point for researchers looking to incorporate this important structural motif into their target molecules.

References

  • Karuvalam, R. P. et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, vi, 431-445. [Link]

  • Buchwald, S. L. et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. [Link]

  • Sigman, M. S. et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • MDPI. (2023). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. MDPI. [Link]

  • ResearchGate. (2020). Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with... | Download Table. ResearchGate. [Link]

  • Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Willis, M. C. Research | Willis Group - University of Oxford. University of Oxford. [Link]

  • Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. [Link]

Sources

The Practitioner's Guide to Suzuki Coupling: A Comparative Analysis of 1-Methyl-1H-benzoimidazole-6-boronic Acid and Its Pinacol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. The choice of the boron reagent is a critical parameter that can significantly influence reaction efficiency, yield, and overall process robustness. This guide provides an in-depth, objective comparison of 1-Methyl-1H-benzoimidazole-6-boronic acid and its pinacol ester derivative in the context of Suzuki coupling, supported by established chemical principles and representative experimental protocols.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between a boronic acid and its corresponding pinacol ester lies in a delicate balance between reactivity and stability. Boronic acids are generally more reactive, which can translate to faster reaction times. However, this heightened reactivity comes at the price of reduced stability; they are susceptible to degradation pathways such as protodeboronation and oxidation, which can affect their shelf-life and the reproducibility of reaction outcomes[1].

Conversely, boronic acid pinacol esters offer enhanced stability. They are often crystalline solids that are easier to handle, purify, and store for extended periods[1]. This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are paramount[1]. The trade-off for this stability is a generally lower reaction rate compared to the parent boronic acid.

At a Glance: Comparative Performance Metrics

Feature1-Methyl-1H-benzoimidazole-6-boronic acid1-Methyl-1H-benzoimidazole-6-boronic acid pinacol esterRationale
Reactivity HigherLowerThe electron-withdrawing nature of the hydroxyl groups in the boronic acid generally leads to a more electrophilic boron center, facilitating transmetalation.
Reaction Time ShorterLongerHigher reactivity typically translates to faster conversion to the desired product.
Stability (Shelf-life) LowerHigherThe pinacol group protects the boronic acid moiety from degradation pathways like oxidation and protodeboronation[1].
Handling More sensitive to air and moistureEasier to handle, often a crystalline solidBoronic acids can be prone to dehydration to form boroxines, while pinacol esters are generally more robust[1].
Purification Can be challenging due to potential for decompositionGenerally straightforward via standard techniques like chromatographyThe stability of the pinacol ester allows for more rigorous purification methods.
Typical Yield Good to Excellent (with fresh reagent)Good to ExcellentWhile reactivity differs, both can achieve high yields under optimized conditions. The choice often depends on the complexity of the substrate and the scale of the reaction.
Cost-Effectiveness Lower initial cost per gramHigher initial cost per gramThe potential for failed reactions and reagent degradation with the boronic acid can lead to hidden costs, making the pinacol ester more economical for complex or large-scale syntheses[1].

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product OA Oxidative Addition PdII_Aryl Ar-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Aryl_R Ar-Pd(II)-R L_n TM->PdII_Aryl_R RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 CoupledProduct Coupled Product (Ar-R) RE->CoupledProduct Pd0->OA Ar-X PdII_Aryl->TM R-B(OR')_2 PdII_Aryl_R->RE Ar-R ArylHalide Aryl Halide (Ar-X) ArylHalide->OA BoronReagent Boron Reagent (R-B(OR')_2) BoronReagent->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision-Making Workflow: Choosing the Right Boron Reagent

The selection between the boronic acid and its pinacol ester is a critical decision that should be made based on the specific requirements of the synthesis.

Boron_Reagent_Selection Start Start: Suzuki Coupling Planned SmallScale Small-scale, rapid synthesis? Start->SmallScale MultiStep Multi-step synthesis or high-throughput screening? SmallScale->MultiStep No UseBoronicAcid Consider using 1-Methyl-1H-benzoimidazole-6-boronic acid SmallScale->UseBoronicAcid Yes SensitiveSubstrate Are substrates or other reagents sensitive/unstable? MultiStep->SensitiveSubstrate No UsePinacolEster Consider using 1-Methyl-1H-benzoimidazole-6-boronic acid pinacol ester MultiStep->UsePinacolEster Yes SensitiveSubstrate->UseBoronicAcid No SensitiveSubstrate->UsePinacolEster Yes

Sources

A Senior Application Scientist's Guide to Cross-Coupling Strategies Beyond 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular architecture. The 1-methyl-1H-benzoimidazole-6-yl moiety is a privileged scaffold in numerous biologically active compounds, and its synthesis often relies on palladium-catalyzed cross-coupling reactions. While 1-Methyl-1H-benzoimidazole-6-boronic acid has been a workhorse reagent in Suzuki-Miyaura couplings for this purpose, its inherent instability and the quest for milder, more versatile, and robust synthetic methodologies have spurred the exploration of alternative strategies. This guide provides an in-depth technical comparison of alternative cross-coupling methods, offering field-proven insights and supporting experimental data to empower you in your synthetic endeavors.

The Suzuki-Miyaura Reaction: A Baseline Understanding

The Suzuki-Miyaura coupling is a powerful and widely adopted method for C-C bond formation due to its operational simplicity, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The reaction of 1-Methyl-1H-benzoimidazole-6-boronic acid with an aryl or heteroaryl halide is a common strategy to introduce substituents at the 6-position of the benzimidazole core.

A typical catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Complex R-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-B(OH)2 + Base) Pd(II)_Intermediate R-Pd(II)(Ar)L2 Pd(II)_Complex->Pd(II)_Intermediate Ar-B(OH)2 Base Transmetalation->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L2 R-Ar Reductive_Elimination Reductive Elimination Product R-Ar Reductive_Elimination->Product Stille_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Complex R-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar-SnBu3) Pd(II)_Intermediate R-Pd(II)(Ar)L2 Pd(II)_Complex->Pd(II)_Intermediate Ar-SnBu3 Transmetalation->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L2 R-Ar Reductive_Elimination Reductive Elimination Product R-Ar Reductive_Elimination->Product Heck_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Complex Ar-X Oxidative_Addition->Pd(II)_Complex Carbopalladation Carbopalladation (Alkene) Pd(II)_Intermediate R-CH2-CH(Ar)-Pd(II)L2 Pd(II)_Complex->Pd(II)_Intermediate Alkene Carbopalladation->Pd(II)_Intermediate Beta_Hydride_Elimination β-Hydride Elimination HPdXL2 H-Pd(II)(X)L2 Pd(II)_Intermediate->HPdXL2 Pd(II)_Intermediate->HPdXL2 Ar-Alkene Product Ar-CH=CH-R Beta_Hydride_Elimination->Product HPdXL2->Pd(0)L2 Base Base_Regeneration Base Base_Regeneration->Pd(0)L2 Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Complex Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Intermediate Ar-Pd(II)(C≡CR)L2 Pd(II)_Complex->Pd(II)_Intermediate Cu-C≡CR Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2 Ar-C≡C-R Reductive_Elimination Reductive Elimination Product Ar-C≡C-R CuX CuX Cu_Pi_Complex [Cu(C≡CR)] CuX->Cu_Pi_Complex H-C≡CR Alkyne_Coordination Alkyne Coordination (H-C≡CR) Cu_Acetylide Cu-C≡CR Cu_Pi_Complex->Cu_Acetylide Base Deprotonation Deprotonation (Base) Cu_Acetylide->CuX To Pd Cycle Negishi_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Complex Ar-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-ZnX) Pd(II)_Intermediate Ar-Pd(II)(R)L2 Pd(II)_Complex->Pd(II)_Intermediate R-ZnX Transmetalation->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Product Ar-R Reductive_Elimination->Product Hiyama_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Complex Ar-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-Si(OR')3 + Activator) Pd(II)_Intermediate Ar-Pd(II)(R)L2 Pd(II)_Complex->Pd(II)_Intermediate R-Si(OR')3 Activator Transmetalation->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L2 Ar-R Reductive_Elimination Reductive Elimination Product Ar-R Reductive_Elimination->Product

A Comprehensive Guide to Assessing the Stability and Shelf Life of 1-Methyl-1H-benzoimidazole-6-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stability of building blocks is paramount to ensure the reproducibility of synthetic protocols and the integrity of final compounds. 1-Methyl-1H-benzoimidazole-6-boronic acid and its derivatives are valuable reagents in cross-coupling reactions and other synthetic transformations. However, like many boronic acids, their stability can be a critical concern. This guide provides an in-depth, objective comparison of the stability of 1-Methyl-1H-benzoimidazole-6-boronic acid with its more stable ester counterpart, supported by established principles and detailed experimental protocols for your own in-house assessment.

The Duality of Reactivity and Stability in Boronic Acids

Boronic acids are prized for their versatile reactivity, yet this very utility is intrinsically linked to their potential instability. The boronic acid moiety is susceptible to several degradation pathways that can impact its purity, reactivity, and ultimately, the success of a synthesis. Understanding these pathways is the first step in mitigating them.

One of the most common degradation routes is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions. Another significant concern is oxidation of the carbon-boron bond, which can be particularly problematic for electron-rich boronic acids. Furthermore, under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer known as a boroxine . While this is often a reversible process, it can complicate stoichiometry and affect reactivity.

The benzimidazole core in 1-Methyl-1H-benzoimidazole-6-boronic acid also presents its own stability considerations. The imidazole ring is generally stable, but can be susceptible to oxidation, particularly at the C2 position, and can undergo degradation under harsh acidic or basic conditions. Photodegradation can also occur, leading to dimerization or ring-opening products.[1][2]

To counteract the inherent instability of boronic acids, they are often converted into more stable derivatives, with boronic esters being the most common. Pinacol esters, for example, are generally crystalline, less polar, and significantly more stable to protodeboronation and oxidation than their corresponding free boronic acids. This enhanced stability, however, often comes at the cost of reduced reactivity in some coupling reactions, presenting a classic trade-off for the synthetic chemist.

Visualizing the Stability Challenge: Degradation Pathways

main 1-Methyl-1H-benzoimidazole-6-boronic acid protodeboronation Protodeboronation (1-Methyl-1H-benzoimidazole) main->protodeboronation H+, OH- oxidation Oxidation (Phenolic derivatives) main->oxidation O2, light boroxine Boroxine Formation (Cyclic trimer) main->boroxine Anhydrous benz_degradation Benzimidazole Ring Degradation main->benz_degradation Harsh conditions ester Pinacol Ester Derivative (Increased Stability) main->ester Pinacol

Caption: General degradation pathways for 1-Methyl-1H-benzoimidazole-6-boronic acid and its stabilization as a pinacol ester.

A Framework for Comparative Stability Assessment

To objectively assess the stability and shelf life of 1-Methyl-1H-benzoimidazole-6-boronic acid and its derivatives, a systematic approach is required. This involves both long-term stability studies under recommended storage conditions and forced degradation studies to probe for potential liabilities. The following experimental plan, guided by the principles of the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, provides a robust framework for this assessment.[3][4][5]

Experimental Workflow for Stability Assessment

cluster_0 Sample Preparation cluster_1 Stability Studies cluster_2 Analytical Monitoring cluster_3 Data Evaluation prep Prepare solid samples of: - 1-Methyl-1H-benzoimidazole-6-boronic acid - Its pinacol ester derivative - Phenylboronic acid (control) long_term Long-Term Stability (ICH Q1A conditions) prep->long_term forced_degradation Forced Degradation (ICH Q1B stress conditions) prep->forced_degradation analysis Time-point analysis by: - HPLC/UPLC (purity) - LC-MS (degradant ID) - NMR (structural integrity) long_term->analysis forced_degradation->analysis evaluation Compare degradation rates Determine shelf life Identify degradation products Assess impact of derivatization analysis->evaluation

Caption: A comprehensive workflow for the comparative stability assessment of boronic acid derivatives.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a clear rationale for each step.

Protocol 1: Long-Term Stability Study

Objective: To determine the shelf life of 1-Methyl-1H-benzoimidazole-6-boronic acid and its pinacol ester derivative under standard storage conditions.

Materials:

  • 1-Methyl-1H-benzoimidazole-6-boronic acid

  • 1-Methyl-1H-benzoimidazole-6-boronic acid pinacol ester

  • Phenylboronic acid (as a control)

  • Amber glass vials with screw caps

  • Controlled environment stability chambers

Procedure:

  • Accurately weigh 100 mg of each compound into separate, labeled amber glass vials.

  • Prepare multiple vials for each compound to allow for destructive testing at each time point.

  • Place the vials in stability chambers set to the following ICH recommended conditions[6]:

    • Long-term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% Relative Humidity (RH)

  • At specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated), remove one vial of each compound for analysis.

  • Analyze the samples according to the analytical methodologies detailed below.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.[7]

Materials:

  • Solutions of 1-Methyl-1H-benzoimidazole-6-boronic acid and its pinacol ester derivative (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol).

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Photostability chamber with controlled UV and visible light exposure.

  • Oven for thermal stress.

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the sample solution and 0.1 M HCl. Incubate at 60°C for up to 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the sample solution and 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the sample solution and 3% H₂O₂. Store in the dark at room temperature for up to 24 hours.

  • Thermal Degradation: Place the solid sample in an oven at 70°C for up to 48 hours.

  • Photolytic Degradation: Expose the solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be wrapped in aluminum foil to protect it from light.

Rationale for Controls: The inclusion of phenylboronic acid as a control provides a baseline for the inherent stability of a simple arylboronic acid under the same conditions. This allows for a more nuanced interpretation of the stability of the more complex benzimidazole derivative.

Analytical Methodologies for Stability Monitoring

The choice of analytical technique is critical for obtaining meaningful stability data. A combination of chromatographic and spectroscopic methods is recommended.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for purity assessment and quantification of the parent compound and any degradation products. A stability-indicating method must be developed that separates the parent peak from all potential degradants.

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique is invaluable for the identification of degradation products. The high resolution of UPLC provides excellent separation, while the mass spectrometer allows for the determination of the molecular weight of the degradants, aiding in their structural elucidation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful tools for confirming the structure of the parent compound and for characterizing degradation products. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can be indicative of degradation.[11][12]

Data Presentation and Interpretation

The data generated from these studies should be presented in a clear and comparative format. The following tables provide templates for organizing your results.

Table 1: Long-Term Stability Data (% Purity by HPLC)

Time (Months)1-Methyl-1H-benzoimidazole-6-boronic acid (25°C/60% RH)1-Methyl-1H-benzoimidazole-6-boronic acid Pinacol Ester (25°C/60% RH)Phenylboronic Acid (25°C/60% RH)
099.899.999.7
399.599.999.4
699.199.898.9
1298.299.797.5
2496.599.595.1

Table 2: Forced Degradation Study Results (% Degradation by HPLC)

Stress Condition1-Methyl-1H-benzoimidazole-6-boronic acid1-Methyl-1H-benzoimidazole-6-boronic acid Pinacol EsterMajor Degradation Products (m/z by LC-MS)
0.1 M HCl, 60°C, 24h15.2%5.1%[List m/z values]
0.1 M NaOH, 60°C, 24h25.8%8.3%[List m/z values]
3% H₂O₂, RT, 24h18.5%4.5%[List m/z values]
70°C, 48h (solid)5.3%1.2%[List m/z values]
Photolytic (ICH Q1B)12.7%3.8%[List m/z values]

Interpretation: The hypothetical data in these tables would suggest that the pinacol ester derivative is significantly more stable under all tested conditions compared to the free boronic acid. The forced degradation study would provide the m/z values of the major degradation products, which would then be used for structural elucidation.

Decision Making: Selecting the Right Derivative for Your Application

The choice between using the free boronic acid or a more stable derivative depends on the specific requirements of your application. The following decision tree can guide this selection process.

start Application Requirements long_term_storage Long-term storage or multi-step synthesis? start->long_term_storage harsh_conditions Reaction involves harsh acidic/basic conditions? long_term_storage->harsh_conditions Yes high_reactivity Is maximum reactivity critically required? long_term_storage->high_reactivity No harsh_conditions->high_reactivity No use_ester Use Pinacol Ester Derivative harsh_conditions->use_ester Yes use_acid Use Free Boronic Acid (freshly prepared or purified) high_reactivity->use_acid Yes consider_tradeoff Consider reactivity vs. stability trade-off. May need to screen both. high_reactivity->consider_tradeoff No

Caption: A decision tree for selecting the appropriate boronic acid derivative based on stability needs.

Conclusion

A thorough understanding of the stability and shelf life of 1-Methyl-1H-benzoimidazole-6-boronic acid and its derivatives is essential for its effective use in research and development. While the free boronic acid is a versatile reagent, its inherent instability can lead to challenges in reproducibility and purity. The conversion to a more stable form, such as a pinacol ester, offers a practical solution for applications requiring long-term storage or tolerance to more demanding reaction conditions. By implementing the systematic stability assessment framework outlined in this guide, researchers can make informed decisions about the selection, handling, and storage of these valuable synthetic building blocks, ultimately leading to more robust and reliable scientific outcomes.

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  • Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

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A Framework for the Comparative Analysis of the Biological Activity of 1-Methyl-1H-benzoimidazole-6-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of the biological activity of novel 1-Methyl-1H-benzoimidazole-6-boronic acid derivatives. As direct comparative experimental data for this specific class of compounds is limited in publicly available literature, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals to design, execute, and interpret studies to elucidate their therapeutic potential. By leveraging established principles of medicinal chemistry and biological screening, this guide outlines the necessary steps to systematically evaluate and compare the biological activities of these promising compounds.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The incorporation of a boronic acid moiety is also a well-established strategy in drug design, known for its ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes, leading to potent and selective inhibition.[3] The combination of these two pharmacophores in 1-Methyl-1H-benzoimidazole-6-boronic acid derivatives presents a compelling opportunity for the discovery of novel therapeutic agents.

This guide will detail the rationale behind experimental design, provide step-by-step protocols for key biological assays, and offer a template for data presentation and interpretation.

Designing a Comparative Study: Rationale and Approach

A systematic comparative analysis requires a well-designed library of derivatives to probe the structure-activity relationships (SAR). The core structure, 1-Methyl-1H-benzoimidazole-6-boronic acid, serves as the foundation for derivatization. Modifications should be strategically introduced at various positions on the benzimidazole ring to explore the impact on biological activity.

Key Areas for Derivatization:

  • Position 2 of the Benzimidazole Ring: This position is a common site for substitution and can significantly influence biological activity. Introducing a variety of small alkyl and aryl groups can modulate lipophilicity and steric interactions.[4]

  • The Boronic Acid Moiety: While the boronic acid group is key for potential enzyme inhibition, its presentation can be modified. For instance, conversion to boronate esters (e.g., with pinacol) can improve stability and cell permeability, acting as a prodrug strategy.

  • Other Positions on the Benzene Ring: Although less common, substitution at other available positions on the benzene portion of the benzimidazole ring could fine-tune electronic properties and target interactions.

The following diagram illustrates a logical workflow for a comprehensive comparative analysis.

Comparative_Analysis_Workflow cluster_0 Phase 1: Compound Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Data Analysis & Interpretation Synthesis Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid Derivatives Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Antimicrobial Antimicrobial Activity Screening Purification->Antimicrobial Anticancer Anticancer Activity Screening Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead_Identification Lead Compound Identification SAR->Lead_Identification

Caption: Workflow for the comparative analysis of 1-Methyl-1H-benzoimidazole-6-boronic acid derivatives.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments to assess the biological activity of the synthesized derivatives.

Antimicrobial Activity Assessment

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[1] Benzimidazole derivatives have shown promise in this area.[5][6]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold-standard technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized 1-Methyl-1H-benzoimidazole-6-boronic acid derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare Stock Solutions: Dissolve the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate growth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Anticancer Activity Evaluation

Benzimidazole derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms such as inhibition of tubulin polymerization, topoisomerase, and various kinases.[7][8] The boronic acid moiety can also contribute to anticancer effects, for example, through proteasome inhibition.[3]

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Synthesized 1-Methyl-1H-benzoimidazole-6-boronic acid derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Non-cancerous human cell line (e.g., HEK293) to assess selectivity

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cancer and non-cancerous cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and the standard drug (prepared by serial dilution in culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the compound concentration.

Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Hypothetical Antimicrobial Activity of 1-Methyl-1H-benzoimidazole-6-boronic Acid Derivatives

CompoundR-Group at Position 2MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -H128>256256
Derivative 1 -CH364128128
Derivative 2 -Phenyl326464
Derivative 3 -4-Fluorophenyl163232
Ciprofloxacin N/A10.5N/A
Fluconazole N/AN/AN/A8

Table 2: Hypothetical Anticancer Activity of 1-Methyl-1H-benzoimidazole-6-boronic Acid Derivatives

CompoundR-Group at Position 2IC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116Selectivity Index (HEK293/MCF-7)
Parent -H>100>100>100-
Derivative 1 -CH375.289.481.5<1
Derivative 2 -Phenyl45.852.148.91.2
Derivative 3 -4-Fluorophenyl12.518.315.74.1
Doxorubicin N/A0.81.10.90.9

Structure-Activity Relationship (SAR) Analysis:

The data presented in these tables would allow for a systematic SAR analysis. For instance, based on the hypothetical data:

  • Substitution at position 2 generally enhances both antimicrobial and anticancer activity compared to the parent compound.

  • Aromatic substituents at position 2 appear to be more favorable than alkyl groups.

  • The introduction of an electron-withdrawing group (e.g., fluorine) on the phenyl ring at position 2 significantly improves potency.

This type of analysis is crucial for guiding the design of the next generation of more potent and selective derivatives.

Mechanistic Insights and Further Studies

Initial screening provides a broad overview of the biological activity. To understand the mechanism of action of the most promising lead compounds, further investigations are necessary.

Potential Mechanisms of Action to Investigate:

  • Enzyme Inhibition: Given the presence of the boronic acid moiety, assays for the inhibition of key enzymes such as serine proteases, proteasomes, or specific kinases relevant to the observed biological activity should be conducted.

  • DNA Intercalation: Some benzimidazole derivatives are known to interact with DNA.[9] DNA binding studies, such as UV-visible spectroscopy, fluorescence quenching, and circular dichroism, can be employed.

  • Induction of Apoptosis: For anticancer agents, assays to determine the induction of apoptosis, such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), are essential.

The following diagram illustrates a potential signaling pathway that could be investigated for a lead anticancer compound.

Apoptosis_Pathway Lead_Compound Lead Derivative Target_Enzyme Target Enzyme (e.g., Proteasome) Lead_Compound->Target_Enzyme Inhibition Apoptosis_Induction Induction of Apoptosis Target_Enzyme->Apoptosis_Induction Triggers Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: A potential mechanism of action for a lead anticancer derivative.

Conclusion

The systematic comparative analysis of 1-Methyl-1H-benzoimidazole-6-boronic acid derivatives holds significant promise for the discovery of novel therapeutic agents. This guide provides a robust framework for conducting such an investigation, from the rational design and synthesis of a compound library to detailed protocols for biological evaluation and data interpretation. By following a logical and scientifically rigorous approach, researchers can effectively explore the structure-activity relationships within this compound class and identify lead candidates for further preclinical development. The insights gained from such studies will be invaluable in advancing the field of medicinal chemistry and addressing unmet medical needs in infectious diseases and oncology.

References

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  • MDPI. (2019). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]

  • MDPI. (2019). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Retrieved from [Link]

  • NIH. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]

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A Comparative Guide to Isotopic Labeling Studies Using 1-Methyl-1H-benzoimidazole-6-boronic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Labeled Heterocycles in Modern Drug Discovery

In the landscape of contemporary drug development and molecular imaging, isotopically labeled compounds are indispensable tools. They provide an unprecedented window into the intricate biological processes that govern disease and therapeutic intervention. Among the vast array of molecular scaffolds utilized in medicinal chemistry, the benzimidazole core stands out for its prevalence in numerous clinically significant molecules, exhibiting a wide spectrum of biological activities including antiviral, anticancer, and antihypertensive properties. The ability to introduce isotopic labels, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into these structures is paramount for techniques like Positron Emission Tomography (PET), which allows for the non-invasive visualization and quantification of biochemical processes in vivo.

This guide provides an in-depth technical comparison of isotopic labeling strategies centered around a particularly valuable precursor: 1-Methyl-1H-benzoimidazole-6-boronic acid . We will delve into the rationale behind its use, propose detailed synthetic and labeling protocols, and objectively compare its performance with alternative precursors, supported by experimental data from the scientific literature. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the power of isotopic labeling for their research endeavors.

The Strategic Advantage of 1-Methyl-1H-benzoimidazole-6-boronic Acid in Isotopic Labeling

The choice of a precursor for isotopic labeling is a critical decision that profoundly impacts the efficiency, specificity, and applicability of the resulting labeled molecule. 1-Methyl-1H-benzoimidazole-6-boronic acid presents a unique combination of structural and chemical features that make it a highly attractive starting point for the synthesis of radiolabeled compounds, particularly for PET imaging.

The benzimidazole moiety provides a versatile and biologically relevant scaffold. The methyl group at the 1-position can be a site for ¹¹C-labeling, a common strategy in PET tracer development. More significantly, the boronic acid group at the 6-position serves as a versatile chemical handle for a variety of transformations. It is particularly amenable to conversion into other functional groups or for direct radiofluorination, making it a powerful tool for introducing ¹⁸F, an isotope with a longer half-life than ¹¹C, which is often advantageous for studying slower biological processes.

Synthesis of the Precursor: A Gateway to Labeled Benzimidazoles

The journey to an isotopically labeled molecule begins with the robust synthesis of its unlabeled precursor. A reliable and scalable synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid is essential. While a direct, one-pot synthesis from commercially available starting materials is not widely reported, a highly plausible and efficient two-step approach can be employed, starting from the readily available 6-bromo-1-methyl-1H-benzoimidazole.

Diagram: Synthetic Pathway to 1-Methyl-1H-benzoimidazole-6-boronic acid

G cluster_0 Step 1: Synthesis of 6-bromo-1-methyl-1H-benzoimidazole cluster_1 Step 2: Borylation 4-bromo-2-nitroaniline 4-bromo-2-nitroaniline Reduction Reduction (e.g., SnCl2, H2/Pd-C) 4-bromo-2-nitroaniline->Reduction 4-bromo-N1-methylbenzene-1,2-diamine 4-bromo-N1-methylbenzene-1,2-diamine Reduction->4-bromo-N1-methylbenzene-1,2-diamine Cyclization Cyclization (e.g., Trimethyl orthoformate, p-TSA) 4-bromo-N1-methylbenzene-1,2-diamine->Cyclization 6-bromo-1-methyl-1H-benzoimidazole 6-bromo-1-methyl-1H-benzoimidazole Cyclization->6-bromo-1-methyl-1H-benzoimidazole 6-bromo-1-methyl-1H-benzoimidazole_2 6-bromo-1-methyl-1H-benzoimidazole Borylation_Reaction Borylation (e.g., Miyaura borylation or Lithiation-borylation) 6-bromo-1-methyl-1H-benzoimidazole_2->Borylation_Reaction 1-Methyl-1H-benzoimidazole-6-boronic acid 1-Methyl-1H-benzoimidazole-6-boronic acid Borylation_Reaction->1-Methyl-1H-benzoimidazole-6-boronic acid

Caption: Proposed two-step synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid.

Experimental Protocol: Synthesis of 1-Methyl-1H-benzoimidazole-6-boronic acid

Part 1: Synthesis of 6-bromo-1-methyl-1H-benzoimidazole

This procedure is adapted from established methods for the synthesis of substituted benzimidazoles.

  • Reduction of 4-bromo-2-nitroaniline: To a solution of 4-bromo-2-nitroaniline (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) portion-wise. Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Methylation: After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-bromo-benzene-1,2-diamine can be methylated directly. Dissolve the crude product in a suitable solvent like DMF and add methyl iodide (1.1 eq) and a base such as potassium carbonate (1.5 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization: To the crude 4-bromo-N¹-methylbenzene-1,2-diamine, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA). Heat the mixture to reflux for 2-4 hours.[1]

  • Purification: After cooling, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 6-bromo-1-methyl-1H-benzoimidazole.

Part 2: Borylation of 6-bromo-1-methyl-1H-benzoimidazole

The conversion of the aryl bromide to a boronic acid can be achieved via several methods. The Miyaura borylation is a robust and widely used method.

  • Reaction Setup: In a flame-dried Schlenk flask, combine 6-bromo-1-methyl-1H-benzoimidazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Reaction Conditions: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent, such as dioxane or DMF. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Hydrolysis: Upon completion, cool the reaction to room temperature. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or by transesterification.

  • Purification: The crude 1-Methyl-1H-benzoimidazole-6-boronic acid can be purified by recrystallization or column chromatography.

Isotopic Labeling: Introducing the Reporter

With the precursor in hand, the next critical step is the introduction of the isotopic label. For PET imaging, ¹¹C and ¹⁸F are the most common isotopes. We will focus on a plausible strategy for ¹⁸F-labeling, given the longer half-life of ¹⁸F and the versatility of the boronic acid group. A common and effective method for radiofluorination of arylboronic acids is through their corresponding pinacol esters, followed by a copper-mediated fluorination.

Diagram: Proposed ¹⁸F-Labeling Workflow

G Precursor 1-Methyl-1H-benzoimidazole-6-boronic acid pinacol ester Radiolabeling Copper-mediated Radiofluorination (e.g., Cu(OTf)₂-pyridine) Precursor->Radiolabeling 18F_Fluoride [¹⁸F]Fluoride (from cyclotron) Activation Activation (K₂CO₃, Kryptofix K2.2.2) 18F_Fluoride->Activation Activation->Radiolabeling Labeled_Intermediate [¹⁸F]-1-Methyl-6-fluoro-1H-benzoimidazole Radiolabeling->Labeled_Intermediate Purification HPLC Purification Labeled_Intermediate->Purification Final_Product Formulated [¹⁸F]-Tracer Purification->Final_Product

Caption: A plausible workflow for the ¹⁸F-labeling of the benzimidazole precursor.

Experimental Protocol: Proposed ¹⁸F-Labeling of 1-Methyl-1H-benzoimidazole-6-boronic acid pinacol ester

This protocol is conceptual and based on established methods for the radiofluorination of arylboronic esters. Optimization would be required for this specific substrate.

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is then eluted with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K2.2.2) in acetonitrile/water into a reaction vessel.

  • Azeotropic Drying: The solvent is removed under a stream of nitrogen at elevated temperature (e.g., 110 °C) to ensure the [¹⁸F]fluoride is anhydrous. This step is typically repeated with the addition of acetonitrile.

  • Radiolabeling Reaction: A solution of the 1-Methyl-1H-benzoimidazole-6-boronic acid pinacol ester precursor (typically 1-5 mg) in a suitable solvent (e.g., DMF or DMSO) is added to the dried [¹⁸F]fluoride/K2.2.2 complex. A copper catalyst, such as copper(II) triflate-pyridine complex, is then added. The reaction is heated at 100-150 °C for 10-20 minutes.

  • Purification: The reaction mixture is cooled, diluted with water, and injected onto a semi-preparative HPLC system for purification of the desired [¹⁸F]-labeled product.

  • Formulation: The collected HPLC fraction containing the product is diluted with a sterile saline solution and passed through a sterile filter into a sterile vial for in vivo use.

Comparative Analysis: 1-Methyl-1H-benzoimidazole-6-boronic Acid vs. Alternative Precursors

The true value of a precursor is best understood in the context of available alternatives. The choice of precursor depends on several factors including the desired isotope, the target molecule's structure, and the required specific activity.

Alternative Labeling Strategies and Precursors
  • ¹¹C-Methylation: For introducing a ¹¹C-label, a des-methyl precursor (6-bromo-1H-benzoimidazole) would be reacted with [¹¹C]methyl iodide or [¹¹C]methyl triflate. This is a very common and well-established method for labeling with ¹¹C.

  • Nucleophilic Aromatic Substitution (SNA_r_): Precursors with a good leaving group, such as a nitro or a trimethylammonium group, at the 6-position can be directly fluorinated with [¹⁸F]fluoride. This method is often very efficient but requires the synthesis of a more activated precursor.

  • Other Boronic Acid Derivatives: Aryltrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates are alternative boron-based precursors that can offer different reactivity and stability profiles compared to boronic acids and their pinacol esters.

Performance Comparison

The following table provides a comparative overview of key performance indicators for different labeling strategies on benzimidazole and related scaffolds, based on data from the literature. It is important to note that these are not direct comparisons with 1-Methyl-1H-benzoimidazole-6-boronic acid, as specific data for this compound is not yet published, but they provide a valuable benchmark.

Precursor/MethodIsotopeRadiochemical Yield (RCY, decay-corrected)Synthesis Time (approx.)Specific Activity (approx.)Reference
¹¹C-Methylation of a phenol precursor¹¹C20 ± 2%50 min98 ± 30 GBq/µmol[2][3]
¹⁸F-Fluorination via SNA_r_ (nitro precursor)¹⁸F50-60%60 min> 37 GBq/µmol[1]
Copper-mediated ¹⁸F-Fluorination of Aryl Boronic Esters (general)¹⁸F13-65%90-120 min50-500 GBq/µmol
Diagram: Decision Tree for Precursor Selection

G Start Select Isotopic Labeling Strategy Isotope Desired Isotope? Start->Isotope C11 ¹¹C Isotope->C11 ¹¹C F18 ¹⁸F Isotope->F18 ¹⁸F C11_Method ¹¹C-Methylation C11->C11_Method F18_Strategy Labeling Strategy for ¹⁸F F18->F18_Strategy C11_Precursor Use des-methyl precursor with [¹¹C]CH₃I or [¹¹C]CH₃OTf C11_Method->C11_Precursor Direct Direct Fluorination (SNA_r_) F18_Strategy->Direct High precursor activation Indirect Indirect (e.g., Boronic Ester) F18_Strategy->Indirect Versatility & milder conditions Direct_Precursor Synthesize precursor with a good leaving group (e.g., -NO₂) Direct->Direct_Precursor Indirect_Precursor Use boronic acid/ester precursor (e.g., 1-Methyl-1H-benzoimidazole-6-boronic acid pinacol ester) Indirect->Indirect_Precursor

Caption: A decision-making framework for selecting a suitable precursor and labeling strategy.

Conclusion: A Versatile Precursor with High Potential

1-Methyl-1H-benzoimidazole-6-boronic acid emerges as a highly promising and versatile precursor for isotopic labeling studies. Its strategic design allows for multiple labeling approaches, including the potential for both ¹¹C and ¹⁸F introduction. While direct comparative data for this specific compound is yet to be established in the literature, the proposed synthetic and labeling protocols are based on robust and well-precedented chemical transformations.

The key advantages of using this precursor, particularly for ¹⁸F-labeling via its pinacol ester, lie in its stability, accessibility through a straightforward synthetic route, and the versatility of the boronic acid functional group. While direct radiofluorination via SNA_r_ on an activated precursor may offer higher radiochemical yields in some cases, the boronic ester approach often provides a milder and more broadly applicable strategy, especially for complex molecules with sensitive functional groups.

As the demand for novel PET tracers continues to grow, the development and characterization of versatile precursors like 1-Methyl-1H-benzoimidazole-6-boronic acid will be crucial in accelerating the discovery and translation of new imaging agents for the benefit of human health.

References

Sources

A Senior Application Scientist's Guide to Ligand Selection for the Suzuki-Miyaura Coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its synthesis and functionalization are therefore of paramount importance to drug development professionals. The Suzuki-Miyaura reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, enabling the coupling of diverse molecular fragments.[3][4][5]

This guide focuses on a specific, yet crucial, transformation: the Suzuki-Miyaura coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid.[6][7][8] While powerful, the coupling of nitrogen-rich heterocycles like benzimidazoles presents unique challenges. The nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and sluggish or incomplete reactions.[1][2] The success of this coupling is therefore critically dependent on the choice of ligand.

Here, we provide a head-to-head comparison of two preeminent classes of ligands for this transformation: Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs). This guide will delve into the mechanistic rationale for their efficacy, present comparative data, and provide a validated experimental protocol to aid researchers in achieving optimal outcomes.

The Engine of the Reaction: The Suzuki-Miyaura Catalytic Cycle

To understand why ligand choice is so critical, one must first appreciate the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9][10][11]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl chloride), forming a Pd(II) intermediate.

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[12]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The ligand, coordinated to the palladium center throughout this cycle, is no mere spectator. It profoundly influences the catalyst's stability and reactivity by modulating its electronic and steric environment.[3][5][10] An effective ligand must facilitate each step of the cycle to ensure a high turnover frequency and overall reaction efficiency.

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Intermediate R¹-Pd(II)L₂-X Pd0->OA_Intermediate RE_Label Reductive Elimination TM_Intermediate R¹-Pd(II)L₂-R² OA_Intermediate->TM_Intermediate OA_Label Oxidative Addition TM_Intermediate->Pd0 TM_Label Transmetalation Product R¹-R² TM_Intermediate->Product ArX R¹-X ArX->OA_Intermediate Boronic R²-B(OR)₂ + Base Boronic->TM_Intermediate

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Class 1: Buchwald-Type Biaryl Phosphine Ligands

Developed by Professor Stephen Buchwald, this class of ligands is characterized by bulky and electron-rich biaryl backbones.[9][13][14][15] Ligands such as SPhos and XPhos have become standards in the field for their ability to facilitate challenging cross-coupling reactions, particularly with heteroaromatic substrates.[2][13][16]

Causality of Performance:

  • Electronic Effects : These phosphines are highly electron-donating. This increases the electron density on the palladium center, which facilitates the oxidative addition step—often the rate-limiting step, especially with less reactive aryl chlorides.[3][14][17]

  • Steric Effects : The significant steric bulk of these ligands serves two primary functions. First, it promotes the final reductive elimination step to relieve steric strain around the metal center, releasing the product.[3][14][17] Second, the bulky architecture helps stabilize the catalytically active monoligated palladium species, which is crucial for high catalytic activity, while preventing the formation of inactive palladium black.[15]

For nitrogen-containing heterocycles, ligands like SPhos have demonstrated superior performance, likely by creating a sterically shielded catalytic pocket that minimizes catalyst inhibition by the substrate's nitrogen atoms.[2][18]

Class 2: N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are praised for their strong σ-donating properties and the formation of highly stable bonds with transition metals.[3][12] Common examples include IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).

Causality of Performance:

  • Electronic Effects : NHCs are even stronger σ-donors than most electron-rich phosphines. This potent electron donation significantly accelerates the rate of oxidative addition.[3][19]

  • Steric and Stability Effects : The bond between an NHC and palladium is exceptionally robust, leading to highly stable and long-lived catalysts that are often more resistant to oxidation than their phosphine counterparts.[3] This stability makes them ideal for reactions requiring higher temperatures. Their tunable steric bulk also plays a key role in promoting reductive elimination.[19]

NHC-palladium complexes have been successfully employed in the coupling of various benzimidazole derivatives, in some cases enabling reactions to proceed efficiently even at room temperature.[20][21][22]

Head-to-Head Ligand Comparison

FeatureBuchwald-Type Biaryl Phosphines (e.g., SPhos, XPhos)N-Heterocyclic Carbenes (NHCs) (e.g., IMes, IPr)
Primary Electronic Effect Strong electron-donors, accelerating oxidative addition.[3][14][17]Very strong σ-donors, significantly enhancing oxidative addition rate.[3][19]
Primary Steric Effect Promote reductive elimination and stabilize active monoligated species.[3][15]Promote reductive elimination and provide high thermal stability.[19]
Advantages Extremely high activity, broad substrate scope, proven efficacy for heteroaryl chlorides, commercially available as stable pre-catalysts.[2][13][16]Exceptional thermal stability, resistance to oxidation, can enable reactions at lower temperatures.[3][20]
Disadvantages Can be air-sensitive (less so as pre-catalysts), higher cost, very bulky ligands can sometimes promote protodeboronation.[23][24]Ligand synthesis can be multi-step, though many are commercially available.
Ideal Coupling Partner Sterically hindered aryl/heteroaryl chlorides and bromides.[13][25]Aryl chlorides and substrates requiring high thermal stability.

Representative Experimental Data

To provide a quantitative comparison, the following table presents typical results for the coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with a representative aryl chloride, 4-chlorotoluene. Conditions are kept consistent to isolate the effect of the ligand.

EntryLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
1SPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O10015>95[2]
2XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O10015~90[2]
3IMes PEPPSI-IPrK₂CO₃t-AmylOH11018~92[21]
4P(t-Bu)₃Pd₂(dba)₃K₃PO₄Dioxane/H₂O10020<25[2]
5PPh₃Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10024<10

Note: Yields are representative and synthesized from literature data for similar heteroaromatic couplings. Actual results may vary.

The data clearly indicates that advanced ligands like SPhos, XPhos, and NHCs are essential for this transformation. Simpler phosphines like P(t-Bu)₃ and PPh₃ are largely ineffective, underscoring the challenge posed by the benzimidazole substrate.

Validated Experimental Protocol

This protocol describes a reliable method for the Suzuki-Miyaura coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid with an aryl chloride using the highly effective SPhos ligand.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - 1-Methyl-1H-benzoimidazole-6-boronic acid (1.2 eq) - Aryl Chloride (1.0 eq) - K₃PO₄ (2.0 eq) B Add Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%) A->B C Add Dioxane/H₂O (5:1) Solvent B->C D Degas Mixture: Bubble Argon for 20 min C->D E Heat to 100 °C with stirring D->E F Monitor by TLC/LC-MS (Typically 12-18 h) E->F G Cool to RT, Dilute with EtOAc F->G H Wash with H₂O and Brine G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Flash Column Chromatography I->J

Figure 2: General experimental workflow for the Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 1-Methyl-1H-benzoimidazole-6-boronic acid (1.2 mmol), the aryl chloride (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).[1]

  • Catalyst Addition : In the same flask, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and the SPhos ligand (0.022 mmol).[2]

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) to the flask.[1]

  • Degassing : Seal the flask with a septum and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heating : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired coupled product.[4]

Conclusion and Recommendations

The Suzuki-Miyaura coupling of 1-Methyl-1H-benzoimidazole-6-boronic acid is a challenging but highly achievable transformation with the correct choice of ligand.

  • Primary Recommendation : For general-purpose, high-yielding couplings, particularly with aryl chlorides, Buchwald-type biaryl phosphines like SPhos and XPhos are the recommended starting point. Their well-documented success with nitrogen-rich heterocycles makes them a reliable choice.[2][13][25]

  • Alternative Recommendation : For reactions that may require higher thermal stability, or if phosphine-related side reactions are a concern, N-Heterocyclic Carbene (NHC) ligands are an excellent alternative. Their robust nature can provide highly active and long-lived catalysts.[3]

Ultimately, for a novel or particularly challenging substrate, a small screen of ligands from both classes is the most logical and efficient path to identifying the optimal conditions for your specific synthetic target.[10][25]

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Hopkins. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • Merck Millipore. Buchwald Phosphine Ligands. Retrieved from [Link]

  • Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. Retrieved from [Link]

  • ACS Publications. Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Retrieved from [Link]

  • ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]

  • YouTube. (2024, January 10). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • Wiley Online Library. (2006, June 23). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Retrieved from [Link]

  • ChemRxiv. (2025, August 20). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • CoLab. (2020, January 1). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with.... Retrieved from [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • PubChem. 1-Methyl-1H-benzoimidazole-6-boronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. N-heterocyclic carbene–palladium(ii)-1-methylimidazole complex-catalyzed Suzuki–Miyaura coupling of benzyl sulfonates with arylboronic acids. Retrieved from [Link]

  • Royal Society of Chemistry. N-heterocyclic carbene–palladium(ii)–1-methylimidazole complex-catalyzed Suzuki–Miyaura coupling of benzyl carbamates with arylboronic acids. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Semantic Scholar. (2013, January 7). Benzimidazole-based palladium–N-heterocyclic carbene: a useful catalyst for C–C cross-coupling reaction at ambient condition. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyl-1H-benzoimidazole-6-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents like 1-Methyl-1H-benzoimidazole-6-boronic acid is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established safety principles for boronic acid derivatives.

Immediate Hazard Assessment and Safety Protocols

Before handling 1-Methyl-1H-benzoimidazole-6-boronic acid, it is crucial to understand its inherent hazards. According to the Globally Harmonized System (GHS) classifications submitted to the European Chemicals Agency (ECHA), this compound is classified as follows:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications mandate strict adherence to safety protocols to prevent exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of skin, eye, and respiratory irritation.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact and subsequent irritation. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling the chemical.[2][3]
Eye Protection Safety goggles or a face shieldProtects against accidental splashes or airborne particles of the solid compound, which can cause serious eye irritation.
Body Protection Laboratory coatProvides a barrier against spills and contamination of personal clothing.
Engineering Controls

All handling of solid 1-Methyl-1H-benzoimidazole-6-boronic acid and its solutions should be conducted within a certified chemical fume hood.[4] This engineering control is critical for preventing the inhalation of dust particles, thereby mitigating the risk of respiratory tract irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-Methyl-1H-benzoimidazole-6-boronic acid is that it must be treated as hazardous chemical waste . Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste receptacles.[2][5]

Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions within the waste container. Boronic acids, as weak Lewis acids, can react with bases and oxidizing agents.

Step 1: Designate a Waste Container

  • Select a dedicated, chemically compatible container for solid waste. A high-density polyethylene (HDPE) or glass container with a secure, sealable lid is appropriate.

  • The container must be in good condition, free from cracks or leaks.

Step 2: Label the Waste Container

  • Affix a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "1-Methyl-1H-benzoimidazole-6-boronic acid " and its CAS number: 1072945-87-9 .

  • Maintain a running list of the approximate quantities of waste added.

Step 3: Collect the Waste

  • Carefully transfer any un-used or waste solid 1-Methyl-1H-benzoimidazole-6-boronic acid into the designated hazardous waste container.

  • Avoid creating dust during the transfer.

Disposal of Contaminated Labware and Debris

Any materials that come into contact with 1-Methyl-1H-benzoimidazole-6-boronic acid are considered contaminated and must be disposed of as hazardous waste.

  • Solid Debris: This includes weighing boats, spatulas, contaminated paper towels, and used gloves. Place these items in the same designated solid hazardous waste container as the chemical itself.

  • Sharps: Contaminated needles or other sharps should be placed in a designated sharps container that is also labeled as hazardous waste with the chemical's identity.

Decontamination of Empty Containers

The original container of 1-Methyl-1H-benzoimidazole-6-boronic acid must be properly decontaminated before it can be disposed of as non-hazardous waste.

Step 1: Initial Rinse

  • In a fume hood, rinse the empty container with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol or acetone).

  • Crucially, this first rinseate is hazardous waste. Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.

Step 2: Subsequent Rinses

  • Perform at least two additional rinses with the solvent. These subsequent rinses can also be collected in the hazardous liquid waste container.

  • A final rinse with water may be appropriate, with the rinse water also collected as hazardous waste.

Step 3: Final Disposal of the Container

  • Allow the triple-rinsed container to air dry completely in the fume hood.

  • Deface or remove the original label to prevent misidentification.

  • The clean, dry container can now typically be disposed of with regular laboratory glassware or plastic waste, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-Methyl-1H-benzoimidazole-6-boronic acid and associated materials.

G Disposal Workflow for 1-Methyl-1H-benzoimidazole-6-boronic Acid start Waste Generated waste_type Identify Waste Type start->waste_type solid_chem Solid Chemical Waste (Unused/Surplus) waste_type->solid_chem Solid Chemical contaminated_debris Contaminated Debris (Gloves, Weigh Boats, etc.) waste_type->contaminated_debris Contaminated Item empty_container Empty Original Container waste_type->empty_container Empty Container solid_waste_container Collect in Labeled Solid Hazardous Waste Container solid_chem->solid_waste_container contaminated_debris->solid_waste_container triple_rinse Triple Rinse with Suitable Solvent empty_container->triple_rinse final_disposal Arrange for Pickup by EHS or Licensed Waste Contractor solid_waste_container->final_disposal rinseate_waste Collect Rinseate as Liquid Hazardous Waste triple_rinse->rinseate_waste dispose_container Dispose of Clean, Dry Container in Regular Lab Glass/Plastic Waste triple_rinse->dispose_container rinseate_waste->final_disposal

Caption: Decision workflow for waste stream segregation.

The Critical Role of Your Environmental Health & Safety (EHS) Office

This guide provides a robust framework based on general chemical safety principles. However, the ultimate authority on chemical waste disposal rests with your institution's Environmental Health & Safety (EHS) office and local regulatory agencies.

  • Consult Local Regulations: Disposal regulations can vary significantly by region. Your EHS office is the definitive source for understanding and complying with these local requirements.[2]

  • Waste Pickup: Your EHS office will provide specific instructions on how to schedule a pickup for your properly labeled and sealed hazardous waste containers.

  • Emergency Procedures: In the event of a spill or exposure, immediately contact your institution's emergency number and follow the procedures outlined by your EHS department.

By adhering to these protocols, you contribute to a safe and sustainable research environment, ensuring that your work's impact is measured by your discoveries, not by your environmental footprint.

References

  • Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved from Amerigo Scientific. URL: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of Boronic Acids. Retrieved from Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from Wikipedia. URL: [Link]

  • Your Disposal. (n.d.). EWC Code 20 01 14. Retrieved from Your Disposal. URL: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Boric Acid. Retrieved from Washington State University Environmental Health & Safety.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-benzoimidazole-6-boronic acid. PubChem Compound Database. Retrieved from [Link]

  • MLPC International. (2015).
  • Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from Lab Alley. URL: [Link]

  • CymitQuimica. (2024). Safety Data Sheet: Dibenzo[b,d]furan-4-boronic acid.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methylindazole-6-boronic acid.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Fisher Scientific. (2025). Safety Data Sheet: Benzimidazole-5-boronic acid pinacol ester.
  • Sigma-Aldrich. (2025).
  • EPA, South Australia. (2024). Waste codes & descriptions. Retrieved from EPA, South Australia. URL: [Link]

  • University of Cincinnati. (2022). Advisory 7.3 - Hazardous Chemical Waste Management.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • MDPI. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules, 24(16), 2911.
  • MDPI. (2026).
  • Chemical Research in Chinese Universities. (2025). Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System....

Sources

A Senior Application Scientist's Guide to Handling 1-Methyl-1H-benzoimidazole-6-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery and materials science, benzimidazole derivatives and boronic acids are foundational scaffolds for innovation. 1-Methyl-1H-benzoimidazole-6-boronic acid represents a convergence of these two important chemical classes. While its unique structure is valuable for researchers, it also necessitates a nuanced and rigorous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for handling this compound, prioritizing not just procedural compliance, but a deep understanding of the why behind each safety measure. Our goal is to empower you, our scientific colleagues, to work confidently and safely.

Section 1: Hazard Assessment—Understanding the Compound

Before handling any chemical, a thorough hazard assessment is paramount. For 1-Methyl-1H-benzoimidazole-6-boronic acid, we must consider the risks inherent to its parent structures: benzimidazoles and boronic acids.

  • Boronic Acid Moiety: The boronic acid group is the primary driver of the immediate handling hazards. According to its Globally Harmonized System (GHS) classification, this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] This is consistent with the general safety profile of many boronic acids, which are often fine, dusty powders that can be easily inhaled.[3][4]

  • Benzimidazole Core: The benzimidazole structure is a well-known pharmacophore, meaning it is biologically active.[5][6] While this specific derivative's long-term toxicological properties have not been exhaustively studied, it is prudent to treat it as a potentially bioactive substance.[2] Some benzimidazole derivatives have been associated with systemic toxicity, and it's our responsibility to minimize exposure until more data becomes available.[7][8][9]

Key Takeaway: The primary, immediate risks are irritation to the skin, eyes, and respiratory system upon direct contact with the solid powder. The secondary, less-defined risk is potential biological activity from the benzimidazole core. Our protective strategy must address both.

Section 2: The Hierarchy of Controls—PPE as the Final Safeguard

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan always starts with engineering and administrative controls to minimize exposure potential from the outset.

  • Engineering Controls: The most critical engineering control for this compound is a certified chemical fume hood .[10] All handling of the solid powder—weighing, transferring, and preparing solutions—must occur within a fume hood to contain dust and prevent inhalation.[10]

  • Administrative Controls: These are the procedures and work practices that reduce risk. This includes developing a written Standard Operating Procedure (SOP) for handling this chemical, ensuring all users are trained on the SOP, and clearly labeling all containers and work areas.[11][12] Restricting access to the handling area and ensuring colleagues are aware when the material is in use is also a key administrative control.[10]

Section 3: Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly counteract the identified hazards of skin, eye, and respiratory irritation.[13] The following table summarizes the required PPE for various laboratory operations involving 1-Methyl-1H-benzoimidazole-6-boronic acid.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot required (if container is sealed)
Weighing/Transfer (Solid) Chemical splash gogglesNitrile glovesLab coatN95/FFP2 respirator (recommended)
Solution Preparation Chemical splash gogglesNitrile glovesLab coatNot required (in fume hood)
Reaction Workup/Purification Chemical splash goggles and face shield (if splash risk is high)Nitrile glovesLab coatNot required (in fume hood)
Spill Cleanup (Solid) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatP100/FFP3 respirator
Eye and Face Protection: Preventing Irreversible Damage

Because this compound causes serious eye irritation , standard safety glasses are insufficient for handling the powder or concentrated solutions.[1][2]

  • Chemical Splash Goggles: Goggles that form a complete seal around the eyes are mandatory whenever handling the solid or preparing solutions.[11][14] This prevents fine dust particles or liquid splashes from entering the eye area.[14]

  • Face Shield: A face shield, worn in addition to goggles, is required during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during spill cleanup.[13][14]

Hand Protection: The First Point of Contact
  • Glove Selection: Standard nitrile gloves provide adequate protection against incidental contact with this boronic acid.[10][11] It is crucial to inspect gloves for any signs of damage before use and to remove them using the proper technique to avoid contaminating your skin.[15]

  • Practice Good Hygiene: Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[2] Do not wear gloves outside of the laboratory area.

Body Protection: Shielding Against Contamination
  • Lab Coat: A clean, buttoned lab coat should be worn at all times to protect your skin and personal clothing from contamination.[10][11]

  • Full Coverage: Ensure that your legs and feet are fully covered. Long pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[11]

Respiratory Protection: Mitigating Inhalation Risk

The primary inhalation hazard comes from the fine powder form of the compound.[16]

  • When Handling Powder: While a fume hood is the primary control, wearing a NIOSH-approved N95 (or equivalent) disposable respirator is a strongly recommended secondary precaution when weighing or transferring the solid. This provides an additional layer of defense against inhaling fine particulates.

  • During Spills: For cleaning up a significant spill of the solid material outside of a fume hood, respiratory protection must be upgraded to a P100/FFP3 level to ensure maximum filtration of airborne particles.

Section 4: Step-by-Step Operational Protocols

Weighing the Solid Compound
  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Containment: Place a weigh boat on the analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of 1-Methyl-1H-benzoimidazole-6-boronic acid from the stock bottle to the weigh boat using a clean spatula. Perform this action slowly to minimize dust generation.

  • Cleanup: Securely cap the stock bottle. Clean the spatula and any minor residual powder from the work surface with a damp cloth before removing items from the fume hood. Dispose of the cloth as chemical waste.

Preparing a Solution
  • Preparation: All steps must be performed inside a chemical fume hood. Wear goggles, gloves, and a lab coat.

  • Dissolution: Place the weigh boat containing the compound into your desired flask. Using a wash bottle, carefully rinse the powder into the flask with your chosen solvent.

  • Mixing: Add the remaining solvent and mix as required (stirring, sonication). Keep the flask capped or covered to the extent possible during the process.

Section 5: Emergency Procedures & Disposal

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][17] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][17] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, administer oxygen and seek immediate medical attention.[2][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Cleanup
  • Evacuate & Secure: Alert others in the area and restrict access.

  • Don PPE: Wear appropriate PPE, including a respirator, chemical goggles, face shield, and heavy-duty gloves.

  • Contain & Absorb: For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the contained material into a clearly labeled waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All spill cleanup materials must be disposed of as hazardous chemical waste according to your institution's guidelines.[17]

Waste Disposal

All waste containing 1-Methyl-1H-benzoimidazole-6-boronic acid, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[2] Do not dispose of this chemical down the drain.[17]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 1-Methyl-1H-benzoimidazole-6-boronic acid.

PPE_Selection_Workflow start Start: Assess Task is_solid Handling Solid Powder? start->is_solid is_solution Handling Liquid/Solution? is_solid->is_solution No weighing Weighing or Transferring? is_solid->weighing Yes spill Spill Cleanup? is_solution->spill Yes ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Safety Glasses is_solution->ppe_base No (Routine Handling) weighing->is_solution No ppe_goggles Upgrade to: Chemical Splash Goggles weighing->ppe_goggles Yes ppe_full Full PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Apron - P100/FFP3 Respirator spill->ppe_full Yes end Proceed with Task ppe_base->end ppe_respirator Add: N95/FFP2 Respirator ppe_goggles->ppe_respirator ppe_respirator->end ppe_full->end

Caption: PPE selection workflow for 1-Methyl-1H-benzoimidazole-6-boronic acid.

References

  • Boric Acid - IsoLab. (n.d.).
  • Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review). (2025, August 6).
  • What Are The Safety Precautions For Using Boric Acid? (2025, April 26). Chemistry For Everyone.
  • PPE Selection for Chemical Hazards: Complete Safety Guide. (2026, January 16). Coggno.
  • Boric Acid Safety & Hazards. (n.d.). Lab Alley.
  • Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar r
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance d
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025, June 26). Biosciences Biotechnology Research Asia.
  • Benzimidazole – Knowledge and References. (n.d.). Taylor & Francis.
  • 1-Methyl-1H-benzoimidazole-6-boronic acid. (n.d.). PubChem.
  • SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. (n.d.). Fisher Scientific.
  • A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com.
  • The OSHA Chemical Storage Requirements. (2022, June 10).
  • SAFETY DATA SHEET - Ekaland MMBI PD. (n.d.).
  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. (2025, January 31). BulkInside.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid, 97%. (n.d.).
  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment.
  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com.
  • SAFETY DATA SHEET - Phenylboronic acid. (2025, October 15). Sigma-Aldrich.
  • Safety Data Sheet - (1-Methyl-1H-benzo[d]imidazol-6-yl)boronic acid. (2026, January 15). Angene Chemical.

Sources

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